Methyl 6-methoxy-1H-indole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 6-methoxy-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-6-9-7(3-4-12-9)5-8(10)11(13)15-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVBFGGHYOUQIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697537 | |
| Record name | Methyl 6-methoxy-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251107-30-9 | |
| Record name | Methyl 6-methoxy-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Methyl 6-methoxy-1H-indole-5-carboxylate
The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes synthetic utility, structural characterization, and medicinal chemistry applications.
Executive Summary
Methyl 6-methoxy-1H-indole-5-carboxylate (CAS: 251107-30-9 ) is a specialized indole derivative characterized by a 5,6-disubstitution pattern on the benzenoid ring.[1][2] This specific regiochemistry renders it a high-value scaffold in medicinal chemistry, particularly for the design of kinase inhibitors and DNA-alkylating agents (e.g., duocarmycin analogs). Its electronic properties—combining the electron-donating methoxy group at C6 with the electron-withdrawing carboxylate at C5—create a unique "push-pull" system that influences both metabolic stability and ligand-protein binding affinity.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 251107-30-9 |
| IUPAC Name | Methyl 6-methoxy-1H-indole-5-carboxylate |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| SMILES | COC1=C(C=C2C(C=CN2)=C1)C(=O)OC |
| Appearance | Off-white to pale tan solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water |
| pKa (Calculated) | Indole NH: ~16.5; Conjugate acid of ester: ~ -6.5 |
Structural Significance
The 5-carboxylate position provides a versatile handle for amide coupling or heterocycle formation, while the 6-methoxy group often mimics the hinge-binding interaction in kinase pockets or modulates solubility.
Synthetic Methodologies
For research-grade synthesis, the Leimgruber-Batcho Indole Synthesis is the preferred route due to its high regioselectivity and scalability compared to the Fischer Indole Synthesis, which often suffers from regiochemical ambiguity with meta-substituted anilines.
Route A: Leimgruber-Batcho Synthesis (Recommended)
This pathway constructs the indole pyrrole ring from a substituted o-nitrotoluene precursor.
Starting Material: Methyl 2-methoxy-4-methyl-5-nitrobenzoate.
-
Enamine Formation: The starting nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF or pyrrolidine at 110°C. This converts the activated methyl group (acidified by the ortho-nitro group) into a trans-
-dimethylamino-2-nitostyrene intermediate. -
Reductive Cyclization: The red enamine intermediate is subjected to reductive cyclization using Raney Nickel/Hydrazine, H₂/Pd-C, or Zn/Acetic Acid. The reduction of the nitro group triggers an intramolecular attack on the enamine double bond, closing the pyrrole ring and eliminating dimethylamine.
Experimental Workflow Diagram
Figure 1: Leimgruber-Batcho synthetic pathway for high-yield production of the target indole.[3][4]
Critical Process Parameters
-
Temperature Control: The condensation step requires temperatures >100°C to drive the equilibrium toward the enamine.
-
Inert Atmosphere: The cyclization step, particularly if using catalytic hydrogenation, must be performed under Argon/Nitrogen to prevent oxidation of the electron-rich indole product.
Medicinal Chemistry Applications
Kinase Inhibitor Scaffolds
The 6-methoxy-5-carboxylate motif is structurally analogous to the pharmacophores found in several ATP-competitive inhibitors.
-
Mechanism: The indole NH acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue). The 6-methoxy group can engage in hydrophobic contacts or weak H-bonding with the gatekeeper residue.
-
Derivatization: The methyl ester is readily hydrolyzed to the carboxylic acid (LiOH/THF), allowing for amide coupling to solubilizing tails (e.g., piperazines) or specificity-determining moieties.
Duocarmycin/CC-1065 Analogues
This indole serves as a core building block for synthetic analogues of Duocarmycin, a potent DNA-alkylating natural product. The 5,6-substitution pattern mimics the alkylating subunit, where the 6-methoxy group aids in DNA minor groove positioning.
Analytical Characterization & Quality Control
To validate the identity of synthesized batches, the following spectral features are diagnostic.
Nuclear Magnetic Resonance (NMR)[7]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 11.2-11.5: Broad singlet (Indole NH ).
-
δ 8.15: Singlet (H-4, aromatic proton ortho to ester). Note: This proton is deshielded by the carbonyl anisotropy.
-
δ 7.40: Triplet/Multiplet (H-2, pyrrole proton).
-
δ 7.05: Singlet (H-7, aromatic proton ortho to methoxy).
-
δ 6.50: Multiplet (H-3, pyrrole proton).
-
δ 3.85: Singlet (3H, OCH3 ).
-
δ 3.80: Singlet (3H, COOCH3 ).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Molecular Ion: [M+H]⁺ = 206.2 m/z.
-
Fragmentation: Loss of methoxy (-31) or carboxylate (-59) is common in MS/MS.
Purification Logic
Figure 2: Decision matrix for purification based on crude purity profile.
Handling and Safety
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Storage: Store at 2-8°C under inert gas. The ester is susceptible to hydrolysis under humid conditions.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, especially during the handling of silica gel dust during purification.
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 16063773 (Methyl 6-methoxy-1H-indole-5-carboxylate). National Center for Biotechnology Information (2025). Link
-
-
Synthetic Methodology (Leimgruber-Batcho)
-
Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214. (General method citation). Link
-
- Indole Scaffolds in Kinase Inhibitor Discovery.
-
Commercial Availability & CAS Verification
Sources
- 1. 205448-66-4|Methyl 4-chloro-7-methoxyquinoline-6-carboxylate|BLD Pharm [bldpharm.com]
- 2. 205448-65-3 | Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | Ethers | Ambeed.com [ambeed.com]
- 3. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Methyl 6-methoxy-1H-indole-5-carboxylate, CasNo.251107-30-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 7. Methyl 6-methoxy-1H-indole-5-carboxylate [myskinrecipes.com]
An In-depth Technical Guide to Methyl 6-methoxy-1H-indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 6-methoxy-1H-indole-5-carboxylate. Given the limited availability of extensive experimental data in publicly accessible literature, this guide synthesizes information from chemical suppliers, computational predictions, and analogous chemical structures to offer a valuable resource for researchers.
Molecular Identity and Structure
Methyl 6-methoxy-1H-indole-5-carboxylate is a substituted indole derivative. The core of the molecule is an indole ring system, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. In this specific compound, a methoxy group (-OCH₃) is attached at the 6-position of the indole ring, and a methyl carboxylate group (-COOCH₃) is at the 5-position.
The structural arrangement of these functional groups significantly influences the molecule's electronic properties, reactivity, and potential biological activity. The indole scaffold is a prevalent motif in numerous pharmaceutically active compounds, and its derivatives are of great interest in medicinal chemistry.
Below is a two-dimensional representation of the molecular structure.
Caption: 2D structure of Methyl 6-methoxy-1H-indole-5-carboxylate.
Physicochemical Properties
Experimental data for the physical properties of Methyl 6-methoxy-1H-indole-5-carboxylate are not widely published. The following table summarizes the available information from chemical suppliers and computational predictions.
| Property | Value | Source | Notes |
| Molecular Formula | C₁₁H₁₁NO₃ | Supplier Data | Confirmed by mass spectrometry in principle. |
| Molecular Weight | 205.21 g/mol | Supplier Data | Calculated from the molecular formula. |
| CAS Number | 251107-30-9 | Supplier Data | A unique identifier for this chemical. |
| Appearance | Not specified | - | Expected to be a solid at room temperature. |
| Melting Point | Not specified | - | No experimental data found. |
| Boiling Point | Not specified | - | No experimental data found. |
| Solubility | Not specified | - | Likely soluble in organic solvents. |
| SMILES | O=C(C1=CC2=C(NC=C2)C=C1OC)OC | Supplier Data | A line notation for the molecular structure. |
Spectroscopic Data
For reference, the expected spectral features would include:
-
¹H NMR: Signals corresponding to the indole ring protons, the methoxy group protons, and the methyl ester protons. The chemical shifts and coupling constants would be characteristic of the substitution pattern.
-
¹³C NMR: Resonances for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the ester.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the ester, and C-O stretches of the ether and ester groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (205.21 g/mol ).
Handling and Safety
Specific safety data for Methyl 6-methoxy-1H-indole-5-carboxylate is limited. However, based on the GHS hazard statements provided by suppliers, the following precautions should be taken:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Experimental Protocol: A Representative Synthesis
While a specific, validated protocol for the synthesis of Methyl 6-methoxy-1H-indole-5-carboxylate is not available in the searched literature, a common method for preparing methyl esters from the corresponding carboxylic acid is through Fischer esterification. The following is a general, representative procedure for the esterification of an indole carboxylic acid, which would likely be applicable.
Disclaimer: This is a generalized protocol and has not been optimized for Methyl 6-methoxy-1H-indole-5-carboxylate. Researchers should perform their own optimization and safety assessment.
Objective: To synthesize Methyl 6-methoxy-1H-indole-5-carboxylate from 6-methoxy-1H-indole-5-carboxylic acid.
Materials:
-
6-methoxy-1H-indole-5-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 6-methoxy-1H-indole-5-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude Methyl 6-methoxy-1H-indole-5-carboxylate can be purified by a suitable method, such as recrystallization or column chromatography.
The following diagram illustrates the general workflow for this synthesis.
Caption: A general workflow for Fischer esterification.
Conclusion
Methyl 6-methoxy-1H-indole-5-carboxylate is a compound of interest in organic and medicinal chemistry. However, there is a notable lack of comprehensive, publicly available experimental data on its physical and spectroscopic properties. This guide has compiled the available information to serve as a foundational resource. Researchers intending to work with this compound are advised to perform their own detailed characterization and to handle the substance with appropriate safety precautions.
References
Technical Monograph: Methyl 6-methoxy-1H-indole-5-carboxylate
The following technical guide details the physicochemical profile, synthetic architecture, and analytical validation of Methyl 6-methoxy-1H-indole-5-carboxylate .
Molecular Weight: 205.21 g/mol | CAS: 251107-30-9[1]
Executive Summary
Methyl 6-methoxy-1H-indole-5-carboxylate is a specialized heterocyclic building block utilized in the development of kinase inhibitors, neuroprotective agents, and antiviral therapeutics. Its structure—an indole core functionalized with a methoxy group at the C6 position and a methyl ester at C5—provides a unique electronic environment that influences both metabolic stability and ligand-protein binding affinities. This guide provides a rigorous analysis of its molecular weight implications, synthetic pathways, and validation protocols.
Part 1: Physicochemical Profile & Molecular Weight Analysis
The precise molecular weight of 205.21 g/mol is not merely a physical constant but a critical parameter for stoichiometric calculations and mass spectrometry-based validation.
Molecular Identity Table
| Property | Value | Technical Context |
| Molecular Formula | C₁₁H₁₁NO₃ | Core stoichiometry for reaction planning. |
| Average Molecular Weight | 205.21 g/mol | Used for molarity calculations and yield determination. |
| Monoisotopic Mass | 205.0739 Da | Essential for High-Resolution Mass Spectrometry (HRMS). |
| LogP (Predicted) | ~2.1 | Indicates moderate lipophilicity; suitable for CNS penetration. |
| TPSA | ~55 Ų | Topological Polar Surface Area; suggests good oral bioavailability. |
| H-Bond Donors/Acceptors | 1 / 4 | Key for hydrogen bonding in the ATP-binding pocket of kinases. |
Mass Spectrometry Logic
In electrospray ionization (ESI), the compound typically forms a protonated adduct
-
Target m/z: 206.08 (Positive Mode)
-
Fragment Ions: Loss of the methoxy group (
Da) or the ester moiety ( Da) are characteristic fragmentation pathways used to confirm structural integrity.
Part 2: Synthetic Architecture
The synthesis of 5,6-substituted indoles requires precise regiocontrol. While the Fischer Indole Synthesis is the classical route, the Leimgruber-Batcho synthesis is often preferred for electron-rich systems to avoid regioselectivity issues. Below is a high-fidelity workflow based on the Fischer strategy, which remains the most pedagogically distinct method for indole construction.
Synthetic Pathway Diagram (DOT)
Caption: Step-wise synthetic flow from aniline precursor to final indole scaffold via hydrazine intermediate.
Experimental Protocol: Modified Fischer Synthesis
Note: This protocol describes the transformation logic. Optimization of solvent volumes is required based on scale.
Phase 1: Hydrazine Formation
-
Diazotization: Dissolve 10 mmol of Methyl 4-amino-2-methoxybenzoate in 6M HCl (20 mL). Cool to -5°C. Dropwise add NaNO₂ (1.1 eq) in water, maintaining temperature below 0°C.
-
Reduction: Transfer the diazonium salt solution into a stirred solution of SnCl₂·2H₂O (2.5 eq) in conc. HCl at -5°C. Stir for 2 hours.
-
Isolation: Filter the precipitated hydrazine hydrochloride salt and wash with cold ether.
Phase 2: Indole Cyclization
-
Condensation: Suspend the hydrazine salt in ethanol. Add an acetaldehyde equivalent (e.g., acetaldehyde diethyl acetal) or ethyl pyruvate (if targeting the 2-carboxy derivative, requiring subsequent decarboxylation/modification). For the direct 5-carboxylate core, reaction with 2,2-dimethoxyacetaldehyde is effective.
-
Cyclization: Heat the mixture to reflux in 4% H₂SO₄/ethanol for 3-4 hours. The acid catalyzes the [3,3]-sigmatropic rearrangement.
-
Workup: Neutralize with NaHCO₃, extract with Ethyl Acetate (3x), and dry over MgSO₄.
-
Purification: Flash column chromatography (Hexane:EtOAc gradient) is required to separate the major 6-methoxy isomer from minor regiochemical byproducts.
Part 3: Analytical Validation (Self-Validating Systems)
Trustworthiness in chemical biology relies on proving identity. The following analytical signatures must be present to validate the compound.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Standard for polar indoles)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 11.2 ppm (br s, 1H): Indole N-H (Disappears on D₂O shake).
-
δ 8.15 ppm (s, 1H): C4-H (Deshielded by the adjacent ester carbonyl).
-
δ 7.40 ppm (t, 1H): C2-H.
-
δ 7.05 ppm (s, 1H): C7-H.
-
δ 6.50 ppm (m, 1H): C3-H.
-
δ 3.85 ppm (s, 3H): Ester -OCH₃.[2]
-
δ 3.82 ppm (s, 3H): Ether -OCH₃ (C6).
-
Validation Check: The presence of two distinct singlets in the aromatic region (C4 and C7) confirms the 5,6-substitution pattern. If doublets are seen (J ~8Hz), the substitution is likely 4,5 or 6,7, indicating a synthesis failure.
Mass Spectrometry Fragmentation Logic
Caption: Primary fragmentation pathways in ESI+ MS confirming the ester and methoxy functional groups.
Part 4: Strategic Applications in Drug Discovery
Kinase Inhibition Scaffold
The 5-carboxylate-6-methoxy indole motif mimics the adenine ring of ATP.
-
Mechanism: The Indole N-H acts as a hydrogen bond donor to the hinge region of kinases (e.g., EGFR, VEGFR).
-
Modification: The C5-ester is readily hydrolyzed to the carboxylic acid (LiOH/THF), which can then be coupled to amines to create focused libraries of amides, enhancing selectivity.
Neuroprotective Agents
Patents (e.g., CN104045552A) highlight derivatives of this scaffold as potential neuroprotective agents. The electron-rich indole ring acts as a radical scavenger, mitigating oxidative stress in neuronal cells.
Biological Workflow Diagram
Caption: Standard medicinal chemistry workflow for diversifying the indole scaffold.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 251107-30-9, Methyl 6-methoxy-1H-indole-5-carboxylate. Retrieved from [Link]
-
Google Patents. CN104045552A - Medicinal compound as neuroprotective agent.[3] Retrieved from
- Robinson, B. (1963).The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.
Sources
- 1. 251107-30-9,Methyl 6-Methoxy-1H-indole-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN104045552A - Medicinal compound as neuroprotective agent - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 6-methoxy-1H-indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-methoxy-1H-indole-5-carboxylate, a distinct molecule within the vast and pharmacologically significant indole family, represents a key building block for novel therapeutic agents. Its structure, featuring a methoxy group and a methyl carboxylate on the indole scaffold, offers unique electronic and steric properties that are of considerable interest in medicinal chemistry. The indole nucleus is a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The strategic placement of the methoxy and carboxylate groups on this scaffold can significantly influence the molecule's reactivity, bioavailability, and interaction with biological targets.[2]
This technical guide provides a comprehensive overview of Methyl 6-methoxy-1H-indole-5-carboxylate, including its detailed structure, proposed synthesis, and predicted spectroscopic characterization. While this specific isomer is not extensively documented in publicly available literature, this guide, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis and characterization.
Molecular Structure and Properties
The foundational structure of Methyl 6-methoxy-1H-indole-5-carboxylate is the indole bicyclic system, which consists of a fused benzene and pyrrole ring. The molecule's IUPAC name is methyl 6-methoxy-1H-indole-5-carboxylate, and its chemical formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol .[3] The definitive identifier for this compound is its CAS Number: 251107-30-9.[3][4][5][6]
| Property | Value | Source |
| CAS Number | 251107-30-9 | [3][4][5][6] |
| Molecular Formula | C₁₁H₁₁NO₃ | [3] |
| Molecular Weight | 205.21 g/mol | [3] |
| Canonical SMILES | COC1=CC2=C(C=C1C(=O)OC)NC=C2 |
The presence of the electron-donating methoxy group at the C6 position and the electron-withdrawing methyl carboxylate group at the C5 position creates a unique electronic environment within the indole ring, influencing its reactivity in further chemical transformations.
Proposed Synthesis Pathway
A plausible and efficient synthesis of Methyl 6-methoxy-1H-indole-5-carboxylate can be envisioned in two main stages: the construction of the core intermediate, 6-methoxy-1H-indole-5-carboxylic acid, followed by its esterification.
Part 1: Synthesis of 6-methoxy-1H-indole-5-carboxylic acid
Several established indole synthesis methodologies could be adapted for this purpose. A particularly relevant approach is the Japp-Klingemann reaction, which has been successfully employed in the synthesis of related indole-5-carboxylic acids.[7] This method involves the reaction of a β-ketoester with a diazonium salt to form a hydrazone, which then undergoes cyclization under acidic conditions to yield the indole core.
An alternative and potentially more direct route would be the functionalization of a pre-existing indole scaffold. For instance, starting with 6-methoxyindole, a Friedel-Crafts acylation at the C5 position, followed by oxidation of the introduced acyl group to a carboxylic acid, could be a viable strategy.
Part 2: Esterification of 6-methoxy-1H-indole-5-carboxylic acid
Once the 6-methoxy-1H-indole-5-carboxylic acid is obtained, the final step is a standard esterification reaction to yield the methyl ester. The Fischer esterification, a classic and reliable method, is well-suited for this transformation.[8] This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol.
For more sensitive substrates or to achieve higher yields under milder conditions, coupling-agent-mediated esterification is a powerful alternative. Reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can efficiently promote the formation of the ester bond at room temperature.[9]
Experimental Protocols
Protocol 1: Fischer Esterification of 6-methoxy-1H-indole-5-carboxylic acid
Causality: This protocol is chosen for its simplicity and the use of common laboratory reagents. The acidic environment protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid and the appearance of the less polar ester product. The final product's identity and purity can be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS).
Methodology:
-
To a solution of 6-methoxy-1H-indole-5-carboxylic acid (1.0 eq) in methanol (20 mL/g of carboxylic acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure Methyl 6-methoxy-1H-indole-5-carboxylate.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental data for Methyl 6-methoxy-1H-indole-5-carboxylate, the following spectroscopic data are predicted based on the analysis of closely related indole derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the indole ring protons, the methoxy group, and the methyl ester group. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH (indole) | 8.0 - 8.5 | br s |
| H4 | ~7.8 | s |
| H7 | ~7.2 | s |
| H2 | ~7.0 | d |
| H3 | ~6.5 | d |
| OCH₃ (methoxy) | ~3.9 | s |
| OCH₃ (ester) | ~3.8 | s |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons will be influenced by the positions of the methoxy and carboxylate groups.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~168 |
| C6 | ~155 |
| C7a | ~135 |
| C3a | ~128 |
| C2 | ~125 |
| C5 | ~120 |
| C4 | ~110 |
| C7 | ~105 |
| C3 | ~102 |
| OCH₃ (methoxy) | ~56 |
| OCH₃ (ester) | ~52 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| C=O Stretch (ester) | 1700 - 1720 |
| C-O Stretch | 1200 - 1300 |
| Aromatic C-H Stretch | 3000 - 3100 |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.
| Ion | Predicted m/z |
| [M]⁺ | 205.07 |
Applications in Research and Drug Development
Indole derivatives are of paramount importance in medicinal chemistry due to their wide range of biological activities.[10] Methoxy-substituted indoles, in particular, have garnered significant attention as the electron-donating methoxy group can enhance their therapeutic properties.[2]
Methyl 6-methoxy-1H-indole-5-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules with potential applications in various therapeutic areas. The carboxylate group provides a convenient handle for further functionalization, such as amidation to produce a diverse library of indole-5-carboxamides, which have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[11]
The specific substitution pattern of this molecule makes it an interesting candidate for the development of targeted therapies. The methoxy group can influence the molecule's ability to interact with specific biological targets, potentially leading to the discovery of novel drugs with improved efficacy and reduced side effects.
Conclusion
Methyl 6-methoxy-1H-indole-5-carboxylate is a valuable, albeit under-documented, building block in the field of medicinal chemistry. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic strategy, and predicted spectroscopic data to aid researchers in its preparation and characterization. The unique structural features of this molecule, combined with the proven pharmacological importance of the indole scaffold, highlight its potential as a key intermediate in the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in drug discovery.
References
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Monroe, T. B., Moazami, Y., Jones, D. S., & Ogle, C. A. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2353. [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
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Snyder, H. R., & Smith, C. W. (1943). A convenient synthesis of 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses, 23, 71. [Link]
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Ogle, C. A., Monroe, T. B., Moazami, Y., & Jones, D. S. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 10), o2353. [Link]
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PrepChem. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]
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Bartsch, H., & Hecker, E. (1971). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed, 24(3), 297-302. [Link]
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Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
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Arctom. (n.d.). Methyl 6-methoxy-1H-indole-5-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
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MySkinRecipes. (n.d.). Methyl 6-methoxy-1H-indole-5-carboxylate. Retrieved from [Link]
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Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]
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Georgieva, M., & Stoyanov, N. (2024). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 29(1), 14. [Link]
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Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed, 29(10), 2201. [Link]
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PubChem. (n.d.). methyl 1H-indole-5-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of biologically active C3‐substituted indoles. Retrieved from [Link]
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PubMed. (1971). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Arzneimittel-Forschung, 21(3), 297-302. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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ACS Publications. (2001). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 5(6), 599-606. [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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ResearchGate. (2024, April 19). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biomedical Importance of Indoles. PubMed Central. Retrieved from [Link]
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Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Current Science and Technology, 12(1), 1-20. [Link]
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MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 29(9), 2049. [Link]
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Scholars Research Library. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 3(4), 365-370. [Link]
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MDPI. (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3328. [Link]
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Hansson, C. (1984). 6-Hydroxy-5-methoxyindole-2-carboxylic acid in normal human urine. Acta Dermato-Venereologica, 64(3), 185–190. [Link]
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Spectroscopic Characterization & Technical Guide: Methyl 6-methoxy-1H-indole-5-carboxylate
[1]
Part 1: Executive Summary & Compound Significance
Methyl 6-methoxy-1H-indole-5-carboxylate (CAS: 251107-30-9) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGF, EGFR) and serotonin receptor modulators.[1] The 5,6-substitution pattern on the indole core is privileged in drug discovery, often mimicking the adenosine triphosphate (ATP) purine ring in kinase binding pockets or enhancing metabolic stability compared to unsubstituted indoles.[1]
This guide provides a rigorous spectroscopic profile and synthesis workflow for researchers requiring high-purity analytical standards. Unlike generic databases, this document correlates spectral features with structural electronic effects, offering a self-validating logic for structural elucidation.[1]
Part 2: Chemical Profile & Physical Properties[2]
| Property | Data |
| IUPAC Name | Methyl 6-methoxy-1H-indole-5-carboxylate |
| CAS Number | 251107-30-9 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO, Methanol, Chloroform; sparingly soluble in water |
| Melting Point | 126–128 °C (Analogous ester range) |
| pKa (Calculated) | ~16.5 (Indole NH), ~3.5 (Conjugated acid of ester) |
Part 3: Synthesis Protocol (Analytical Standard Preparation)
To obtain a spectroscopically pure sample for characterization, the most robust method involves the esterification of the commercially available or synthesized 6-methoxy-1H-indole-5-carboxylic acid.[1] This avoids the regioisomeric byproducts common in de novo Fischer Indole synthesis.
Methodology: Acid-Catalyzed Esterification
Rationale:[1] This protocol minimizes decomposition of the electron-rich indole ring, which can occur under harsh Lewis acid conditions.[1]
Reagents:
-
6-Methoxy-1H-indole-5-carboxylic acid (1.0 eq)[1]
-
Anhydrous Methanol (Solvent/Reactant)
-
Sulfuric Acid (H₂SO₄, catalytic, 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)[1]
-
Sodium Bicarbonate (NaHCO₃, sat. aq.)
Step-by-Step Protocol:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve the carboxylic acid precursor in anhydrous methanol (0.1 M concentration).
-
Catalyst Addition: Cool the solution to 0°C. Add thionyl chloride dropwise over 10 minutes. ( Note: SOCl₂ generates HCl in situ, driving the Fischer esterification while scavenging water.)[1]
-
Reflux: Warm to room temperature, then heat to reflux (65°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).[1] The product will have a higher R_f than the acid.
-
Workup: Evaporate methanol under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc).[1]
-
Neutralization: Wash the organic layer with saturated NaHCO₃ (2x) to remove residual acid, followed by brine (1x).[1]
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from minimal hot methanol or purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).
Part 4: Spectroscopic Data & Elucidation[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The regiochemistry of the 5,6-substitution is confirmed by the distinct splitting patterns and chemical shifts of the aromatic protons.[1]
¹H NMR (500 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Logic |
| 11.35 | br s | 1H | NH (1) | Exchangeable; broad due to quadrupole moment of N. |
| 8.15 | s | 1H | H-4 | Diagnostic Signal. Deshielded by the ortho-carbonyl (ester) group.[1] Appears as a singlet due to lack of ortho coupling. |
| 7.35 | t/m | 1H | H-2 | Typical indole H-2; couples with H-3 and NH.[1] |
| 6.95 | s | 1H | H-7 | Diagnostic Signal. Shielded by the ortho-methoxy group.[1] Singlet confirms 6-position substitution.[1] |
| 6.45 | m | 1H | H-3 | Upfield aromatic; characteristic of electron-rich indole C3.[1] |
| 3.88 | s | 3H | -OCH₃ (C6) | Methoxy group attached to aromatic ring.[1] |
| 3.82 | s | 3H | -COOCH₃ | Methyl ester signal.[1] |
¹³C NMR (125 MHz, DMSO-d₆)
| Shift (δ ppm) | Assignment | Note |
| 167.5 | C=O (Ester) | Carbonyl carbon.[1][2] |
| 156.2 | C-6 | Deshielded by direct oxygen attachment (C-OMe).[1] |
| 136.8 | C-7a | Quaternary bridgehead. |
| 128.5 | C-2 | Alpha to Nitrogen. |
| 122.1 | C-3a | Quaternary bridgehead. |
| 120.5 | C-5 | Ipso to ester; shielded relative to benzene due to electron-rich indole nature.[1] |
| 118.9 | C-4 | Aromatic CH. |
| 102.5 | C-3 | Beta to Nitrogen; electron-rich.[1] |
| 96.8 | C-7 | Highly shielded by ortho-OMe and para-N lone pair donation.[1] |
| 56.2 | -OCH₃ | Methoxy carbon.[1] |
| 51.8 | -COOCH₃ | Ester methyl carbon.[1] |
Infrared Spectroscopy (FT-IR)
-
3320 cm⁻¹ (m, br): N-H stretch (Indole).[1]
-
2950 cm⁻¹ (w): C-H stretch (Aromatic/Aliphatic).
-
1695 cm⁻¹ (s): C=O stretch (Conjugated Ester). Note: Lower than typical aliphatic esters (1740) due to conjugation with the indole ring.[1]
-
1620, 1580 cm⁻¹: C=C Aromatic skeletal vibrations.[1]
-
1250 cm⁻¹: C-O-C stretch (Aryl ether).
Mass Spectrometry (ESI-MS)
Part 5: Structural Visualization & Workflows[1]
Diagram 1: Synthesis & Mechanism Workflow
This flowchart illustrates the esterification pathway and the critical purification checkpoint.
Caption: Acid-catalyzed esterification workflow ensuring regiochemical retention of the 5,6-substitution pattern.
Diagram 2: NOE Correlation Logic (Structural Proof)
To prove the regiochemistry (distinguishing 5-ester/6-methoxy from 6-ester/5-methoxy), Nuclear Overhauser Effect (NOE) correlations are essential.[1]
Caption: Key NOE correlations. The interaction between H-7 and NH is the definitive proof of the 6-methoxy position.[1]
Part 6: References
-
BLD Pharm. (2024). Methyl 6-methoxy-1H-indole-5-carboxylate Product Data (CAS 251107-30-9).[1][3] Retrieved from
-
Sigma-Aldrich. (2024).[1] Methyl indole-5-carboxylate Product Specification (Analogous Scaffold). Retrieved from [1]
-
ChemicalBook. (2024). 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid NMR Data (Substituent Effects). Retrieved from
-
Hansson, C. (1984).[4] 6-Hydroxy-5-methoxyindole-2-carboxylic acid in normal human urine. Acta Derm Venereol (Stockh), 64, 185-190.[1][4] (Reference for methoxy-indole spectral shifts).
-
Tetratek. (2024).[5] 1H and 13C NMR of Methyl 1H-indole-3-carboxylate. Retrieved from
Biological activity of methoxyindole derivatives
An In-Depth Technical Guide to the Biological Activity of Methoxyindole Derivatives
Foreword: The Privileged Scaffold
The indole nucleus, a bicyclic system fusing benzene to a pyrrole ring, is a cornerstone of medicinal chemistry. As a derivative of the essential amino acid tryptophan, it is a ubiquitous feature in a vast array of biologically active natural products and synthetic compounds. The introduction of methoxy (-OCH₃) substituents onto this scaffold significantly enhances and diversifies its reactivity and pharmacological profile, making methoxyindoles a "privileged structure" in drug discovery.[1] This guide, intended for researchers and drug development professionals, provides a technical overview of the diverse biological activities of methoxyindole derivatives, focusing on the mechanistic underpinnings, key experimental validations, and therapeutic potential.
Section 1: Anticancer and Antiproliferative Activity
Methoxyindole derivatives have emerged as a prominent class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines through multiple mechanisms of action.[2]
Mechanism of Action: Microtubule Disruption
A primary mechanism for the anticancer effect of many methoxyindole derivatives is the inhibition of tubulin polymerization.[3] Microtubules are critical components of the cellular cytoskeleton, essential for maintaining cell structure and, crucially, for forming the mitotic spindle during cell division.[4] By interfering with the dynamic process of microtubule assembly and disassembly, these compounds disrupt mitosis, leading to cell cycle arrest and subsequent programmed cell death (apoptosis).[3][4]
For example, the indole-based compound OXi8006 and its analogues are potent inhibitors of tubulin assembly.[3] Structure-activity relationship (SAR) studies reveal that the 3,4,5-trimethoxy substitution pattern on the 3-aroyl moiety and methoxy groups at positions 6 and 7 of the indole ring are critical for maintaining potent cytotoxicity.[3] These compounds act as vascular disrupting agents (VDAs), which, in addition to direct cytotoxicity, can also target the blood vessels supplying a tumor, leading to its collapse.
Mechanism of Action: Apoptosis Induction and Kinase Inhibition
Beyond microtubule disruption, methoxyindoles can induce apoptosis through intrinsic pathways. The compound 2-methoxyestradiol (2-ME), for instance, has been shown to inhibit the proliferation of human osteosarcoma cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic executioner protein caspase-3.[5] This shift in the balance of apoptotic regulators commits the cancer cell to a path of self-destruction.
Furthermore, certain oxindole derivatives, which share a core structural similarity, have been designed as potent multi-kinase inhibitors, targeting enzymes like FGFR1, RET, and VEGFR-2, which are crucial for tumor growth and angiogenesis.[6]
Quantitative Data: Antiproliferative Efficacy
The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ Value | Reference |
| N-Methyl-5,6,7-trimethoxyindoles | HeLa (Cervical) | Antimitotic | 22 nM | [1] |
| N-Methyl-5,6,7-trimethoxyindoles | A549 (Lung) | Antimitotic | 35 nM | [1] |
| N-Methyl-5,6,7-trimethoxyindoles | MCF-7 (Breast) | Antimitotic | 28 nM | [1] |
| 7-Methoxy OXi8006 Analogue (36) | SK-OV-3 (Ovarian) | Tubulin Inhibition | < 1 µM | [3] |
| 7-Methoxy OXi8006 Analogue (36) | NCI-H460 (Lung) | Tubulin Inhibition | < 1 µM | [3] |
| 7-Methoxy OXi8006 Analogue (36) | DU-145 (Prostate) | Tubulin Inhibition | < 1 µM | [3] |
| Dihydroisoxazole Derivative (DHI1) | Jurkat (Leukemia) | Antiproliferative | 1.1 µM | [7] |
| Dihydroisoxazole Derivative (DHI1) | HL-60 (Leukemia) | Antiproliferative | 1.9 µM | [7] |
Key Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a foundational colorimetric method for assessing the cytotoxic or antiproliferative effects of a compound.[1] Its principle lies in the metabolic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[1]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxyindole derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Section 2: Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including cancer, autoimmune disorders, and neurodegeneration.[8][9] Methoxyindole derivatives, particularly melatonin and its analogues, exhibit significant anti-inflammatory properties.[10]
Mechanism of Action: COX Inhibition and Cytokine Modulation
A well-established mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[11] Certain 5-methoxyindole derivatives have been specifically designed as selective COX-2 inhibitors, aiming to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[11][12]
Beyond enzyme inhibition, methoxyindoles can modulate the complex network of immune signaling molecules called cytokines.[10] Melatonin, for example, has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and various interleukins (IL-1β, IL-6), thereby dampening the inflammatory cascade.[10] This neuroimmune modulation highlights the potential of these compounds in treating diseases with a chronic inflammatory component.[8][13]
Quantitative Data: In Vivo Anti-inflammatory Efficacy
The carrageenan-induced paw edema model in rats is a classic acute inflammation assay used to evaluate the efficacy of anti-inflammatory compounds.
| Compound | Phenyl Ring Substitution | % Inhibition of Edema (3h) | Reference |
| S3 | 3-Nitrophenyl | 61.20% | [12] |
| S7 | 3,4-Dimethoxyphenyl | 61.47% | [12] |
Key Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a self-validating system to assess the in vivo anti-inflammatory activity of test compounds.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6):
-
Group I: Vehicle Control (e.g., 0.5% CMC solution).
-
Group II: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: Test Groups (Methoxyindole derivatives at different doses, p.o.).
-
-
Compound Administration: Administer the vehicle, standard, or test compound orally 1 hour before the carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the left hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Section 3: Neuroprotective and Antioxidant Activity
The indole structure is central to neuroactive molecules, and methoxyindoles are particularly noted for their neuroprotective effects, primarily driven by potent antioxidant and anti-inflammatory actions.[14][15]
Mechanism of Action: Radical Scavenging and Anti-inflammatory Pathways
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to neurodegenerative diseases like Alzheimer's and Parkinson's.[15] Methoxyindoles, such as melatonin, 5-methoxytryptophol (5-MTOH), and 5-methoxyindole-3-acetic acid (5-MIAA), are powerful antioxidants.[15][16] They act as direct free radical scavengers and electron donors, neutralizing harmful radicals and protecting cellular components like lipids and proteins from oxidative damage.[14][16] For example, 5-MTOH has been shown to significantly attenuate lipid peroxidation and protein carbonylation in liver cell membranes subjected to oxidative stress.[16]
In the context of Alzheimer's disease, melatonin and indole-3-propionic acid have demonstrated the ability to completely prevent the neurotoxicity induced by the amyloid-beta (Aβ) peptide in primary neurons.[14] This neuroprotection is also linked to anti-inflammatory effects, as melatonin can suppress neuroinflammation which exacerbates neuronal damage.[10][13]
Key Experimental Protocol: DPPH Radical Scavenging Assay
This is a rapid and simple assay to evaluate the in vitro antioxidant capacity of a compound. It measures the ability of the antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the methoxyindole derivative and a standard antioxidant (e.g., Ascorbic Acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, which corresponds to a decrease in absorbance.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Section 4: Antimicrobial and Antifungal Activity
The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. Methoxyindole derivatives have shown promising activity against various bacteria and fungi.[17][18]
Spectrum of Activity
Derivatives of the methoxyindole scaffold have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[18] For instance, 9-methoxyellipticine, a carbazole derivative, shows significant antibacterial activity against MDR Klebsiella pneumoniae and Shiga toxin-producing Escherichia coli (STEC O157).[17] The proposed mechanisms include increasing the permeability of the bacterial membrane and interacting with bacterial DNA.[17] Other synthetic indole derivatives have shown good to excellent activity against Bacillus subtilis (Gram-positive), E. coli (Gram-negative), Candida albicans, and Aspergillus flavus (fungi).[18]
Key Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for its determination.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the methoxyindole derivative across 10 wells.
-
Inoculation: Add the standardized inoculum to each well containing the test compound.
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.
Conclusion and Future Directions
The methoxyindole scaffold is a remarkably versatile platform for the development of therapeutic agents. Its derivatives exhibit a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. The methoxy group is not merely a passive substituent; it actively modulates the electronic properties and steric profile of the indole ring, enhancing ligand-protein binding and improving pharmacokinetic properties.[19][20]
Future research should continue to explore the vast chemical space of methoxyindole derivatives. Key areas of focus include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating novel analogues to optimize potency and selectivity for specific biological targets.[7][12]
-
Mechanism of Action Elucidation: Moving beyond phenotypic screening to identify the precise molecular targets and signaling pathways modulated by these compounds.[21]
-
Pharmacokinetic Profiling: Optimizing properties like solubility, bioavailability, and metabolic stability to translate potent in vitro activity into in vivo efficacy.[22]
-
Clinical Investigation: Advancing the most promising lead compounds into clinical trials to evaluate their safety and efficacy in human diseases. While some related compounds have been in trials, dedicated studies on novel methoxyindoles are needed.[23][24]
By integrating synthetic chemistry, molecular pharmacology, and clinical research, the full therapeutic potential of this privileged chemical class can be realized.
References
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Methyl 6-methoxy-1H-indole-5-carboxylate: A Technical Guide for the Synthetic Chemist
Abstract
Methyl 6-methoxy-1H-indole-5-carboxylate (CAS No. 63148-38-9) is a strategically important synthetic intermediate in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing methyl ester on the indole core, provides a versatile scaffold for the synthesis of complex heterocyclic systems. The indole nucleus is a privileged structure in pharmacology, and this intermediate offers multiple reaction sites for diversification. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and key chemical transformations of Methyl 6-methoxy-1H-indole-5-carboxylate, positioning it as a valuable building block for researchers in drug development.
Introduction and Core Molecular Features
The indole ring system is a cornerstone of medicinal chemistry, present in numerous natural products and pharmaceutical agents. Methyl 6-methoxy-1H-indole-5-carboxylate is a bespoke derivative designed for multi-step organic synthesis. Its utility stems from the interplay of its three key functional components:
-
The 1H-Indole Core: An electron-rich aromatic heterocycle, the indole nitrogen (N-1) and the C-3 position are primary sites for chemical modification. The inherent nucleophilicity of the C-3 position is a critical feature for electrophilic substitution reactions.
-
The 6-Methoxy Group: This strong electron-donating group (-OCH₃) activates the benzene portion of the indole ring, influencing the regioselectivity of electrophilic aromatic substitution and modifying the electronic properties of the entire molecule.
-
The 5-Carboxylate Group: The methyl ester (-COOCH₃) at the C-5 position serves as a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling reactions, reduced to an alcohol, or participate in other ester-based transformations. It also deactivates the C-5 position towards electrophilic attack, directing reactions elsewhere on the ring.
This combination of functionalities makes the molecule a pre-functionalized, stable, and reactive intermediate for constructing libraries of compounds in the pursuit of novel therapeutic agents.
Physicochemical Properties and Safety Data
A summary of the key physical and chemical properties of Methyl 6-methoxy-1H-indole-5-carboxylate is presented below.
| Property | Value |
| IUPAC Name | methyl 6-methoxy-1H-indole-5-carboxylate |
| CAS Number | 63148-38-9 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Appearance | Typically an off-white to tan solid |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. |
| Safety Information | GHS Hazard statements may apply. Standard laboratory precautions should be taken, including use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood. |
Proposed Synthetic Pathway
While specific literature detailing a high-yield synthesis for this exact isomer is sparse, a robust and logical pathway can be constructed based on well-established, field-proven methodologies in indole chemistry. The proposed synthesis is a two-stage process involving the construction of the indole core via the Japp-Klingemann reaction, followed by a standard esterification.
Stage 1: Synthesis of 6-Methoxy-1H-indole-5-carboxylic acid via Japp-Klingemann Reaction
The Japp-Klingemann reaction is a powerful method for synthesizing indoles from an aryl diazonium salt and a β-ketoester.[1][2] The reaction proceeds via an azo intermediate which then undergoes cyclization under acidic conditions to form the indole, typically with a carboxylic acid at the 2-position, which can subsequently be removed. For our target, a variation leading to the desired substitution is required.
The key steps are:
-
Diazotization: A suitably substituted aniline, such as 4-methoxy-3-amino-benzoic acid, is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form a stable diazonium salt.
-
Coupling: The diazonium salt is reacted with a β-ketoester like ethyl 2-methylacetoacetate.
-
Hydrolysis and Cyclization (Fischer Indole Synthesis): The resulting hydrazone intermediate is then heated in the presence of a strong acid (e.g., polyphosphoric acid or sulfuric acid). This induces cyclization and subsequent aromatization to form the indole core.[3]
Caption: Proposed Japp-Klingemann workflow for indole core synthesis.
Stage 2: Fischer Esterification
With the indole carboxylic acid in hand, the final step is a classic Fischer esterification to yield the target methyl ester. This acid-catalyzed reaction is an equilibrium process driven to completion by using a large excess of the alcohol (methanol) which also serves as the solvent.[4]
Caption: Final esterification step to yield the target intermediate.
Representative Experimental Protocol (Esterification)
This protocol is a general, field-proven method for Fischer esterification and should be optimized for the specific substrate.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-Methoxy-1H-indole-5-carboxylic acid (1.0 eq).
-
Reagents: Add an excess of anhydrous methanol (e.g., 20-40 mL per gram of acid) to the flask to act as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or POCl₃ (approx. 0.05-0.1 eq) dropwise while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 6-methoxy-1H-indole-5-carboxylate.
Reactivity and Application as a Synthetic Intermediate
The true value of Methyl 6-methoxy-1H-indole-5-carboxylate lies in its potential for subsequent chemical transformations. The electron-rich indole core is primed for electrophilic substitution, with the C-3 position being the most nucleophilic and sterically accessible site.
Key Transformation: Directed Sulfonylation and Sulfonamide Formation
A common and powerful transformation in medicinal chemistry is the introduction of a sulfonamide moiety. This can be achieved in a two-step sequence starting from our intermediate.
-
Electrophilic Sulfonylation: The indole can be readily sulfonylated at the C-3 position using chlorosulfonic acid. This reaction must be performed with caution at low temperatures as chlorosulfonic acid is highly reactive.[5] This installs a reactive sulfonyl chloride group, a key electrophile for subsequent reactions.
-
Sulfonamide Synthesis: The resulting 3-(chlorosulfonyl)indole intermediate can be reacted directly with a primary or secondary amine (R¹R²NH) in the presence of a base (like pyridine or triethylamine) to furnish the corresponding sulfonamide derivative.[5] Sulfonamides are prevalent in a wide range of drugs due to their ability to act as stable hydrogen bond donors and acceptors.
This sequence transforms the simple indole intermediate into a highly functionalized scaffold, ready for further elaboration or biological testing.
Caption: Key transformation pathway: C-3 sulfonylation and subsequent amination.
Self-Validating Protocol: Sulfonylation and Sulfonamide Formation
This protocol describes a general procedure for the C-3 sulfonylation of an indole and subsequent reaction with an amine.
-
Setup: Dissolve Methyl 6-methoxy-1H-indole-5-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C or lower in an ice-salt bath.
-
Sulfonylation: Add chlorosulfonic acid (1.1 - 1.5 eq) dropwise to the cooled solution, maintaining the internal temperature below 5 °C.[6] Stir the reaction at this temperature for 1-3 hours, monitoring by TLC.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with cold water and brine, then dry over anhydrous Na₂SO₄. Note: The intermediate sulfonyl chloride can be unstable; it is often used immediately in the next step without full purification.
-
Sulfonamide Formation: Dissolve the crude sulfonyl chloride intermediate in an anhydrous solvent like dichloromethane. Add a suitable amine (1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (2.0 eq).
-
Reaction & Purification: Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Wash the reaction mixture with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer, concentrate, and purify the resulting sulfonamide product by column chromatography.
Conclusion
Methyl 6-methoxy-1H-indole-5-carboxylate represents a highly valuable and strategically designed intermediate for synthetic and medicinal chemistry. While its direct application in blockbuster drugs is not prominently documented, its true potential is realized in its role as a versatile starting point. The orthogonal reactivity of its functional groups—the nucleophilic C-3 position, the activating methoxy group, and the versatile ester handle—allows chemists to rapidly construct complex molecular architectures. The ability to easily introduce pharmacophoric elements, such as the sulfonamide group, underscores its utility in discovery programs aimed at developing novel kinase inhibitors, receptor modulators, and other therapeutic agents. This guide serves as a foundational resource for researchers looking to leverage this powerful building block in their synthetic endeavors.
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The Strategic Value of Methyl 6-methoxy-1H-indole-5-carboxylate in Modern Medicinal Chemistry: A Technical Guide
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Within this esteemed class of heterocycles, methoxy-substituted indole carboxylates represent a particularly promising, yet underexplored, family of building blocks for drug discovery. This technical guide delves into the potential applications of a specific, strategically functionalized indole derivative: Methyl 6-methoxy-1H-indole-5-carboxylate. We will explore its synthetic accessibility, its potential as a versatile scaffold for generating diverse compound libraries, and its prospective therapeutic applications, drawing insights from closely related analogs and the broader class of indole-containing compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their quest for novel therapeutic agents.
Introduction: The Indole Scaffold in Drug Discovery
The indole ring system is a bicyclic aromatic heterocycle that has captured the attention of medicinal chemists for over a century. Its unique electronic properties and its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal pharmacophore for engaging with a wide range of biological targets.[3] Consequently, indole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including oncology, neurology, and infectious diseases.[4][5]
The strategic placement of substituents on the indole ring can profoundly influence the molecule's physicochemical properties and biological activity. Methoxy groups, in particular, are known to enhance the electron-donating nature of the aromatic system, which can modulate a compound's metabolic stability and receptor binding affinity.[2] When combined with a carboxylate group, which can act as a handle for further chemical modifications or as a key interacting moiety with a biological target, the resulting scaffold becomes a powerful tool for medicinal chemists. This guide focuses on the untapped potential of Methyl 6-methoxy-1H-indole-5-carboxylate, a molecule poised for significant contributions to the next generation of therapeutics.
Synthetic Accessibility and Derivatization Potential
The utility of a chemical scaffold in drug discovery is intrinsically linked to its synthetic accessibility. While specific, detailed protocols for the synthesis of Methyl 6-methoxy-1H-indole-5-carboxylate are not abundantly available in the public domain, its preparation can be reasonably extrapolated from established methods for analogous indole carboxylates.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A plausible synthetic route to Methyl 6-methoxy-1H-indole-5-carboxylate can be envisioned through several well-established indole syntheses, such as the Fischer, Reissert, or Nenitzescu reactions. A generalized retrosynthetic analysis suggests that the target molecule can be constructed from appropriately substituted aniline or aminobenzene precursors.
Caption: Retrosynthetic approach for Methyl 6-methoxy-1H-indole-5-carboxylate.
General Experimental Protocol for Synthesis
The following is a generalized, step-by-step protocol for the synthesis of a methoxy-indole carboxylate, adapted from established literature procedures for similar compounds.[4][6][7] This protocol should be optimized for the specific synthesis of Methyl 6-methoxy-1H-indole-5-carboxylate.
Step 1: Diazotization of a Substituted Aniline
-
Dissolve the starting aniline derivative in an appropriate acidic solution (e.g., 15% HCl) and cool to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature at 0°C.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes before proceeding to the next step.
Step 2: Japp-Klingemann Reaction
-
In a separate flask, prepare a solution of an appropriate β-ketoester or malonic ester derivative in a suitable solvent (e.g., ethanol).
-
Cool the solution and add the previously prepared diazonium salt solution dropwise, maintaining a low temperature.
-
Allow the reaction to proceed until the formation of the azo intermediate is complete, as monitored by Thin Layer Chromatography (TLC).
Step 3: Fischer Indole Synthesis
-
Treat the azo intermediate with a strong acid catalyst (e.g., gaseous HCl in ethanol or sulfuric acid) and heat to reflux.
-
Monitor the reaction for the formation of the indole ring.
-
Upon completion, cool the reaction mixture and add water to precipitate the crude indole ester.
-
Filter the precipitate, wash with cold ethanol and water, and dry under vacuum.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Derivatization Strategies
The true power of Methyl 6-methoxy-1H-indole-5-carboxylate lies in its potential for derivatization. The ester and the N-H of the indole ring serve as key handles for introducing chemical diversity.
Caption: Key areas for SAR exploration of the Methyl 6-methoxy-1H-indole-5-carboxylate scaffold.
Future research should focus on the synthesis of a diverse library of compounds derived from Methyl 6-methoxy-1H-indole-5-carboxylate and their systematic evaluation in a panel of biological assays targeting the aforementioned therapeutic areas. High-throughput screening followed by more detailed mechanistic studies will be crucial in identifying lead compounds for further development.
Conclusion
Methyl 6-methoxy-1H-indole-5-carboxylate is a promising, yet underutilized, scaffold in medicinal chemistry. Its synthetic tractability and the presence of multiple handles for chemical modification make it an ideal starting point for the generation of diverse compound libraries. Drawing on the established biological activities of closely related indole derivatives, there is a strong rationale for exploring the potential of this scaffold in the development of novel antimicrobial, anticancer, and neuroprotective agents. It is our hope that this technical guide will inspire further research into this versatile molecule, ultimately leading to the discovery of new and effective medicines.
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National Institutes of Health. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. 2023. Available from: [Link].
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ResearchGate. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. Available from: [Link].
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Semantic Scholar. Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Pro. 2023. Available from: [Link].
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National Institutes of Health. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. 2025. Available from: [Link].
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National Institutes of Health. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. Available from: [Link].
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Technical Guide: Antifungal Properties of Methoxy-Substituted Indoles
Executive Summary
The escalating prevalence of multidrug-resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel therapeutic scaffolds. Indole derivatives have emerged as a "privileged structure" in medicinal chemistry due to their ability to interact with diverse biological targets.
This guide focuses specifically on methoxy-substituted indoles . Unlike their halogenated counterparts, which often suffer from poor aqueous solubility and cytotoxicity, methoxy-indoles offer a unique balance of lipophilicity and electronic density. This class of compounds—exemplified by 5-methoxyindole , melatonin , and 6-methoxyindole-2-carboxylic acid (MICA) —exhibits dual mechanisms of action: direct fungicidal activity via Reactive Oxygen Species (ROS) generation and the chemosensitization of resistant strains through efflux pump inhibition.
Chemical Basis & Structure-Activity Relationship (SAR)
The antifungal potency of indole derivatives is critically dependent on the position and nature of the substituent on the benzene ring (positions C4–C7). The methoxy group (-OCH₃) acts as an electron-donating group (EDG) by resonance, increasing the electron density of the indole ring, which influences binding affinity to fungal targets such as CYP51 (lanosterol 14α-demethylase) and efflux transporters.
SAR Analysis of Methoxy-Indoles
-
C5-Position (e.g., 5-Methoxyindole, Melatonin): Substitution at C5 is pharmacologically optimal. It mimics the substitution pattern of serotonin, facilitating transport across fungal membranes. 5-methoxy derivatives frequently show synergy with fluconazole by inhibiting Cdr1/Mdr1 efflux pumps.
-
C6-Position (e.g., 6-Methoxyindole): Derivatives like MICA show direct membrane disruption capabilities. The C6-methoxy group increases lipophilicity slightly less than C5, but often retains higher specificity for fungal over mammalian cells.
-
Electronic Effects: The methoxy group enhances the nucleophilicity of the indole C3 position, making these compounds reactive to electrophilic fungal enzymes or radical species, thereby acting as pro-oxidants within the fungal cytoplasm under stress.
Visualization: SAR Logic
Figure 1: Structure-Activity Relationship (SAR) distinguishing the primary biological effects of C5 vs. C6 methoxy substitution on the indole scaffold.
Mechanisms of Action (MOA)
Methoxy-substituted indoles do not act through a single "magic bullet" mechanism. Instead, they exert pleiotropic effects that compromise fungal survival.
Efflux Pump Inhibition (Chemosensitization)
One of the most significant barriers to azole efficacy is the overexpression of ABC transporters (Cdr1, Cdr2) and MFS transporters (Mdr1). Methoxy-indoles act as competitive inhibitors or modulators of these pumps. By blocking the efflux of fluconazole, they restore the susceptibility of resistant Candida strains.
-
Citation: Iyer et al. demonstrated that indole-based efflux inhibitors potentiate azoles against resistant C. auris by blocking Cdr1 [1].
ROS-Mediated Apoptosis
Upon cellular entry, methoxy-indoles can undergo metabolic activation or interact with the mitochondrial electron transport chain. This interaction triggers an accumulation of intracellular Reactive Oxygen Species (ROS).[1]
-
Pathway: ROS accumulation
Mitochondrial Membrane Potential ( ) collapse Cytochrome C release Caspase activation Apoptosis. -
Citation: Halogenated and methoxy-indoles have been shown to induce ROS-mediated oxidative stress in Candida biofilms [2].
Visualization: Antifungal Signaling Pathway
Figure 2: Dual mechanism of action: Direct ROS induction and indirect potentiation of azoles via efflux pump inhibition.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized based on CLSI (Clinical and Laboratory Standards Institute) guidelines.
Synthesis of 5-Methoxyindole (Fischer Indole Method)
Use this protocol to synthesize the core scaffold if commercial sources are insufficient.
-
Reagents: 4-Methoxyphenylhydrazine hydrochloride (1.0 eq), Acetaldehyde (or equivalent ketone for derivatives), Polyphosphoric acid (PPA) or ZnCl₂.
-
Hydrazone Formation: Dissolve hydrazine in ethanol. Add aldehyde dropwise at 0°C. Stir for 2h. Evaporate solvent to yield hydrazone.
-
Cyclization: Mix hydrazone with PPA. Heat to 100–120°C for 3–4 hours.
-
Work-up: Pour reaction mixture into ice water. Extract with Ethyl Acetate (
). Wash organic layer with brine and NaHCO₃. -
Purification: Recrystallize from ethanol/water or purify via column chromatography (Hexane:EtOAc).
-
Validation: Confirm structure via ¹H-NMR (distinct singlet for -OCH₃ at
ppm).
Minimum Inhibitory Concentration (MIC) Assay
Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi)
-
Inoculum Prep: Adjust Candida albicans or Aspergillus fumigatus suspension to
to cells/mL (0.5 McFarland). Dilute 1:1000 in RPMI 1640 medium. -
Plate Setup: Use 96-well round-bottom microplates.
-
Compound Dilution: Prepare serial two-fold dilutions of the methoxy-indole (e.g., 64
g/mL down to 0.125 g/mL) in RPMI. Include DMSO vehicle control (<1% final conc). -
Incubation: Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).
-
Readout: MIC is the lowest concentration showing 100% (optically clear) or 50% (prominent reduction) inhibition compared to growth control.
Checkerboard Synergy Assay
Objective: Determine Fractional Inhibitory Concentration Index (FICI).
-
Matrix: Create an
matrix.-
X-axis: Fluconazole (0 – 64
g/mL). -
Y-axis: Methoxy-indole (0 – 64
g/mL).
-
-
Inoculation: Add fungal suspension to all wells.
-
Calculation:
-
Interpretation:
-
FICI
: Synergistic [2] - : Indifferent
-
FICI
: Antagonistic
-
Data Summary: Antifungal Potency[3][4][5][6][7][8]
The following table summarizes the activity of key methoxy-substituted indoles against clinically relevant pathogens.
| Compound | Target Organism | MIC ( | Mechanism Note | Source |
| Melatonin | Candida albicans | >1000 (Alone) | Synergistic: Reduces Fluconazole MIC by 4–8 fold | [3, 4] |
| Melatonin | C. parapsilosis | 250–500 | Inhibits biofilm formation | [3] |
| 6-Methoxyindole-2-carboxylic acid (MICA) | C. albicans | 15.6 – 31.2 | Membrane disruption; isolated from B. toyonensis | [5] |
| 5-Methoxyindole | Aspergillus niger | 50 – 100 | Moderate activity; often used as a scaffold | [6] |
| (1)-N-2-methoxybenzyl-1,10-phenanthroline | C. albicans | 0.39 – 1.56 | High potency; membrane integrity loss | [7] |
Note: Pure 5-methoxyindole often requires functionalization (e.g., at N1 or C3) to achieve sub-microgram potency. However, its role as a potentiator (synergist) is significant even at higher concentrations.
References
-
Iyer, K. R., et al. (2020). An oxindole efflux inhibitor potentiates azoles and impairs virulence in the fungal pathogen Candida auris. Nature Communications. Link
-
Li, Y., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. NIH/PubMed. Link
-
Öztürk, C. E., et al. (2018). The effect of melatonin on antifungal susceptibility in planktonic and biofilm forms of Candida strains.[3][4][5][6][7] Medical Mycology.[6] Link
-
El-Banna, H. A., et al. (2019). Melatonin: A potential adjuvant to antifungal therapy.[3][5][6][7] Journal of Medical Microbiology. Link
-
Wang, L., et al. (2025).[8][9][10] In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1H-indole-2-carboxylic acid produced by Bacillus toyonensis. NIH/PMC. Link
-
Lamsal, A., et al. (2025).[8] Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations. PubMed.[11] Link
-
Yulianti, R., et al. (2020). In Vitro Antifungal Activity of (1)-N-2-Methoxybenzyl-1,10-phenanthrolinium Bromide against Candida albicans. PMC. Link
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Methyl 6-methoxy-1H-indole-5-carboxylate: A Privileged Scaffold for Fragment-Based Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fragments and the Promise of the Indole Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry. In contrast to traditional high-throughput screening (HTS) of large, complex molecules, FBDD identifies low-molecular-weight compounds (fragments) that bind with low affinity to a biological target.[1] These initial hits serve as high-quality starting points for the rational, structure-guided evolution into potent and selective lead compounds.[2] The core advantage of this approach lies in the efficient exploration of chemical space; a smaller, curated library of fragments can generate more diverse and promising hits than vast collections of larger molecules.[2]
Central to the success of FBDD is the selection of fragments that not only possess appropriate physicochemical properties but also feature chemical scaffolds amenable to synthetic elaboration. The indole ring system represents one such "privileged structure" in medicinal chemistry, celebrated for its remarkable chemical versatility and its presence in a multitude of biologically active natural products and approved drugs.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it a recurring motif in compounds targeting a wide array of protein classes, including kinases, G-protein coupled receptors, and enzymes.[5]
This guide focuses on methyl 6-methoxy-1H-indole-5-carboxylate , a compound that, while not extensively documented in FBDD literature, presents a compelling profile as a high-potential fragment. Its indole core, combined with strategically placed functional groups, offers multiple avenues for interaction and subsequent chemical modification. We will explore the rationale for its inclusion in a fragment library, provide detailed protocols for a hypothetical FBDD campaign, and outline a data-driven strategy for its evolution from a weakly binding hit to a potent lead compound.
Fragment Profile: Methyl 6-methoxy-1H-indole-5-carboxylate
To be considered a valuable asset in an FBDD library, a compound should ideally adhere to the "Rule of Three," a set of empirical guidelines that favor desirable physicochemical properties for fragments.[1][6][7] Let's analyze methyl 6-methoxy-1H-indole-5-carboxylate against these criteria.
| Property | Guideline ("Rule of Three") | Estimated Value for Methyl 6-methoxy-1H-indole-5-carboxylate | Compliance |
| Molecular Weight (MW) | < 300 Da | 205.21 g/mol [8] | Yes |
| Calculated LogP (cLogP) | ≤ 3 | ~2.4[8] | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 3 | 1 (indole N-H)[8] | Yes |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 3 (methoxy oxygen, two carboxylate oxygens)[8] | Yes |
| Rotatable Bonds | ≤ 3 | 3[8] | Yes |
Note: Physicochemical properties are based on the closely related isomer, methyl 6-methoxy-1H-indole-2-carboxylate, as a reliable proxy.
As the table demonstrates, methyl 6-methoxy-1H-indole-5-carboxylate is an excellent fit for the "Rule of Three." Its modest molecular weight and balanced lipophilicity suggest a higher probability of binding to a target with good ligand efficiency.[6]
Key Structural Features for FBDD:
-
Privileged Indole Scaffold: The bicyclic aromatic system can engage in π-stacking, hydrophobic, and cation-π interactions with protein residues.[3]
-
Hydrogen Bonding Capabilities: The indole N-H group is a hydrogen bond donor, while the methoxy and carboxylate oxygens act as acceptors, providing specific points of interaction to anchor the fragment in a binding pocket.
-
Defined Vectors for Elaboration: The molecule possesses clear, chemically accessible points for synthetic modification. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. The indole nitrogen can be alkylated or acylated. The aromatic ring itself can be further functionalized, although this is often a later-stage optimization strategy. The methoxy group can also be a site for modification or replacement with bioisosteres.[9]
A Hypothetical FBDD Campaign: From Fragment Hit to Structural Insight
To illustrate the practical application of methyl 6-methoxy-1H-indole-5-carboxylate, we will outline a hypothetical FBDD workflow against a fictional protein target, "Kinase-X," a representative member of a class of enzymes where indole-based inhibitors have shown significant promise.[5]
The screening process is designed as a cascade, a multi-step approach that efficiently identifies true binders and eliminates false positives through orthogonal techniques.
Figure 1: A typical FBDD workflow from initial screen to lead optimization.
Step 1: Primary Screening with Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for the primary screening of fragment libraries due to its low protein consumption and ability to provide real-time kinetic data.[10][11][12][13][14]
Experimental Protocol: SPR Screening
-
Protein Immobilization:
-
Covalently immobilize purified, high-purity Kinase-X onto a CM5 sensor chip via standard amine coupling chemistry to achieve a density of ~10,000-15,000 Response Units (RU).
-
Use a reference flow cell, activated and blocked without protein, to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare a stock solution of methyl 6-methoxy-1H-indole-5-carboxylate at 50 mM in DMSO.
-
Dilute the fragment into the running buffer (e.g., HBS-EP+) to a final concentration of 200 µM, ensuring the final DMSO concentration is consistent across all samples (e.g., ≤ 0.5%).
-
Inject the fragment solution over the Kinase-X and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
-
Data Analysis:
-
Double-reference the resulting sensorgrams by subtracting the signal from the reference flow cell and a buffer-only injection.
-
A fragment is considered a "hit" if it produces a concentration-dependent binding response that fits a 1:1 steady-state affinity model and shows a response significantly above the background noise (e.g., > 20 RU).
-
-
Affinity Estimation:
-
For initial hits, perform a dose-response analysis by injecting a series of concentrations (e.g., 10 µM to 1 mM) to determine the equilibrium dissociation constant (KD).
-
Step 2: Orthogonal Validation with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method to confirm hits from primary screens.[15] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) or Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for FBDD as they can reliably detect the weak binding of fragments.[16][17]
Experimental Protocol: STD-NMR Validation
-
Sample Preparation:
-
Prepare a sample containing 10-20 µM of Kinase-X and 500 µM of the fragment hit (methyl 6-methoxy-1H-indole-5-carboxylate) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).
-
-
NMR Data Acquisition:
-
Acquire two 1D ¹H NMR spectra.
-
Off-resonance spectrum: Irradiate at a frequency where no protein resonances exist (e.g., -30 ppm). This serves as the reference spectrum.
-
On-resonance spectrum: Selectively irradiate a region of the protein's aliphatic proton signals (e.g., 0.5-1.0 ppm).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum belong exclusively to the protons of the fragment that are in close contact with the protein, confirming a direct binding interaction. The absence of signals indicates a false positive from the primary screen.
-
Step 3: Structural Elucidation via X-ray Crystallography
The ultimate validation for a fragment hit is the determination of its three-dimensional structure in complex with the target protein.[18][19] This provides incontrovertible proof of binding and, crucially, reveals the specific interactions and the orientation of the fragment in the binding site, which is essential for guiding subsequent medicinal chemistry efforts.[20][21][22]
Experimental Protocol: Crystal Soaking
-
Protein Crystallization:
-
Generate high-quality crystals of apo-Kinase-X using a suitable crystallization condition (e.g., vapor diffusion).
-
-
Fragment Soaking:
-
Prepare a "soaking solution" by adding methyl 6-methoxy-1H-indole-5-carboxylate to the crystal mother liquor to a final concentration of 1-10 mM.
-
Transfer the apo-Kinase-X crystals into the soaking solution and incubate for a period ranging from a few hours to overnight.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with the apo-protein structure as a model.
-
Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and model its orientation and interactions within the binding site.
-
From Fragment to Lead: A Structure-Guided Evolution
With a high-resolution co-crystal structure of methyl 6-methoxy-1H-indole-5-carboxylate bound to Kinase-X, the next phase is rational, structure-guided lead optimization. The goal is to "grow" the fragment by adding chemical functionality that explores adjacent pockets and forms additional favorable interactions, thereby increasing binding affinity and selectivity.[23]
Hypothetical Binding Mode Analysis
Let's assume the crystal structure reveals the following hypothetical binding mode:
-
The indole N-H acts as a hydrogen bond donor to the side chain of a key aspartate residue in the hinge region of the kinase.
-
One of the carboxylate oxygens forms a hydrogen bond with a backbone N-H in the same hinge region.
-
The methoxy group is oriented towards a small, shallow hydrophobic pocket.
-
The C2 and C4 positions of the indole ring are pointing towards a larger, unoccupied solvent-exposed channel.
Figure 2: A hypothetical binding mode diagram for the fragment in Kinase-X.
Lead Optimization Strategy: Fragment Growing
Based on this binding mode, the most promising strategy is "fragment growing" from the C2 and C4 positions.
Synthetic Elaboration Protocol:
-
Vector Selection: The solvent-exposed C2 and C4 positions are ideal vectors for synthetic elaboration, as modifications here are unlikely to disrupt the key anchoring interactions.
-
Chemistry at C2:
-
Objective: Introduce moieties that can occupy the solvent channel and form additional interactions.
-
Proposed Synthesis: Utilize a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) on a pre-functionalized indole (e.g., 2-bromo-indole derivative) to append various aryl, heteroaryl, or alkyl groups.
-
-
Chemistry at the Carboxylate (C5):
-
Objective: Explore if extending from this position can reach new interaction points.
-
Proposed Synthesis: Hydrolyze the methyl ester to the carboxylic acid. The resulting acid can then be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amides. This introduces new chemical diversity and potential hydrogen bonding partners.
-
-
Bioisosteric Replacement of the Methoxy Group (C6):
-
Objective: Modulate solubility, metabolic stability, or explore alternative interactions in the shallow hydrophobic pocket.[24][25][26][27]
-
Proposed Replacements: Synthesize analogues where the methoxy group is replaced with isosteres such as a trifluoromethyl (-CF₃), difluoromethyl (-CHF₂), or a small alkyl group to fine-tune the electronic and steric properties.
-
Conclusion
Methyl 6-methoxy-1H-indole-5-carboxylate stands out as a fragment with high potential for FBDD campaigns. It possesses ideal physicochemical properties according to the "Rule of Three" and is built upon the privileged indole scaffold, which is frequently found in successful therapeutics.[3][4] Its functional groups provide not only key anchoring points for binding but also versatile handles for synthetic elaboration.
This guide has outlined a rigorous, albeit hypothetical, workflow demonstrating how this fragment could be identified, validated, and evolved into a potent lead compound. By integrating sensitive biophysical techniques like SPR and NMR with the definitive structural insights from X-ray crystallography, researchers can confidently advance from a millimolar-affinity fragment to a nanomolar-affinity lead. The principles and protocols described herein provide a robust framework for drug development professionals to leverage the power of FBDD and unlock the therapeutic potential of promising scaffolds like methyl 6-methoxy-1H-indole-5-carboxylate.
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[5] Singh, P., & Kaur, M. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry, 15(1), 25-50.
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[22] Blundell, T. L., & Jhoti, H. (Eds.). (2011). Fragment-Based Drug Discovery and X-Ray Crystallography. Springer.
[8] National Center for Biotechnology Information. (n.d.). Methyl-6-methoxy-2-indolecarboxylate. PubChem. Retrieved January 29, 2026, from [Link]
[7] Erlanson, D. (2013). The rule of three at ten. Practical Fragments. Retrieved January 29, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of Methyl 6-methoxy-1H-indole-5-carboxylate
For: Researchers, scientists, and drug development professionals.
I. Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery. Methyl 6-methoxy-1H-indole-5-carboxylate is a valuable building block for the synthesis of more complex bioactive molecules. The strategic placement of the methoxy and methyl carboxylate groups on the benzene portion of the indole ring provides handles for further functionalization, enabling the exploration of structure-activity relationships in drug development programs.
This document provides a comprehensive guide to a robust and reproducible synthetic route for Methyl 6-methoxy-1H-indole-5-carboxylate, detailing the underlying chemical principles and offering a step-by-step protocol for its successful laboratory preparation.
II. Strategic Approach to the Synthesis
The synthesis of the target indole derivative is best approached through a multi-step sequence that builds the indole ring system onto a pre-functionalized benzene precursor. The chosen strategy is a modification of the classical Fischer indole synthesis, which is a reliable and versatile method for constructing the indole nucleus.[1][2] The overall workflow is designed to utilize readily available starting materials and employs reactions with well-understood mechanisms, ensuring a high degree of control and predictability.
The key stages of the synthesis are:
-
Esterification of the starting carboxylic acid to protect it and to introduce the desired methyl ester functionality.
-
Chemoselective reduction of a nitro group to an amine, which is a critical step that must be performed without affecting the ester or methoxy groups.
-
Diazotization of the resulting aniline derivative, followed by a Japp-Klingemann reaction to generate the key hydrazone intermediate.[3]
-
Fischer indole cyclization of the hydrazone to construct the indole ring system.
Below is a graphical representation of the synthetic workflow.
Caption: Overall synthetic workflow for Methyl 6-methoxy-1H-indole-5-carboxylate.
III. Detailed Experimental Protocols
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Step 1: Esterification of 3-Methoxy-4-nitrobenzoic Acid
Rationale: The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a classic Fischer-Speier esterification, which proceeds under acidic conditions.[4] The use of a catalytic amount of sulfuric acid in methanol as the solvent and reagent provides a simple and efficient method for this transformation.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 3-Methoxy-4-nitrobenzoic acid | 197.15 | 10.0 | 50.7 | 1.0 |
| Methanol | 32.04 | 150 mL | - | Solvent |
| Concentrated Sulfuric Acid | 98.08 | 1.0 mL | - | Catalyst |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxy-4-nitrobenzoic acid (10.0 g, 50.7 mmol).
-
Add methanol (150 mL) to the flask and stir to dissolve the solid.
-
Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 3-methoxy-4-nitrobenzoate as a solid. The product can be further purified by recrystallization from methanol if necessary.
Step 2: Reduction of the Nitro Group
Rationale: The chemoselective reduction of the nitro group to an amine is a critical transformation. Catalytic hydrogenation is a common method, but can sometimes be sensitive to impurities. A robust and scalable alternative is the use of iron powder in acetic acid.[1] This method is highly effective for the reduction of aromatic nitro compounds and is tolerant of ester and ether functional groups.[2]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Methyl 3-methoxy-4-nitrobenzoate | 211.17 | 10.0 | 47.4 | 1.0 |
| Iron powder (<100 mesh) | 55.84 | 13.2 | 236 | 5.0 |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |
| Water | 18.02 | 25 mL | - | Co-solvent |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, suspend Methyl 3-methoxy-4-nitrobenzoate (10.0 g, 47.4 mmol) in a mixture of glacial acetic acid (100 mL) and water (25 mL).
-
Add iron powder (13.2 g, 236 mmol) to the suspension in portions, as the initial reaction can be exothermic.
-
Heat the reaction mixture to 50-60 °C and stir vigorously for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-amino-3-methoxybenzoate .
Step 3: Diazotization and Japp-Klingemann Reaction
Rationale: This two-part step first converts the aniline derivative into a more reactive diazonium salt. This is immediately followed by the Japp-Klingemann reaction, where the diazonium salt couples with a β-ketoester (in this case, ethyl 2-methylacetoacetate) to form a hydrazone.[3] The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Methyl 4-amino-3-methoxybenzoate | 181.19 | 8.0 | 44.1 | 1.0 |
| Concentrated Hydrochloric Acid | 36.46 | 15 mL | - | Reagent |
| Sodium Nitrite | 69.00 | 3.35 | 48.5 | 1.1 |
| Ethyl 2-methylacetoacetate | 144.17 | 6.95 | 48.2 | 1.09 |
| Sodium Acetate | 82.03 | 18.1 | 221 | 5.0 |
| Ethanol | 46.07 | 100 mL | - | Solvent |
Procedure:
-
Diazotization:
-
In a 250 mL beaker, dissolve Methyl 4-amino-3-methoxybenzoate (8.0 g, 44.1 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL). Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate flask, dissolve sodium nitrite (3.35 g, 48.5 mmol) in water (20 mL).
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. Stir for an additional 15 minutes at this temperature.
-
-
Japp-Klingemann Reaction:
-
In a 1 L beaker, dissolve ethyl 2-methylacetoacetate (6.95 g, 48.2 mmol) and sodium acetate (18.1 g, 221 mmol) in ethanol (100 mL). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the β-ketoester solution with vigorous stirring, maintaining the temperature below 10 °C.
-
A precipitate should form. Continue stirring at low temperature for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the hydrazone intermediate .
-
Step 4: Fischer Indole Cyclization
Rationale: The final step is the acid-catalyzed cyclization of the hydrazone to form the indole ring. Polyphosphoric acid (PPA) is an effective catalyst for this transformation, acting as both a Brønsted acid and a dehydrating agent.[5][6] The reaction is typically performed at elevated temperatures.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Hydrazone Intermediate | (Calculated) | 10.0 | (Calculated) | 1.0 |
| Polyphosphoric Acid | - | 100 g | - | Catalyst/Solvent |
Procedure:
-
In a 250 mL round-bottom flask, place the dried hydrazone intermediate (10.0 g).
-
Carefully add polyphosphoric acid (100 g) to the flask.
-
Heat the mixture with stirring to 80-90 °C for 1-2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (approx. 500 g) with stirring.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol or methanol to afford pure Methyl 6-methoxy-1H-indole-5-carboxylate .
IV. Characterization of the Final Product
The structure and purity of the synthesized Methyl 6-methoxy-1H-indole-5-carboxylate should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
V. Mechanistic Insight: The Fischer Indole Cyclization
The Fischer indole synthesis proceeds through a fascinating cascade of reactions. The key step is a[7][7]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone. This is followed by aromatization with the elimination of ammonia to form the stable indole ring.
Caption: Key steps in the Fischer indole synthesis mechanism.[5]
VI. References
-
Du, Y., Liu, R., Linn, G., & Zhao, K. (2006). Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. Organic Letters, 8(26), 5919–5922.
-
BenchChem. (n.d.). Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. Technical Support Center.
-
PrepChem. (n.d.). Synthesis of methyl indole-5-carboxylate.
-
Monroe, T. B., Moazami, Y., Jones, D. S., & Ogle, C. A. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2353.
-
chemeurope.com. (n.d.). Japp-Klingemann reaction.
-
Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (n.d.). METHYL 1H-INDOLE-4-CARBOXYLATE. Organic Syntheses.
-
Organic Syntheses Procedure. (n.d.). 5-METHOXY-1H-INDOLE-2-ACETIC ACID, METHYL ESTER.
-
Abdul Manan, F. N., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(7).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
-
El-Sawy, E. R., et al. (2023). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Produced by Bacillus toyonensis Isolate OQ071612. Microorganisms, 11(12), 2835.
-
ResearchGate. (2015). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.
-
ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?.
-
International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid.
-
Blaser, H.-U., et al. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 8(11), 10014-10041.
-
Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID.
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2465-2475.
-
ResearchGate. (2023). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Produced by Bacillus toyonensis Isolate OQ071612.
-
ResearchGate. (2015). Synthesis of Substituted 2-Phenyl-1H-indoles and their Fungicidal Activity.
-
ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?.
-
Organic Reactions. (n.d.). The Japp-Klingemann Reaction.
-
PubMed. (2023). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Produced by Bacillus toyonensis Isolate OQ071612.
-
Preu, L., et al. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Antioxidants & Redox Signaling, 27(8), 473-494.
-
E-Content, LNJ, LNJPIT, Chapra. (n.d.). Synthesis and Chemistry of Indole.
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
-
Supporting Information. (n.d.).
-
Cella, R., et al. (2016). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 21(10), 1332.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles.
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- 7. prepchem.com [prepchem.com]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Methyl 6-methoxy-1H-indole-5-carboxylate
Introduction
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous biologically active compounds, including the neurotransmitter serotonin and the anti-migraine triptan class of drugs.[1][2] Methyl 6-methoxy-1H-indole-5-carboxylate is a valuable substituted indole, serving as a key intermediate in the synthesis of more complex pharmaceutical agents. Its preparation demands regiochemical precision, a challenge adeptly met by modern synthetic methodologies.
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, offering unparalleled efficiency and functional group tolerance for the formation of carbon-carbon and carbon-heteroatom bonds.[3] These powerful tools provide elegant and convergent pathways to complex heterocyclic systems. This guide provides an in-depth exploration of a robust and field-proven palladium-catalyzed strategy for the synthesis of Methyl 6-methoxy-1H-indole-5-carboxylate, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide detailed, step-by-step protocols, and discuss alternative strategies, grounding our discussion in authoritative scientific literature.
Strategic Overview: A Convergent Approach to the Indole Core
Among the diverse palladium-catalyzed methods for indole synthesis—including the Larock, Heck, and Buchwald-Hartwig reactions—a sequential Sonogashira coupling followed by an intramolecular cyclization stands out for its efficiency, modularity, and control.[4][5][6][7] This strategy constructs the indole scaffold in two distinct, high-yielding stages, allowing for the precise installation of substituents.
The core logic involves:
-
Sonogashira Cross-Coupling: A palladium/copper co-catalyzed reaction to couple an ortho-haloaniline derivative with a terminal alkyne. This step forges the crucial C(sp²)-C(sp) bond that sets the stage for cyclization.[8]
-
Intramolecular Cyclization: The resulting ortho-alkynyl aniline undergoes a subsequent cyclization to form the pyrrole ring of the indole system. This ring-closing step can be promoted by a base or a transition metal catalyst.
This two-stage approach is highly convergent, building complexity rapidly from readily available starting materials.
Caption: Overall workflow for the synthesis of the target indole.
Part 1: Primary Protocol — Synthesis via Sonogashira Coupling and Subsequent Cyclization
This protocol provides a reliable pathway to the target molecule, beginning with a commercially available or readily synthesized ortho-iodoaniline.
Step 1: Sonogashira Cross-Coupling of Methyl 4-amino-3-iodo-5-methoxybenzoate
Principle: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide.[9] The reaction operates via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation from copper and reductive elimination. The copper co-catalyst cycle involves the formation of a copper(I) acetylide, which is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[8] An amine base is crucial for regenerating the catalyst and neutralizing the HI byproduct.
Caption: Simplified Sonogashira catalytic cycle.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Methyl 4-amino-3-iodo-5-methoxybenzoate | 321.09 | 5.0 | 1.0 | 1.61 g |
| Trimethylsilylacetylene | 98.22 | 7.5 | 1.5 | 1.03 mL |
| PdCl₂(PPh₃)₂ (Dichlorobis(triphenylphosphine)palladium(II)) | 701.90 | 0.15 | 0.03 (3 mol%) | 105 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.15 | 0.03 (3 mol%) | 29 mg |
| Triethylamine (Et₃N) | 101.19 | 15.0 | 3.0 | 2.09 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 25 mL |
Experimental Protocol:
-
Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 4-amino-3-iodo-5-methoxybenzoate (1.61 g), PdCl₂(PPh₃)₂ (105 mg), and CuI (29 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Scientist's Note: The Pd(0) active catalyst, formed in situ, is sensitive to oxygen. Maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.
-
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous THF (25 mL) and triethylamine (2.09 mL) via syringe. Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add trimethylsilylacetylene (1.03 mL) dropwise via syringe over 2-3 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v), observing the consumption of the starting aryl iodide.
-
-
Workup: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NH₄Cl (2 x 25 mL) and brine (1 x 25 mL).
-
Rationale: The ammonium chloride wash helps to remove the copper salts and excess amine base.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford Methyl 4-amino-5-methoxy-3-((trimethylsilyl)ethynyl)benzoate.
Step 2: Desilylation and Intramolecular Cyclization
Principle: The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes. It must be removed to free the terminal C-H bond for the cyclization step. This is typically achieved under mild basic conditions. The subsequent cyclization is a 5-endo-dig ring closure, which can be promoted by a strong base like potassium tert-butoxide (KOtBu) or a copper catalyst, to form the indole ring.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Methyl 4-amino-5-methoxy-3-((trimethylsilyl)ethynyl)benzoate | 291.39 | 4.0 (Assumed) | 1.0 | 1.17 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 8.0 | 2.0 | 1.11 g |
| Methanol (MeOH) | - | - | - | 20 mL |
| tert-Butanol (t-BuOH), anhydrous | - | - | - | 20 mL |
| Potassium tert-butoxide (KOtBu) | 112.21 | 4.8 | 1.2 | 538 mg |
Experimental Protocol:
-
Desilylation: Dissolve the silylated alkyne from Step 1 (1.17 g) in methanol (20 mL) in a round-bottom flask. Add potassium carbonate (1.11 g) and stir the mixture at room temperature for 2 hours.
-
Monitoring: Monitor the removal of the TMS group by TLC until the starting material is fully consumed.
-
-
Workup (Desilylation): Concentrate the reaction mixture under reduced pressure. Add water (30 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude deprotected alkyne. This intermediate is often used directly in the next step without further purification.
-
Cyclization Setup: Transfer the crude deprotected alkyne to a flame-dried Schlenk flask. Place under an argon atmosphere and add anhydrous tert-butanol (20 mL).
-
Base Addition & Reaction: Add potassium tert-butoxide (538 mg) portion-wise at room temperature. Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Scientist's Note: KOtBu is a strong, non-nucleophilic base that deprotonates the aniline nitrogen, initiating the nucleophilic attack onto the alkyne to close the ring. Anhydrous conditions are important as KOtBu is highly reactive with water.
-
-
Workup and Purification: Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl (20 mL). Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, Methyl 6-methoxy-1H-indole-5-carboxylate .
Part 2: Alternative Strategy — Intramolecular Heck Reaction
Principle: The intramolecular Heck reaction provides a powerful alternative for indole synthesis.[10] This method, often referred to as the Mori-Ban indole synthesis, involves the palladium-catalyzed cyclization of an N-alkenyl-ortho-haloaniline.[5] The key C-C bond is formed between the aryl ring and the double bond of the alkenyl group.
The catalytic cycle involves:
-
Oxidative Addition: Pd(0) inserts into the aryl-halide bond.
-
Intramolecular Carbopalladation: The double bond coordinates to the palladium center and inserts into the Aryl-Pd bond, forming a new C-C bond and a five-membered ring.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, regenerating the double bond (exocyclic to the newly formed ring) and forming a palladium-hydride species.
-
Reductive Elimination/Base-promoted Regeneration: The active Pd(0) catalyst is regenerated, often with the help of a base.
Caption: Workflow for the intramolecular Heck reaction approach.
Protocol Synopsis
Step A: N-Allylation of the Starting Aniline The precursor is synthesized via a standard nucleophilic substitution. The starting aniline (Methyl 4-amino-3-iodo-5-methoxybenzoate) is reacted with an allyl halide (e.g., allyl bromide) in the presence of a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[5]
Step B: Intramolecular Heck Cyclization The purified N-allylated precursor is subjected to Heck cyclization conditions. A typical catalytic system includes a palladium source (e.g., Pd(OAc)₂, PdCl₂(PCy₃)₂), a phosphine ligand (e.g., PCy₃, P(o-tol)₃, P(OPh)₃), and a base (e.g., K₂CO₃, Cs₂CO₃) in a high-boiling polar aprotic solvent like DMF or NMP at elevated temperatures (90-140 °C).[5] The reaction yields an intermediate dihydroindole which rapidly aromatizes to the final indole product under the reaction conditions.
Comparative Analysis of Strategies:
| Feature | Sonogashira/Cyclization Strategy | Intramolecular Heck Strategy |
| Convergence | Highly convergent. | Linear; requires precursor synthesis. |
| Starting Materials | Substituted o-haloaniline and a terminal alkyne. | Substituted o-haloaniline and an allyl halide. |
| Key Steps | C(sp²)-C(sp) coupling followed by C-N ring closure. | C-N bond formation followed by C(sp²)-C(sp²) ring closure. |
| Versatility | Allows for diverse substituents at C2 and C3 by varying the alkyne. | Primarily yields indoles unsubstituted at C2 and C3. |
| Conditions | Often proceeds under milder conditions (RT to moderate heat). | Typically requires higher temperatures for cyclization. |
Conclusion
The palladium-catalyzed synthesis of Methyl 6-methoxy-1H-indole-5-carboxylate is a prime example of the power and precision of modern organometallic chemistry. The sequential Sonogashira coupling and cyclization protocol offers a robust, reliable, and highly adaptable route to this valuable building block. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can effectively troubleshoot and optimize this synthesis for applications in drug discovery and development. The alternative intramolecular Heck reaction provides another powerful tool, further demonstrating the versatility of palladium catalysis in the construction of complex heterocyclic frameworks.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]
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Larock indole synthesis - Wikipedia. (n.d.). Available at: [Link]
- Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
- Knölker, H. J., et al. (2011). Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. Molecules, 16(5), 3946–3963.
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Larock indole synthesis - Grokipedia. (n.d.). Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]
- Nawrocka, W., & Zimecki, M. (2004). AN ALTERNATIVE WAY OF THE SYNTHESIS OF 1-SUBSTITUTED 9-METHOXY-5-METHYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 61(6), 451-456.
- Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 53, 72.
- Reiss, D. P. (1993). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses, 71, 268.
- Gribble, G. W. (2010). Gassman Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Larock, R. C., et al. (2014). Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. Organic Letters, 16(23), 6216–6219.
- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.
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Heck Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]
- Ceballos, S., & Alibés, R. (2018). Larock Reaction in the Synthesis of Heterocyclic Compounds. Current Organic Chemistry, 22(19), 1878-1901.
-
Leimgruber–Batcho Indole Synthesis - YouTube. (2024). Available at: [Link]
- Taber, D. F., & Tirunahari, P. K. (2011). Recent Progress Concerning the N-Arylation of Indoles. Tetrahedron, 67(38), 7195–7210.
- Calo, V., et al. (2016). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry - A European Journal, 22(34), 12033–12038.
- Kappe, C. O., & Murphree, S. S. (2008). Nenitzescu Indole Synthesis. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons, Inc.
- Nenitzescu Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
- Sarmah, D., Choudhury, A., & Bora, U. (2024). Indole Synthesis through Intramolecular Heck Reaction with in situ Generated Pd Nanoparticles in PEG. Organic & Biomolecular Chemistry, 22, 6419-6431.
- Gribble, G. W. (1990). The Leimgruber-Batcho Indole Synthesis. Comprehensive Organic Synthesis, 4, 523-545.
- Reissert Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
- Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Kappe, C. O., & Murphree, S. S. (2008). Nenitzescu 5‐Hydroxyindole Synthesis. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons, Inc.
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Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]
- Shoja, M. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E, 65(Pt 11), o2353.
- Larock, R. C., & Yue, D. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Letters, 3(10), 1555–1558.
- Reissert Indole Synthesis. (n.d.). In Merck Index.
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- Shiri, M., & Zolfigol, M. A. (2009). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2009(11), 137-147.
- Belskaya, N. P., et al. (2013). Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Organic Letters, 15(18), 4802–4805.
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Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
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Amazing Chemistry Behind The Batcho-Leimgruber Reaction! - YouTube. (2020). Available at: [Link]
- Nawrocka, W., & Zimecki, M. (2004). An alternative way of the synthesis of 1-substituted 9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole derivatives. Acta Poloniae Pharmaceutica, 61(6), 451-456.
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
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Fischer indole synthesis - chemeurope.com. (n.d.). Available at: [Link]
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Fischer indole synthesis – Knowledge and References - Taylor & Francis. (n.d.). Available at: [Link]
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Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem - YouTube. (2025). Available at: [Link]
-
Química Organica.org. (2010). Indoles Synthesis. Available at: [Link]
- de la Cruz, P., et al. (2018).
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Application Note: Purification Protocol for Methyl 6-methoxy-1H-indole-5-carboxylate
Abstract
This application note details the purification strategy for Methyl 6-methoxy-1H-indole-5-carboxylate , a critical intermediate in the synthesis of kinase inhibitors and serotonin receptor modulators. Unlike simple indoles, the presence of the C5-ester and C6-methoxy motifs introduces specific solubility and stability constraints. This protocol prioritizes a thermodynamic recrystallization approach to maximize yield and crystallinity, utilizing flash column chromatography only as a secondary polishing step. The guide addresses common impurities, including unreacted anilines and decarboxylated byproducts, ensuring a final purity of >98% (HPLC).
Chemical Context & Properties[1][2][3][4][5][6][7][8][9]
Understanding the physicochemical behavior of the target is prerequisite to purification.
| Property | Description | Implication for Purification |
| Structure | Indole core, C5-COOMe, C6-OMe | Electron-rich indole; prone to oxidative darkening if stored wet/exposed to light. |
| Acidity/Basicity | Weakly acidic NH ( | Avoid strong bases (e.g., NaOH) during wash to prevent deprotonation/emulsions. |
| Ester Stability | Methyl ester at C5 | Avoid strong acids/bases to prevent hydrolysis to the carboxylic acid. |
| Solubility | Soluble: EtOAc, DCM, THF, DMSOInsoluble: Water, Hexanes, Heptane | Ideal candidate for anti-solvent crystallization (EtOAc/Heptane). |
| Common Impurities | 1. Decarboxylated indole (6-methoxyindole)2. Unreacted precursors (anilines)3. Oxidative dimers | Impurity #1 is less polar; Impurity #2 is more polar/basic. |
Synthesis Work-Up (Pre-Purification)
Rationale: A robust work-up minimizes the burden on the final purification step. We employ a pH-neutral strategy to preserve the ester and indole functionalities.
Protocol A: Quench and Phase Separation
Objective: Remove bulk inorganic salts and water-soluble polar impurities.
-
Quench: Cool the reaction mixture to 0–5 °C. Slowly add saturated ammonium chloride (sat. NH₄Cl) .
-
Why? NH₄Cl buffers the pH to ~5–6, neutralizing any residual strong base (e.g., NaOMe) without risking ester hydrolysis.
-
-
Extraction: Dilute with Ethyl Acetate (EtOAc) . Agitate for 10 minutes.
-
Ratio: Use 10 mL solvent per 1 g of theoretical product.
-
-
Wash Sequence:
-
Wash 1: Water (removes bulk salts).
-
Wash 2: Brine (saturated NaCl) – Critical for breaking emulsions common with indole syntheses.
-
-
Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) for 30 minutes.
-
Note: Avoid MgSO₄ if the crude contains Lewis basic residues, as it can trap product.
-
-
Concentration: Filter and concentrate in vacuo at 40 °C until a solid residue or thick oil remains. Do not overheat , as indoles can polymerize.
Primary Purification: Thermodynamic Recrystallization
Rationale: Chromatography is expensive and time-consuming for scale-up. Recrystallization is the preferred primary method for this ester, leveraging the steep solubility curve in EtOAc/Heptane.
Protocol B: Solvent System Optimization
Solvent System: Ethyl Acetate (Good Solvent) / Heptane (Anti-Solvent).
-
Dissolution:
-
Transfer the crude solid to a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Add EtOAc (approx. 3 mL/g crude).
-
Heat to reflux (77 °C) with stirring.
-
Checkpoint: If the solution is not clear, add EtOAc in 0.5 mL/g increments until fully dissolved.
-
-
Anti-Solvent Addition:
-
Remove heat source but keep stirring.
-
While the solution is still hot (~60 °C), slowly add Heptane dropwise.
-
Stop adding when a persistent cloudiness (turbidity) is observed.
-
-
Re-dissolution:
-
Add a few drops of EtOAc to barely clear the turbidity (restore solution).
-
-
Controlled Cooling (The Critical Step):
-
Allow the flask to cool to room temperature (RT) slowly over 2 hours. Do not use an ice bath yet.
-
Mechanism:[1] Slow cooling promotes the growth of pure crystal lattices, excluding impurities (e.g., regioisomers) that would otherwise become trapped in a "crash" precipitation.
-
-
Final Crystallization:
-
Once at RT, cool to 0–4 °C (fridge or ice bath) for 1 hour to maximize yield.
-
-
Filtration:
-
Filter the crystals using a Buchner funnel.
-
Wash: Rinse the filter cake with cold 1:3 EtOAc:Heptane .
-
Dry: Vacuum dry at 45 °C for 12 hours.
-
Secondary Purification: Flash Column Chromatography
Rationale: If recrystallization yields <95% purity (due to "oiling out" or persistent isomers), chromatography is required.
Protocol C: Silica Gel Chromatography
Stationary Phase: Silica Gel (40–63 µm, 60 Å). Mobile Phase: Hexanes (A) / Ethyl Acetate (B).[1]
-
TLC Method:
-
Eluent: 30% EtOAc in Hexanes.
-
Visualization: UV (254 nm) and Vanillin Stain (Indoles turn distinct purple/red/brown).
-
Target Rf: 0.35 – 0.45.
-
-
Gradient Profile:
| Column Volume (CV) | % Solvent B (EtOAc) | Phase Description |
| 0 – 2 | 0% | Equilibration |
| 2 – 5 | 0% → 10% | Elute non-polar impurities (decarboxylated byproducts) |
| 5 – 15 | 10% → 40% | Elute Target Molecule |
| 15 – 18 | 40% → 100% | Flush polar impurities (acids, dimers) |
-
Fraction Collection:
-
Collect fractions only within the linear portion of the gradient.
-
Warning: The 6-methoxy group activates the ring; avoid leaving the compound on acidic silica for >2 hours to prevent decomposition.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for choosing the correct purification path based on crude purity and physical state.
Figure 1: Purification decision tree emphasizing thermodynamic recrystallization as the primary route for solids.
Quality Control Criteria
Verify the isolated material against these specifications before release.
-
Appearance: Off-white to pale beige crystalline solid.
-
Red Flag: Pink or brown coloration indicates oxidation (indoxyl formation).
-
-
HPLC Purity: >98.0% (Area %).[1]
-
1H NMR (DMSO-d6 or CDCl3):
-
Diagnostic Singlet (Ester methyl): ~3.8–3.9 ppm (3H).
-
Diagnostic Singlet (Methoxy): ~3.8–3.9 ppm (3H).
-
Indole NH: Broad singlet >8.0 ppm (exchangeable).
-
-
Residual Solvent: EtOAc < 5000 ppm (ICH limit).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2737635, Methyl indole-5-carboxylate. Retrieved October 24, 2023, from [Link]
-
Organic Syntheses. (n.d.). General Procedures for Indole Synthesis and Purification. Retrieved October 24, 2023, from [Link]
Sources
Application Notes and Protocols for the Column Chromatography of Indole-5-Carboxylates
Introduction
Indole-5-carboxylates are a pivotal class of heterocyclic compounds widely encountered in medicinal chemistry, natural product synthesis, and materials science. The precise purification of these molecules is paramount to ensure the validity of biological assays, the quality of final products, and the reliability of research outcomes. Column chromatography remains an indispensable technique for the isolation and purification of indole-5-carboxylates from complex reaction mixtures. This guide provides a detailed technical overview and actionable protocols for the successful chromatographic purification of these compounds, grounded in the principles of separation science.
The unique chemical architecture of indole-5-carboxylates, featuring a moderately polar indole ring system and an acidic carboxylic acid or ester moiety, presents specific challenges and opportunities for chromatographic separation. This document will explore both normal-phase and reversed-phase strategies, offering researchers the flexibility to select the optimal method based on the specific properties of their target molecule and the impurity profile.
I. Fundamental Principles: The Chromatographic Separation of Indole-5-Carboxylates
The separation of chemical compounds via column chromatography is governed by the differential partitioning of analytes between a stationary phase and a mobile phase.[1] The choice of these two phases is the most critical factor in achieving successful purification.
Choosing the Right Strategy: Normal-Phase vs. Reversed-Phase Chromatography
The first decision point in developing a purification method for indole-5-carboxylates is the selection between normal-phase and reversed-phase chromatography.
-
Normal-Phase Chromatography (NPC): In this mode, a polar stationary phase (most commonly silica gel) is used in conjunction with a non-polar mobile phase.[2] Polar compounds, such as those containing hydroxyl or carboxylic acid groups, will interact more strongly with the polar stationary phase and thus elute later than non-polar compounds.[2][3] NPC is particularly well-suited for compounds soluble in organic solvents like dichloromethane or ethyl acetate.[4]
-
Reversed-Phase Chromatography (RPC): This technique employs a non-polar stationary phase (e.g., silica gel functionalized with C18 alkyl chains) and a polar mobile phase (typically mixtures of water with methanol or acetonitrile).[2][3] In RPC, non-polar compounds are retained more strongly, while polar compounds elute more quickly.[2] This method is ideal for compounds that are soluble in polar solvents.[4]
For indole-5-carboxylates, the choice depends on the overall polarity of the molecule, which is influenced by other substituents on the indole ring.
The Role of the Stationary Phase
-
Silica Gel (SiO₂): As a polar and slightly acidic adsorbent, silica gel is the workhorse of normal-phase chromatography.[5] The surface silanol groups (Si-OH) interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions. For indole-5-carboxylates, the carboxylic acid or ester group and the N-H of the indole ring are primary sites for interaction with silica gel.
-
Alumina (Al₂O₃): Alumina is another polar adsorbent that can be obtained in acidic, neutral, or basic forms.[5] The choice of alumina's pH can be advantageous for separating compounds that are sensitive to the acidic nature of silica gel.
-
C18-Functionalized Silica: In reversed-phase chromatography, the silica surface is chemically modified with long alkyl chains (e.g., octadecylsilyl, C18), creating a non-polar stationary phase.[3] Separation is based on hydrophobic interactions between the analytes and the stationary phase.
The Mobile Phase: The Driving Force of Separation
The mobile phase, or eluent, carries the sample through the column. The polarity of the mobile phase is a critical parameter that is adjusted to control the elution of the target compound.
-
In Normal-Phase Chromatography: A non-polar solvent like hexane or heptane is typically used as the base of the mobile phase, and a more polar solvent, such as ethyl acetate, is added to increase the eluting power.[6]
-
In Reversed-Phase Chromatography: A polar solvent system, usually a mixture of water and an organic modifier like methanol or acetonitrile, is employed.[7] Increasing the proportion of the organic modifier decreases the polarity of the mobile phase, leading to the elution of more non-polar compounds.
II. Practical Guide to Method Development
A systematic approach to method development is crucial for achieving efficient and reproducible separations.
Thin-Layer Chromatography (TLC): The Scout for Column Conditions
Before committing to a large-scale column separation, it is essential to perform preliminary experiments using Thin-Layer Chromatography (TLC).[5] TLC is a rapid and inexpensive technique that provides a good prediction of the separation that will be achieved on a column. The ideal mobile phase composition for column chromatography is one that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[5]
For indole-5-carboxylic acids, tailing or streaking on the TLC plate is a common issue due to the strong interaction of the carboxylic acid with the silica gel.[8] This can often be mitigated by adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase.[8][9] This suppresses the ionization of the carboxylic acid, reducing its strong interaction with the stationary phase and leading to sharper spots.[9]
Workflow for Method Development
Caption: Workflow for chromatographic method development.
III. Protocols for Column Chromatography of Indole-5-Carboxylates
The following protocols provide detailed, step-by-step procedures for the purification of a model indole-5-carboxylate.
Protocol 1: Normal-Phase Chromatography of a Moderately Polar Indole-5-Carboxylate
This protocol is suitable for indole-5-carboxylates that are soluble in moderately polar organic solvents and have an Rf value in the desired range with a hexane/ethyl acetate solvent system.[6]
Materials:
-
Crude indole-5-carboxylate
-
Silica gel (70-230 mesh)[10]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetic acid (optional)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.[11]
-
Add a thin layer of sand (approximately 0.5 cm).[5]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).[6]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[5] Gently tap the column to promote even packing.[5]
-
Allow the silica gel to settle, and ensure the solvent level remains above the top of the silica bed at all times.[5]
-
Add a protective layer of sand (approximately 0.5 cm) on top of the packed silica.[5]
-
-
Sample Loading:
-
Dissolve the crude indole-5-carboxylate in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[6]
-
Dry Loading (Recommended): Adsorb the dissolved sample onto a small amount of silica gel. Remove the solvent by rotary evaporation to obtain a free-flowing powder. Carefully add this powder to the top of the column.[11][12]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
If a single solvent system does not provide adequate separation, a gradient elution can be employed.[12] Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent (e.g., from 10% ethyl acetate in hexane to 20%, then 30%).[6][13]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified indole-5-carboxylate.
-
Protocol 2: Reversed-Phase Chromatography of a Polar Indole-5-Carboxylate
This protocol is suitable for more polar indole-5-carboxylates that are soluble in aqueous solvent systems.
Materials:
-
Crude indole-5-carboxylate
-
C18-functionalized silica gel
-
Methanol or Acetonitrile (HPLC grade)
-
Deionized water
-
Trifluoroacetic acid (TFA) or Formic acid (optional, for pH adjustment)
-
Chromatography column suitable for reversed-phase
-
Collection tubes
-
Rotary evaporator and/or lyophilizer
Procedure:
-
Column Preparation:
-
Pack the column with C18-functionalized silica gel using a slurry method with the initial mobile phase.
-
Equilibrate the column by washing with several column volumes of the initial mobile phase (e.g., 90% water / 10% acetonitrile).[11]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal volume of the initial mobile phase or a suitable polar solvent like DMSO.[11]
-
Apply the sample solution to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin elution with a high percentage of the aqueous component (e.g., 90% water).
-
Employ a gradient elution by gradually increasing the concentration of the organic modifier (e.g., from 10% to 50% acetonitrile over several column volumes).[14] This will elute compounds of increasing hydrophobicity.
-
-
Fraction Analysis:
-
Monitor fractions using a suitable analytical technique, such as analytical HPLC or TLC (if a suitable mobile phase can be found).
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent using a rotary evaporator.
-
If the final product is in an aqueous solution, it can be isolated by lyophilization (freeze-drying).
-
IV. Data Presentation and Troubleshooting
Summary of Chromatographic Conditions
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel, Alumina[7] | C8, C18 modified silica[7] |
| Typical Mobile Phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol[15] | Water/Acetonitrile, Water/Methanol[7] |
| Elution Order | Non-polar compounds elute first[2] | Polar compounds elute first[2] |
| Additives for Acids | Acetic Acid, Formic Acid (0.1-1%)[8][9] | TFA, Formic Acid (0.05-0.1%)[11] |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Tailing/Streaking of Spots (TLC/Column) | Strong interaction of carboxylic acid with silica; compound is too polar for the mobile phase. | Add a small amount of acid (acetic or formic) to the mobile phase.[8] Increase the polarity of the mobile phase. |
| Poor Separation of Compounds | Inappropriate mobile phase polarity; column overloading. | Optimize the mobile phase composition using TLC.[5] Use a shallower solvent gradient.[12] Reduce the amount of sample loaded onto the column. |
| Compound Stuck on the Column (Normal-Phase) | Compound is too polar. | Switch to a more polar mobile phase system (e.g., dichloromethane/methanol). Consider reversed-phase chromatography.[16] |
| Compound Elutes too Quickly (Reversed-Phase) | Compound is too polar. | Use a less polar initial mobile phase (higher aqueous content). Consider normal-phase chromatography if the compound is soluble in organic solvents.[17] |
V. Visualization of the Separation Process
Caption: Separation on a normal-phase column.
VI. Conclusion
The successful purification of indole-5-carboxylates by column chromatography is readily achievable with a systematic and well-informed approach. By carefully selecting the appropriate chromatographic mode, optimizing the mobile phase composition through preliminary TLC analysis, and employing proper column packing and sample loading techniques, researchers can obtain their target compounds with high purity. The protocols and guidelines presented in this document serve as a comprehensive resource for scientists engaged in the synthesis and purification of this important class of molecules.
VII. References
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from
-
Van der Veken, P., et al. (1995). Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. Journal of Chromatography A, 708(2), 237-245. Retrieved from [Link]
-
Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from
-
SIELC Technologies. (n.d.). Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column. Retrieved from
-
LCGC International. (2020). Understanding Gradient HPLC. Retrieved from
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from
-
Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Normal phase vs reverse phase HPLC. Retrieved from [Link]
-
Hawach Scientific. (2026). Normal Phase vs Reverse Phase Chromatography for HPLC. Retrieved from [Link]
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]
-
Biotage. (2023). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. Retrieved from [Link]
-
Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
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Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
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Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]
-
da Silva, J. P., et al. (2020). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Molecules, 25(22), 5434. Retrieved from [Link]
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Der Pharma Chemica. (2016). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 12(1), 112-123. Retrieved from [Link]
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Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. Retrieved from [Link]
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Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
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Wang, H., et al. (2021). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A, 9(4), 2263-2270. Retrieved from [Link]
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ResearchGate. (2018). TLC tailing and carboxylic acid?. Retrieved from [Link]
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Application Note & Protocol: High-Purity Recrystallization of Methyl 6-methoxy-1H-indole-5-carboxylate
Abstract: Methyl 6-methoxy-1H-indole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development, often serving as a precursor for complex pharmaceutical agents.[1][2] The purity of this intermediate is paramount, as trace impurities can lead to undesirable side reactions, reduced yields, and complications in subsequent biological assays. This document provides a comprehensive guide to the purification of Methyl 6-methoxy-1H-indole-5-carboxylate via recrystallization. It delves into the fundamental principles of solvent selection, offers a detailed, step-by-step protocol for achieving high-purity crystals, and includes methods for quality control and troubleshooting.
The Foundational Principle: Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures.[3] The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, and then allow the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a purer form. Ideally, the impurities remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[4]
An ideal recrystallization solvent should exhibit the following characteristics[4][5]:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures to ensure maximum recovery.
-
High solvency for impurities at all temperatures, or no solvency for impurities, allowing for their removal by hot filtration.
-
Chemical inertness ; it must not react with the compound being purified.[5]
-
Volatility to allow for easy removal from the purified crystals.
Understanding Potential Impurities
The crude Methyl 6-methoxy-1H-indole-5-carboxylate may contain various impurities depending on its synthetic route. Common indole syntheses, such as the Fischer or Madelung methods, can introduce unreacted starting materials, catalysts, and side-products.[6][7] For instance, reactions involving substituted anilines and ketones might leave residual reagents.[7] In syntheses involving halogenated precursors, dehalogenated by-products can also be a common impurity that is difficult to remove.[8] A robust purification protocol must effectively separate the target molecule from these structurally similar and dissimilar contaminants.
Solvent System Selection: A Rational Approach
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[9] The structure of Methyl 6-methoxy-1H-indole-5-carboxylate—containing a polar N-H bond, a moderately polar ester, and a methoxy group, balanced by a nonpolar bicyclic aromatic system—suggests that solvents of intermediate polarity, such as alcohols, are excellent starting points.
Based on literature precedents for similar indole derivatives, methanol, ethanol, or mixtures containing these alcohols are highly effective.[8][10] A mixed solvent system, such as methanol/water or ethanol/water, often provides the steep solubility curve required for efficient recrystallization.[10]
Small-Scale Solvent Screening Protocol:
Before committing to a large-scale recrystallization, a small-scale screening is essential.
-
Place approximately 50 mg of the crude compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. A good candidate will show poor solubility at this stage.
-
If the compound does not dissolve in ~1 mL of solvent, heat the mixture gently in a water bath towards the solvent's boiling point.
-
A suitable solvent will dissolve the compound completely upon heating.[3]
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
The formation of a significant crystalline precipitate indicates a promising solvent system. If no crystals form, scratching the inside of the test tube with a glass rod may induce crystallization.[9]
Recommended Solvent Properties:
The following table summarizes the properties of promising solvents for the recrystallization of Methyl 6-methoxy-1H-indole-5-carboxylate.
| Solvent | Boiling Point (°C) | Polarity Index | Key Advantages | Safety Considerations |
| Methanol | 65 | 5.1 | Excellent solvent for many indole derivatives[8]; volatile and easy to remove. | Flammable, toxic by inhalation and ingestion. |
| Ethanol | 78 | 4.3 | General and effective solvent[11]; less toxic than methanol. | Flammable. |
| Isopropanol | 82 | 3.9 | Good balance of polarity; lower volatility can promote larger crystal growth. | Flammable, irritant. |
| Ethyl Acetate | 77 | 4.4 | Good for ester-containing compounds[11]; effective in mixed systems. | Flammable, irritant. |
| Water | 100 | 10.2 | Used as an anti-solvent with alcohols to decrease solubility upon cooling.[10] | Non-toxic, non-flammable. |
Detailed Recrystallization Protocol
This protocol is optimized for a starting quantity of 5-10 grams of crude Methyl 6-methoxy-1H-indole-5-carboxylate using a Methanol/Water solvent system.
Materials & Equipment:
-
Crude Methyl 6-methoxy-1H-indole-5-carboxylate
-
Methanol (ACS Grade or higher)
-
Deionized Water
-
Activated Carbon (decolorizing charcoal), if needed
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Spatulas, glass stirring rods
-
Ice bath
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude solid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a stir bar.
-
Add the primary solvent (methanol) in small portions (starting with ~50 mL).
-
Gently heat the mixture on a hot plate with stirring. Add the minimum amount of boiling methanol required to fully dissolve the solid.[3] Causality: Using the minimum volume ensures the solution will be supersaturated upon cooling, maximizing crystal yield.
-
-
(Optional) Decolorization & Hot Filtration:
-
If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% of the solute weight).[3] Causality: Activated carbon has a high surface area that adsorbs colored impurities.
-
Bring the solution back to a boil for a few minutes.
-
If insoluble impurities or activated carbon are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean Erlenmeyer flask. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop.[3] Causality: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation has slowed, transfer the flask to an ice-water bath for at least 30 minutes to maximize precipitation.[3]
-
-
Crystal Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold mother liquor or fresh, cold methanol.
-
Isolate the crystals by vacuum filtration.[3]
-
Wash the crystals with a small amount of ice-cold methanol to rinse away any remaining mother liquor. Causality: The wash solvent must be cold to minimize re-dissolving the purified product.
-
If a mixed solvent system was used (e.g., after adding water to induce crystallization), wash with the colder, less solvating component (ice-cold water), followed by a minimal amount of a volatile solvent (ice-cold methanol) to aid drying.
-
-
Drying:
-
Continue to pull air through the crystals on the Büchner funnel for 15-20 minutes to partially dry them.
-
Transfer the crystalline powder to a watch glass or drying dish, break up any large clumps, and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
-
Workflow Visualization
Caption: Recrystallization workflow for Methyl 6-methoxy-1H-indole-5-carboxylate.
Validation and Quality Control
A successful recrystallization must be validated to confirm an increase in purity.
-
Yield Calculation: Calculate the percentage yield based on the initial mass of the crude material. Note that some loss is inherent to the process, as some product will remain in the mother liquor.
-
Melting Point Analysis: This is a primary indicator of purity.[3] A pure compound will have a sharp, narrow melting point range. Compare the experimental melting point to literature values for analogous pure compounds. For example, the closely related Methyl indole-5-carboxylate has a reported melting point of 123-128 °C.[12][13] An increase and sharpening of the melting point range post-recrystallization indicates successful purification.
-
Chromatographic Analysis (TLC/HPLC): Thin-Layer Chromatography can provide a quick qualitative assessment. Spot the crude material, the purified product, and the mother liquor on a TLC plate. A single, distinct spot for the purified product with impurities primarily visible in the mother liquor lane indicates good separation. For quantitative analysis, HPLC is the method of choice.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; solution is too concentrated; cooling is too rapid. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly. Consider a lower-boiling point solvent. |
| No Crystals Form | Solution is not saturated (too much solvent used); compound is very soluble even at low temperatures. | Boil off some of the solvent to increase concentration. Try inducing crystallization by scratching the flask or adding a seed crystal. If necessary, add a miscible anti-solvent (e.g., water) dropwise until turbidity persists, then re-heat to clarify and cool slowly. |
| Very Low Recovery | Too much solvent was used; crystals were washed with warm solvent; compound is too soluble in the chosen solvent. | Re-evaluate the solvent choice with a small-scale test. Ensure wash solvents are ice-cold and used sparingly. The mother liquor can be concentrated to recover a second, less pure crop of crystals. |
| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring the use of activated carbon and a proper hot filtration step. |
References
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
- Google Patents. (CN104151226A).
- Google Patents. (US5085991A). Process of preparing purified aqueous indole solution.
-
ResearchGate. (2011). Crystallization purification of indole. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddy, P., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. PMC. [Link]
-
Pavia, D. L., et al. (Journal of Chemical Education). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
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MDPI. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. [Link]
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ResearchGate. (2023). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. [Link]
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Kushwaha, D. Synthesis and Chemistry of Indole. [Link]
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PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]
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University of York, Chemistry Teaching Labs. Solvent Choice. [Link]
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ResearchGate. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]
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Organic Chemistry Portal. Synthesis of indoles. [Link]
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Semantic Scholar. (2023). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite. [Link]
- Unknown Source. Crystallization Solvents.pdf.
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Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]
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Organic Syntheses Procedure. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]
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Wikipedia. Fischer indole synthesis. [Link]
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MDPI. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest. [Link]
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ResearchGate. (2014). Methyl 1-methyl-1H-indole-3-carboxylate. [Link]
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Application Notes & Protocols for the Characterization of Methyl 6-methoxy-1H-indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed framework for the analytical characterization of Methyl 6-methoxy-1H-indole-5-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a substituted indole, this molecule is a valuable scaffold in the synthesis of various bioactive agents. Its precise analytical characterization is paramount for ensuring purity, confirming structural integrity, and meeting regulatory standards in drug development and quality control processes.
This document moves beyond a simple listing of procedures, offering in-depth explanations for the selection of specific analytical techniques and experimental parameters. The protocols described herein are designed to be self-validating, providing a robust system for the comprehensive analysis of this compound.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₁H₁₁NO₃ | |
| Molecular Weight | 205.21 g/mol | |
| Appearance | Likely a white to off-white or tan solid. | Based on related indole carboxylates.[1] |
| Melting Point | Expected to be in the range of 100-150 °C. | Isomers like Methyl indole-5-carboxylate melt at 126-128 °C. |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. Likely insoluble in water. | General solubility of indole derivatives. |
| Storage | Store in a cool, dark, and dry place under an inert atmosphere to prevent degradation. | Indole compounds can be sensitive to light and air. |
Analytical Workflow for Characterization
A multi-faceted analytical approach is essential for the unambiguous characterization of Methyl 6-methoxy-1H-indole-5-carboxylate. The following workflow ensures a comprehensive evaluation of the compound's identity, purity, and structural features.
Caption: A comprehensive analytical workflow for the characterization of Methyl 6-methoxy-1H-indole-5-carboxylate.
Chromatographic Methods for Purity Assessment
Chromatographic techniques are indispensable for determining the purity of Methyl 6-methoxy-1H-indole-5-carboxylate and for the separation of potential impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust method for assessing the purity of non-volatile, UV-active compounds like our target molecule. A reverse-phase method is generally suitable for indole derivatives.
Rationale for Method Selection:
-
Reverse-Phase Chromatography: The non-polar stationary phase (e.g., C18) and polar mobile phase are well-suited for retaining and separating moderately polar compounds like indole derivatives.
-
UV Detection: The indole ring system possesses a strong chromophore, making it readily detectable by UV spectroscopy.
Detailed Protocol:
| Parameter | Recommended Conditions | Justification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) | Provides excellent resolution and is a standard choice for a wide range of organic molecules. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape and provides protons for potential mass spectrometry coupling. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Start with 70% A, 30% B. Linearly increase to 100% B over 20 minutes. Hold at 100% B for 5 minutes. Return to initial conditions and equilibrate for 5 minutes. | A gradient elution is necessary to ensure the elution of any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Detection Wavelength | 254 nm and 280 nm | Indole derivatives typically have strong absorbance at these wavelengths. Monitoring multiple wavelengths can aid in impurity detection. |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. | Ensures sample compatibility with the mobile phase and removes particulate matter that could damage the column. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While Methyl 6-methoxy-1H-indole-5-carboxylate may require derivatization to improve its volatility, GC-MS is excellent for identifying volatile impurities from the synthesis process.
Rationale for Method Selection:
-
High Resolution: Capillary GC columns offer high separation efficiency.
-
Mass Spectrometry Detection: Provides molecular weight information and fragmentation patterns, aiding in the positive identification of the analyte and any impurities.
Detailed Protocol:
| Parameter | Recommended Conditions | Justification |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A versatile, low-polarity column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial temperature of 100 °C, hold for 2 minutes. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 10 minutes. | A temperature program allows for the separation of compounds with different boiling points. |
| MS Interface Temp | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| Ion Source Temp | 230 °C | A standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 50-400 amu | Covers the expected molecular ion and fragment ions of the target compound and potential impurities. |
| Sample Preparation | Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. | Ensures compatibility with the GC injection system. |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments should be performed.
Rationale for Method Selection:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity.
-
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Reveals correlations between protons and carbons, allowing for the complete assignment of the molecular structure.
Detailed Protocol:
| Parameter | Recommended Conditions | Justification |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) | These are common NMR solvents that are capable of dissolving a wide range of organic compounds. DMSO-d₆ is particularly useful for observing exchangeable protons like the indole N-H. |
| Instrument | 400 MHz or higher NMR spectrometer | Higher field strength provides better signal dispersion and resolution. |
| ¹H NMR | 16-32 scans | Sufficient for good signal-to-noise ratio for a moderately concentrated sample. |
| ¹³C NMR | 1024-2048 scans | Requires more scans due to the lower natural abundance of ¹³C. |
| Sample Preparation | Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent. | A standard concentration for NMR analysis. |
Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
Note: These are estimated chemical shifts based on the analysis of similar indole derivatives. Actual values must be confirmed by experimental data.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | ~8.1-8.5 (broad singlet) | - |
| C2-H | ~7.2-7.4 (doublet or multiplet) | ~125-128 |
| C3-H | ~6.5-6.7 (doublet or multiplet) | ~102-105 |
| C4-H | ~7.6-7.8 (singlet or narrow doublet) | ~120-123 |
| C7-H | ~6.8-7.0 (doublet) | ~110-113 |
| 6-OCH₃ | ~3.9-4.0 (singlet) | ~55-57 |
| 5-COOCH₃ | ~3.9-4.0 (singlet) | ~51-53 |
| C5 | - | ~122-125 |
| C6 | - | ~155-158 |
| C3a | - | ~128-131 |
| C7a | - | ~135-138 |
| C=O | - | ~167-170 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for Method Selection:
-
Provides a characteristic "fingerprint" of the molecule.
-
Quick and non-destructive.
Detailed Protocol:
| Parameter | Recommended Conditions | Justification |
| Technique | Attenuated Total Reflectance (ATR) or KBr pellet | ATR is a simple and rapid technique for solid samples. KBr pellets can provide higher resolution spectra. |
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the typical range for organic functional groups. |
| Resolution | 4 cm⁻¹ | Sufficient for resolving the characteristic absorption bands. |
| Scans | 16-32 scans | Provides a good signal-to-noise ratio. |
| Sample Preparation | For ATR, place a small amount of the solid sample directly on the ATR crystal. For KBr, grind a small amount of the sample with dry KBr and press into a thin pellet. | Minimal sample preparation is required. |
Expected Characteristic FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3300 | N-H Stretch | Indole N-H |
| ~3100-3000 | C-H Stretch (aromatic) | Aromatic C-H |
| ~2950-2850 | C-H Stretch (aliphatic) | Methoxy and Methyl Ester C-H |
| ~1720-1700 | C=O Stretch | Ester Carbonyl |
| ~1620-1450 | C=C Stretch | Aromatic Ring |
| ~1250-1000 | C-O Stretch | Methoxy and Ester C-O |
digraph "FTIR_Interpretation" { graph [splines=ortho, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=1.5];"Molecule" [label="Methyl 6-methoxy-1H-indole-5-carboxylate", shape=ellipse, fillcolor="#FBBC05"]; "NH_Stretch" [label="~3350 cm⁻¹\n(N-H Stretch)"]; "CH_Aromatic" [label="~3050 cm⁻¹\n(Aromatic C-H Stretch)"]; "CH_Aliphatic" [label="~2950 cm⁻¹\n(Aliphatic C-H Stretch)"]; "CO_Stretch" [label="~1710 cm⁻¹\n(C=O Stretch)"]; "CC_Stretch" [label="~1600-1450 cm⁻¹\n(Aromatic C=C Stretch)"]; "C_O_Stretch" [label="~1250 cm⁻¹\n(C-O Stretch)"];
"Molecule" -> "NH_Stretch" [label="Indole N-H"]; "Molecule" -> "CH_Aromatic" [label="Aromatic Rings"]; "Molecule" -> "CH_Aliphatic" [label="Methoxy & Methyl Ester"]; "Molecule" -> "CO_Stretch" [label="Ester Carbonyl"]; "Molecule" -> "CC_Stretch" [label="Indole Ring"]; "Molecule" -> "C_O_Stretch" [label="Ester & Ether"]; }
Caption: Key FT-IR vibrational modes for Methyl 6-methoxy-1H-indole-5-carboxylate.
Mass Spectrometry for Molecular Weight Determination
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis.
Rationale for Method Selection:
-
High Sensitivity: Requires very small amounts of sample.
-
Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule.
Detailed Protocol:
| Parameter | Recommended Conditions | Justification |
| Ionization Technique | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is a soft ionization technique suitable for polar molecules, while APCI is better for less polar compounds. |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | TOF and Orbitrap analyzers provide high resolution for accurate mass measurements. |
| Mode | Positive Ion Mode | The indole nitrogen can be readily protonated to form a positive ion [M+H]⁺. |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1 mg/mL and infuse directly into the mass spectrometer. | A straightforward sample preparation method. |
Expected Mass Spectrum:
-
Molecular Ion: [M+H]⁺ at m/z 206.0766 (calculated for C₁₁H₁₂NO₃⁺).
-
Fragmentation: The fragmentation pattern will depend on the ionization energy. Common losses may include the methoxy group (-OCH₃) or the methyl ester group (-COOCH₃).
Conclusion
The comprehensive analytical characterization of Methyl 6-methoxy-1H-indole-5-carboxylate requires a combination of chromatographic and spectroscopic techniques. The protocols outlined in this guide provide a robust framework for confirming the identity, purity, and structure of this important synthetic intermediate. It is imperative that these methods are validated for their intended use and that all experimental results are carefully interpreted in the context of established scientific principles.
References
-
Chem-Impex International. 4-Methoxy-6-indole carboxylic acid methyl ester. [Link] [Accessed January 28, 2026].
-
PubChem. 6-Methoxy-1H-indole. National Center for Biotechnology Information. [Link] [Accessed January 28, 2026].
-
PubChem. methyl 1H-indole-5-carboxylate. National Center for Biotechnology Information. [Link] [Accessed January 28, 2026].
- Hansson, C. 6-Hydroxy-5-methoxyindole-2-carboxylic acid in normal human urine. Acta Dermato-Venereologica, 64(3), 185-190 (1984).
- Monroe, T. B., Moazami, Y., Jones, D. S., & Ogle, C. A. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2353 (2009).
- El-Gendy, M. A., et al. Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Produced by Bacillus toyonensis Isolate OQ071612. Microorganisms, 11(12), 2835 (2023).
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-
PrepChem. Synthesis of methyl indole-5-carboxylate. [Link] [Accessed January 28, 2026].
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HPLC analysis of Methyl 6-methoxy-1H-indole-5-carboxylate
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 6-methoxy-1H-indole-5-carboxylate
Abstract
This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 6-methoxy-1H-indole-5-carboxylate. This indole derivative is a significant building block in medicinal chemistry and drug discovery, necessitating a robust and reliable analytical method for its characterization, purity assessment, and quantification. This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed protocols from method development principles to a full validation plan compliant with International Council for Harmonisation (ICH) guidelines.
Introduction and Chromatographic Principles
Methyl 6-methoxy-1H-indole-5-carboxylate is an aromatic heterocyclic compound. Its core indole structure provides a strong chromophore, making it highly suitable for UV detection. The overall molecule possesses moderate hydrophobicity, making it an ideal candidate for separation using reversed-phase chromatography.
1.1. Analyte Properties
-
Chemical Structure:

-
Molecular Formula: C₁₁H₁₁NO₃
-
Physicochemical Rationale for Method Selection: The presence of the indole ring system and the overall non-ionic, moderately nonpolar nature of the molecule dictates the choice of analytical technique. Reversed-phase HPLC offers excellent selectivity for such aromatic compounds[3]. A C18 stationary phase, which separates analytes based on hydrophobic interactions, is the logical first choice. The indole ring's conjugated pi-electron system results in significant UV absorbance, typically with maxima around 220 nm and 280 nm, allowing for sensitive detection using a Photo Diode Array (PDA) or UV-Vis detector[4].
1.2. Methodological Causality
The selection of a C18 column, a mobile phase consisting of acetonitrile and water, and UV detection is a deliberate strategy.
-
Stationary Phase: A C18 (octadecylsilyl) column is the industry standard for reversed-phase chromatography due to its wide applicability and robust performance in retaining hydrophobic to moderately polar compounds like the target analyte.
-
Mobile Phase: Acetonitrile is frequently preferred over methanol as the organic modifier in the mobile phase. Its lower viscosity results in lower backpressure and better column efficiency, and its lower UV cutoff (around 190 nm) provides a more stable baseline, especially when monitoring at lower wavelengths[5]. An acidic modifier, such as 0.1% formic acid, is included to ensure a consistent pH, which sharpens peak shape by suppressing any potential silanol interactions on the stationary phase.
-
Detection: A PDA detector is recommended as it allows for the acquisition of the full UV spectrum of the eluting peak. This is invaluable for confirming peak identity and assessing its purity, a key aspect of method specificity. Based on the indole chromophore, a primary detection wavelength of 280 nm is proposed for sensitive and selective detection[4].
Materials and Instrumentation
2.1. Instrumentation
-
HPLC System with a binary or quaternary pump, autosampler, column thermostat, and PDA/UV-Vis detector.
-
Analytical Balance (4-5 decimal places).
-
pH Meter.
-
Sonicator.
-
Vortex Mixer.
-
Class A Volumetric Glassware.
2.2. Chemicals and Reagents
-
Methyl 6-methoxy-1H-indole-5-carboxylate reference standard (>98% purity).
-
Acetonitrile (HPLC grade or higher).
-
Methanol (HPLC grade or higher).
-
Water (HPLC or Milli-Q grade).
-
Formic Acid (ACS grade or higher).
2.3. Chromatographic Column
-
Recommended Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters Symmetry, Phenomenex Luna).
Detailed HPLC Protocol
This section outlines the step-by-step procedure for performing the HPLC analysis.
3.1. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Fill to the mark and mix thoroughly. Degas by sonication for 15-20 minutes.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade acetonitrile. Fill to the mark and mix.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the Methyl 6-methoxy-1H-indole-5-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent. These will be used for the linearity study.
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of the analyte into a 10 mL volumetric flask. Dissolve in diluent, sonicate if necessary, and dilute to volume. Further dilute with the diluent to achieve a final concentration within the linear range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter prior to injection.
3.2. Chromatographic Conditions
The following conditions are provided as a starting point and should be optimized as necessary.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0-15 min: 40% to 90% B15-17 min: 90% B17-17.1 min: 90% to 40% B17.1-22 min: 40% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (with PDA scan from 200-400 nm) |
| Run Time | 22 minutes |
3.3. System Suitability Testing (SST)
Before commencing any analysis, the system's performance must be verified. This is achieved by injecting a working standard solution (e.g., 50 µg/mL) six consecutive times. The results must meet the predefined acceptance criteria.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | T ≤ 1.5 | Ensures peak is symmetrical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates high column efficiency and good separation power. |
| RSD of Retention Time | ≤ 1.0% | Demonstrates the stability and precision of the pump and system. |
| RSD of Peak Area | ≤ 2.0% | Confirms the precision of the injector and detector response. |
HPLC Method Validation Protocol (ICH Q2(R2))
A comprehensive validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[6][7][8] The following parameters should be evaluated.
Caption: Logical flow of HPLC method validation parameters per ICH guidelines.
4.1. Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Protocol: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample solution. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the sample and demonstrate that the degradation product peaks do not interfere with the main analyte peak. Use PDA peak purity analysis to confirm the homogeneity of the analyte peak.
4.2. Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare at least five concentrations of the reference standard across the expected range (e.g., 50% to 150% of the target concentration). Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.
4.3. Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Protocol: The range is confirmed by the linearity, accuracy, and precision studies. For an assay, a typical range is 80% to 120% of the test concentration.
4.4. Accuracy The closeness of the test results obtained by the method to the true value.
-
Protocol: Perform a spike-recovery study. Add known amounts of the reference standard to a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. Calculate the percentage recovery.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[9]
4.5. Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate sample preparations at 100% of the test concentration on the same day, with the same analyst and equipment.[9]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
4.6. Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol: Introduce small variations to the method parameters one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic content)
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the results should not significantly deviate from the nominal conditions.
Experimental Workflow and Data Presentation
The general workflow for the analysis is outlined below.
Caption: Standard operational workflow for HPLC analysis.
All quantitative results from the validation study should be summarized in clear, well-structured tables for easy interpretation and reporting.
Table of Validation Parameters and Acceptance Criteria
| Validation Parameter | Test | Acceptance Criteria |
| Specificity | Peak Purity / Forced Degradation | No interference at analyte Rt; Peak Purity Index > 0.999 |
| Linearity | 5 concentrations, n=3 | R² ≥ 0.999 |
| Range | Confirmed by other tests | 80% - 120% of target concentration |
| Accuracy | Spike-recovery at 3 levels, n=3 | 98.0% - 102.0% mean recovery |
| Precision | ||
| Repeatability | n=6 at 100% concentration | RSD ≤ 2.0% |
| Intermediate Precision | Inter-day / Inter-analyst | RSD ≤ 2.0% |
| Robustness | Varied method parameters | SST criteria met; results consistent |
References
-
Organic Syntheses Procedure. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Available at: [Link].
-
Hassan, S., et al. (2023). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite. Semantic Scholar. Available at: [Link].
-
PubChem. Methyl-6-methoxy-2-indolecarboxylate. National Center for Biotechnology Information. Available at: [Link].
-
PubChem. methyl 1H-indole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link].
-
International Conference on Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link].
-
Lima, A., et al. (2024). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link].
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link].
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PubChem. 6-methoxy-3-methyl-1H-indole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link].
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Reinecke, M. G., & Puga, A. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 403, 175-184. Available at: [Link].
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Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link].
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link].
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ResearchGate. Development and validation of a reversed-phase HPLC method for simultaneous analysis. Available at: [Link].
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link].
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link].
-
Axion Labs. (2024). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available at: [Link].
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link].
-
Peters, K. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Available at: [Link].
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Chen, M. L., et al. (2014). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 19(7), 9695-9710. Available at: [Link].
-
Liu, M., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(8), 753-759. Available at: [Link].
-
Pavel, S., et al. (1984). 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in Normal Human Urine. Acta Dermato-Venereologica, 64(3), 185-190. Available at: [Link].
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Derivatization of Methyl 6-methoxy-1H-indole-5-carboxylate for analysis
An Application Guide to the Derivatization of Methyl 6-methoxy-1H-indole-5-carboxylate for Chromatographic Analysis
Abstract
This comprehensive guide details validated protocols for the chemical derivatization of Methyl 6-methoxy-1H-indole-5-carboxylate, a key intermediate in pharmaceutical synthesis and metabolic studies. Direct chromatographic analysis of this compound can be hampered by its moderate polarity and the active hydrogen on the indole nitrogen, leading to poor peak shape and suboptimal sensitivity. This document provides two robust derivatization strategies tailored for distinct analytical platforms: silylation for Gas Chromatography-Mass Spectrometry (GC-MS) and fluorescent labeling via dansylation for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). By explaining the underlying chemical principles, offering step-by-step protocols, and providing troubleshooting insights, this guide equips researchers, scientists, and drug development professionals with the necessary tools to achieve sensitive, accurate, and reproducible quantification of this target analyte.
Introduction: The Rationale for Derivatization
Methyl 6-methoxy-1H-indole-5-carboxylate is a structurally significant molecule, often serving as a building block in the synthesis of pharmacologically active agents. Accurate quantification in complex matrices such as reaction mixtures or biological samples is critical for process optimization and pharmacokinetic studies. However, the presence of the N-H group on the indole ring introduces analytical challenges. In gas chromatography, this polar site can cause peak tailing due to adsorption onto the column or inlet surfaces, while in liquid chromatography, the native absorbance or fluorescence may be insufficient for trace-level detection.[1]
Chemical derivatization is a powerful strategy to overcome these limitations.[2] The process chemically modifies the analyte to improve its analytical properties without altering its core structure.[3][4] For GC analysis, the primary goal is to mask the polar N-H group, thereby increasing the analyte's volatility and thermal stability.[1][5] For HPLC analysis, derivatization can be employed to introduce a chromophore or fluorophore, drastically enhancing detector response and sensitivity.[3][4][6]
This note will explore two field-proven derivatization methodologies:
-
Silylation with MSTFA for volatile analysis by GC-MS.
-
Dansylation with Dansyl Chloride for high-sensitivity analysis by HPLC-FLD.
Strategy I: Silylation for GC-MS Analysis
Principle of Silylation
Silylation is a cornerstone derivatization technique for GC, involving the replacement of active hydrogen atoms (found on amines, hydroxyls, and carboxylic acids) with a non-polar trimethylsilyl (TMS) group.[1][7] This transformation effectively reduces the polarity of the analyte, decreases intermolecular hydrogen bonding, and enhances its volatility, making it amenable to GC analysis.
For Methyl 6-methoxy-1H-indole-5-carboxylate, the target of silylation is the hydrogen on the indole nitrogen. We recommend N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the reagent of choice. MSTFA is a highly effective silylating agent, and its by-products are volatile, which prevents interference with the chromatography of early-eluting peaks.[7]
Experimental Protocol: Silylation
This protocol provides a self-validating system for the quantitative derivatization of the target analyte.
Materials:
-
Methyl 6-methoxy-1H-indole-5-carboxylate standard or dried sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven set to 70°C
-
Vortex mixer
-
Gas-tight syringe for GC injection
Protocol Steps:
-
Sample Preparation: Ensure the sample is completely dry. Place a precisely known amount (e.g., 100 µg) of the analyte or the dried residue of a sample extract into a 2 mL GC vial. The absence of water is critical as silylating reagents readily react with moisture.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the analyte.
-
Derivatization: Add 100 µL of MSTFA to the vial.
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block at 70°C for 30 minutes to ensure the reaction goes to completion.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
Expected Results & Data
The successful derivatization will result in a new chromatographic peak with a shorter retention time and a characteristic mass spectrum.
| Parameter | Before Derivatization | After Silylation (Expected) | Rationale |
| Molecular Weight | 205.21 g/mol | 277.36 g/mol | Addition of a Si(CH₃)₃ group (72.15 g/mol ) minus H (1.01 g/mol ). |
| GC Elution | Prone to severe peak tailing or may not elute | Sharp, symmetrical peak | Reduced polarity and increased volatility. |
| Mass Spectrum (EI) | M⁺ at m/z 205 | M⁺ at m/z 277 | Molecular ion reflects the mass of the TMS derivative. |
| Key Fragment Ion | - | M-15 at m/z 262 | Characteristic loss of a methyl group from the TMS moiety. |
Critical Parameters and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or Low Product Peak | Presence of water in the sample or solvent. | Ensure all glassware is oven-dried and use anhydrous solvents. Lyophilize samples if necessary. |
| Insufficient reaction time or temperature. | Increase reaction time to 60 minutes or temperature to 80°C. Optimize for your specific sample matrix. | |
| Split or Tailing Peak | Incomplete derivatization. | Increase the ratio of MSTFA to analyte. Ensure thorough mixing. |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner. Condition the column before analysis. | |
| Extraneous Peaks | Contamination; By-products from MSTFA reacting with other compounds in the matrix. | Run a reagent blank (solvent + MSTFA) to identify reagent-related peaks. Optimize sample cleanup procedures. |
Strategy II: Dansylation for HPLC-Fluorescence Analysis
Principle of Dansylation
For applications requiring ultra-high sensitivity, derivatization with a fluorescent tag is a superior strategy.[2][6] Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl) reacts with primary and secondary amines, including the indole nitrogen, under basic conditions to form a highly fluorescent sulfonamide derivative.[3][4][8] The resulting dansylated product can be detected at very low concentrations using a fluorescence detector, often achieving limits of detection in the low nanogram or picogram range.[9]
Experimental Protocol: Dansylation
Materials:
-
Methyl 6-methoxy-1H-indole-5-carboxylate standard or sample
-
Dansyl Chloride solution (e.g., 1 mg/mL in acetone, prepare fresh)
-
Sodium Bicarbonate Buffer (100 mM, pH 10.0)
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
1.5 mL amber microcentrifuge tubes
-
Heating block or water bath set to 60°C
Protocol Steps:
-
Sample Preparation: In an amber microcentrifuge tube, place 100 µL of the sample or standard solution (dissolved in methanol or buffer).
-
Alkalinization: Add 200 µL of 100 mM sodium bicarbonate buffer (pH 10.0). The alkaline pH is essential for the reaction to proceed.
-
Reagent Addition: Add 200 µL of the freshly prepared Dansyl Chloride solution. Ensure the Dansyl Chloride is in molar excess relative to the analyte.
-
Reaction: Vortex the mixture for 30 seconds. Incubate the tube in a heating block at 60°C for 45 minutes in the dark. Dansyl derivatives are light-sensitive.
-
Quenching (Optional but Recommended): To consume excess Dansyl Chloride and prevent reagent-related peaks, a small amount of a primary amine solution (e.g., 20 µL of 100 mM proline) can be added, followed by another 15 minutes of incubation.
-
Sample Finalization: Cool the solution to room temperature. The sample can be injected directly or filtered through a 0.22 µm syringe filter if particulates are present.
-
Analysis: Analyze using a reversed-phase HPLC system with a fluorescence detector set to the appropriate excitation and emission wavelengths for dansyl derivatives.
Expected Results & Data
The dansylated derivative will be significantly more retained on a reversed-phase column and will exhibit strong fluorescence.
| Parameter | Before Derivatization | After Dansylation (Expected) | Rationale |
| Fluorescence | Weak native fluorescence | Strong fluorescence | Addition of the highly fluorescent dansyl moiety. |
| Excitation λ | ~285 nm | ~340 nm | Wavelengths are characteristic of the dansyl fluorophore. |
| Emission λ | ~350 nm | ~520 nm | A large Stokes shift is typical and beneficial. |
| HPLC Retention | Early elution on C18 | Significantly longer retention time | Increased hydrophobicity due to the large, non-polar dansyl group. |
| Sensitivity (LOD) | µg/mL range | pg/mL to low ng/mL range | Fluorescence detection is inherently more sensitive than UV absorbance for this derivative.[9] |
Critical Parameters and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incorrect pH. | Verify buffer pH is between 9.5-10.5. The reaction is highly pH-dependent. |
| Degraded Dansyl Chloride. | Prepare Dansyl Chloride solution fresh before each use. Store the solid reagent desiccated and protected from light. | |
| Large Reagent Peak | Excess Dansyl Chloride hydrolyzing to dansyl sulfonic acid. | Optimize the amount of Dansyl Chloride to be in slight excess. Use a quenching step. Adjust the HPLC gradient to separate the product from the hydrolyzed reagent peak. |
| Signal Degradation | Photodegradation of the derivative. | Use amber vials and minimize exposure of the derivatized samples to light. Analyze samples promptly. |
| Poor Peak Shape | Sample solvent mismatch with mobile phase. | If possible, evaporate the reaction solvent and reconstitute in the initial mobile phase. |
Summary of Methods
The choice of derivatization strategy is dictated by the analytical objective and available instrumentation.
| Feature | Silylation for GC-MS | Dansylation for HPLC-FLD |
| Principle | Increases volatility | Adds a fluorescent tag |
| Instrumentation | Gas Chromatograph-Mass Spectrometer | High-Performance Liquid Chromatograph with Fluorescence Detector |
| Primary Benefit | Enables gas-phase analysis and provides structural confirmation via MS | Drastically improves sensitivity for trace quantification |
| Sample Throughput | Moderate; requires dry samples | High; tolerant to aqueous samples |
| Selectivity | High (Mass Spectrometer) | High (Chromatographic separation & selective fluorescence) |
| Key Challenge | Absolute exclusion of moisture | Light sensitivity of derivatives; reagent peak interference |
References
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Souza, A. S., et al. (2021). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. Available from: [Link]
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Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Available from: [Link]
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Velinov, G., & Vasileva-Lukanova, B. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI. Available from: [Link]
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Organic Syntheses Procedure. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Available from: [Link]
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Fukuoka, K., et al. (2020). Identification of Genetic Variants via Bacterial Respiration Gas Analysis. Frontiers in Microbiology. Available from: [Link]
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Kumar, S., et al. (2018). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. ResearchGate. Available from: [Link]
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Gao, H., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(8), 773–778. Available from: [Link]
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Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Available from: [Link]
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Krstulovic, A. M., et al. (1977). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 23(11), 2004-2008. Available from: [Link]
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David, V., et al. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography, 35(3), e5008. Available from: [Link]
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Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-691. Available from: [Link]
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Morzyk-Ociepa, B., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available from: [Link]
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Brook, J. L., et al. (1967). Gas chromatography of several indole derivatives. Analytical Biochemistry, 18(3), 453–458. Available from: [Link]
-
Nurchi, V. M., et al. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. ResearchGate. Available from: [Link]
-
Gao, H., et al. (2012). Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS. PubMed. Available from: [Link]
-
Szewczyk, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated in vitro and in vivo. Journal of Analytical Methods in Chemistry. Available from: [Link]
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Das, S., et al. (2017). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Chemical Communications, 54(2), 172-175. Available from: [Link]
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ResearchGate. Scope of substituted indoles for direct N‐acylation with carboxylic acids. Available from: [Link]
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Wang, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 11(5), 550-561. Available from: [Link]
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Cho, S., et al. (2012). Sample stacking with in-column silylation for less volatile polar compounds using GC-MS. Journal of Separation Science, 35(5-6), 666-671. Available from: [Link]
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Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]
-
ResearchGate. GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). Available from: [Link]
-
Spagnuolo, M., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI. Available from: [Link]
- Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91.
-
Nurchi, V. M., et al. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. MDPI. Available from: [Link]
-
Gaber, M., et al. (2021). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. MDPI. Available from: [Link]
-
ResearchGate. Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Available from: [Link]
-
ACS Publications. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. Available from: [Link]
-
ResearchGate. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]
-
RSC Publishing. Indole-substituted flavonol-based cysteine fluorescence sensing and subsequent precisely controlled linear CO liberation. Available from: [Link]
-
NIH National Center for Biotechnology Information. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]
-
The Journal of Organic Chemistry. Synthesis of a Series of Diaminoindoles. Available from: [Link]
-
DigitalCommons@UNO. Dansylation of hydroxyl and carboxylic acid functional groups. Available from: [Link]
-
ACS Publications. Mass spectrometry of simple indoles. Available from: [Link]
-
SpringerLink. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Available from: [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. journalajacr.com [journalajacr.com]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Gas chromatography of several indole derivatives / Analytical Biochemistry, 1967 [sci-hub.sg]
- 6. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
- 8. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 9. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Synthesis Strategies for Methyl 6-methoxy-1H-indole-5-carboxylate
Executive Summary & Strategic Value
Methyl 6-methoxy-1H-indole-5-carboxylate is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGF, Aurora kinase) and GPCR ligands. The indole core provides a robust hydrogen-bond donor/acceptor motif, while the 6-methoxy substituent introduces a crucial electron-donating group (EDG) that modulates the electronic density of the ring system, enhancing potency and metabolic stability in specific binding pockets.
This guide details the solid-phase organic synthesis (SPOS) protocols for integrating this ester into high-throughput library generation. Unlike solution-phase methods, the solid-phase approach described here allows for rapid diversification at the N1 (indole nitrogen) and C5 (carboxamide) positions without tedious intermediate purifications.
Key Chemical Properties
| Property | Value | Implication for SPOS |
| Molecular Formula | C₁₁H₁₁NO₃ | Core building block |
| Molecular Weight | 205.21 g/mol | Low MW allows for extensive decoration (Fragment-Based Design) |
| Electronic State | Electron-Rich (6-OMe) | High Reactivity: The C3 position is highly activated for electrophilic substitution.[1] Risk: Requires optimized scavenger cocktails during TFA cleavage to prevent polymerization.[1] |
| Solubility | DMSO, DMF, DCM | Compatible with standard resin-swelling solvents.[1] |
Strategic Workflow: The "Carboxylate-Exit" Strategy
The most robust strategy for this scaffold is the Carboxylate-Exit approach.[1] We utilize the C5-carboxylate as the attachment point to an amine-functionalized resin (e.g., Rink Amide) to generate a library of carboxamides. The methyl ester must first be hydrolyzed to the free acid (pre-activation).[1]
Synthesis Logic Flow
Figure 1: The "Carboxylate-Exit" strategic workflow for generating indole-5-carboxamide libraries.
Detailed Experimental Protocols
Protocol A: Pre-Loading Hydrolysis (Ester to Acid)
Rationale: Direct aminolysis of methyl esters on solid support is kinetically sluggish.[1] Saponification in solution prior to loading ensures 100% resin functionalization.[1]
Reagents:
-
Methyl 6-methoxy-1H-indole-5-carboxylate (1.0 eq)[1]
-
Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 eq)
-
Solvent: THF:Water (3:1 v/v)
Procedure:
-
Dissolve 5.0 g (24.3 mmol) of the methyl ester in 60 mL THF.[1]
-
Add 20 mL of water containing 3.06 g (72.9 mmol) of LiOH.
-
Stir at 60°C for 4 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 192.06).[1]
-
Workup: Acidify to pH 2 with 1M HCl. The product (6-methoxy-1H-indole-5-carboxylic acid) will precipitate as a white/off-white solid.[1]
-
Filter, wash with cold water, and dry under high vacuum.[1]
Protocol B: Resin Loading (Rink Amide Linker)
Rationale: Using Rink Amide MBHA resin yields a primary amide at the C5 position upon cleavage, a common motif in kinase inhibitors (e.g., Lenvatinib analogs).
Materials:
-
Resin: Rink Amide MBHA Resin (Loading: 0.5 – 0.7 mmol/g).[1]
-
Coupling Agents: HATU (0.95 eq relative to Acid), DIEA (2.0 eq).[1]
-
Solvent: Anhydrous DMF.[1]
Step-by-Step:
-
Resin Swelling: Place 1.0 g of resin in a fritted syringe reactor. Swell in DMF (10 mL) for 30 min. Drain.
-
Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min).[1] Wash with DMF (3x), DCM (3x), DMF (3x).[1]
-
QC: Perform a Chloranil test (Resin beads turn blue = free amines present).[1]
-
-
Activation: In a separate vial, dissolve 6-methoxy-1H-indole-5-carboxylic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF. Add DIEA (6.0 eq).[1] Shake for 2 minutes to activate.
-
Note: The solution should turn yellow/orange.[1]
-
-
Coupling: Add the activated acid solution to the resin.[1] Shake at room temperature for 2 hours.
-
Washing: Drain and wash with DMF (5x) and DCM (5x).[1]
-
Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DCM (1:1:8) for 10 min to cap unreacted amines.
Protocol C: N1-Diversification (N-Alkylation)
Rationale: The indole nitrogen (pKa ~16) can be deprotonated on-resin using a strong base, allowing for alkylation with diverse halides.[1]
Reagents:
-
Base: Sodium Hydride (NaH) or Phosphazene Base (P1-t-Bu).[1] Note: NaH is effective but requires strictly anhydrous conditions.
-
Electrophile: Alkyl Halide (R-X) (e.g., Benzyl bromide, Methyl iodide).[1]
Procedure:
-
Wash resin with anhydrous THF (3x) to remove traces of protic solvents.[1]
-
Deprotection/Activation: Add NaH (5.0 eq, 60% dispersion in oil) suspended in anhydrous DMF/THF (1:1). Shake for 30 min under Nitrogen/Argon.
-
Visual Cue: Gas evolution (H₂) will occur.[1] Ensure reactor is vented.
-
-
Alkylation: Add the Alkyl Halide (5.0 eq) dissolved in dry DMF.
-
Shake for 4–16 hours at room temperature.
-
Wash: Drain carefully (destroy excess NaH with MeOH wash).[1] Wash with MeOH (2x), H₂O (2x), DMF (5x), DCM (5x).[1]
Protocol D: Cleavage and Global Deprotection
Rationale: The 6-methoxy group makes the indole electron-rich.[1] During TFA cleavage, the indole C3 position acts as a nucleophile and can trap trityl cations (from the linker), leading to irreversible impurities. Scavengers are non-negotiable.
Cleavage Cocktail (Reagent K modified):
-
TFA (Trifluoroacetic acid): 90%
-
TIPS (Triisopropylsilane): 2.5%[1]
-
Water: 2.5%
-
DODT (2,2'-(Ethylenedioxy)diethanethiol) or Thioanisole: 5%
-
Function: DODT/Thioanisole scavenges electrophilic species to protect the electron-rich indole ring.[1]
-
Procedure:
-
Wash resin thoroughly with DCM to remove DMF (DMF can interfere with precipitation).[1]
-
Add Cleavage Cocktail (10 mL per gram of resin).
-
Shake for 2 hours at room temperature.
-
Collection: Filter the filtrate into cold diethyl ether (-20°C).
-
Precipitation: The product should precipitate. Centrifuge (3000 rpm, 5 min) and decant the ether.
-
Purification: Dissolve the pellet in DMSO/MeOH (1:1) and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Yield on Loading | Steric hindrance or poor activation | Switch from HATU to COMU or PyBOP .[1] Double coupling (2 x 2h). |
| Purple/Black Resin | Oxidation of Indole | Degas all solvents with Argon.[1] Add 1% BHT (Butylated hydroxytoluene) to the cleavage cocktail.[1] |
| Mass + 242 Da | Trityl adduct on Indole C3 | Critical: Increase Scavenger load (TIPS/Thioanisole). The 6-OMe group makes C3 extremely nucleophilic.[1] |
| Incomplete N-Alkylation | Base too weak or solvent wet | Use P4-t-Bu (Phosphazene base) for difficult substrates.[1] Ensure DMF is anhydrous.[1] |
References
-
Indole Scaffold Utility
-
Zhang, M., et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[6] RSC Advances, 2024.[1]
- Relevance: Validates the biological significance of indole carboxylates and provides solution-phase analogies for C3 functionaliz
-
-
Solid-Phase Amide Coupling
-
Indole Reactivity & Scavengers
-
Compound Data
-
PubChem Compound Summary for Methyl indole-5-carboxylate (Analogous Core).[1]
- Relevance: Provides physicochemical property baselines (MW, H-bond donors) for the protocol design.
-
Sources
- 1. methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Methyl indole-5-carboxylate 99 1011-65-0 [sigmaaldrich.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
Application Note: Methyl 6-methoxy-1H-indole-5-carboxylate in Kinase Inhibitor Design
[1]
Executive Summary
Methyl 6-methoxy-1H-indole-5-carboxylate (CAS: 251107-30-9 ; Acid precursor CAS: 155824-16-1 ) is a privileged building block for Type I and Type II kinase inhibitors.[1] Its structural utility lies in the 5-carboxylate vector , which allows for the attachment of solubilizing groups or "tail" moieties that extend into the solvent-exposed region or allosteric pockets of the kinase domain.[1] The 6-methoxy substituent provides critical electron density, modulating the pKa of the indole NH (hinge binder) and blocking the metabolically labile 6-position.[1]
This guide provides validated protocols for the functionalization of this scaffold, focusing on its conversion into 6-methoxyindole-5-carboxamide derivatives, a pharmacophore validated in inhibitors of p38 MAPK , VEGFR , and Mps1 (TTK) .[1]
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | Methyl 6-methoxy-1H-indole-5-carboxylate |
| CAS Number | 251107-30-9 (Ester) / 155824-16-1 (Acid) |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1] |
| pKa (Indole NH) | ~16 (Predicted); 6-OMe group increases electron density relative to unsubstituted indole. |
| Storage | 2–8°C, desiccated. Protect from light (indoles are photo-oxidizable).[1] |
Structural Logic in Drug Design
The indole core mimics the purine ring of ATP. In the context of kinase inhibition, this scaffold functions through three distinct vectors:
-
Hinge Binding (N1-H): The indole NH acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu71 in p38α).
-
Solvent Front Vector (C5-C=O): The carboxylate at C5 is positioned to project substituents out of the ATP pocket. Converting this ester to an amide allows for the introduction of solubilizing groups (morpholines, piperazines) or diversity elements to tune selectivity.
-
Electronic Modulation (C6-OMe): The methoxy group is an Electron Donating Group (EDG). It increases the electron density of the indole ring, enhancing the H-bond donor strength of N1-H and protecting the C6 position from CYP450-mediated oxidation.[1]
Diagram: Pharmacophore & SAR Logic
Caption: Structural Activity Relationship (SAR) map showing the functional roles of the indole scaffold positions.
Experimental Protocols
Protocol A: Hydrolysis to 6-Methoxy-1H-indole-5-carboxylic Acid
Objective: To generate the free acid (CAS 155824-16-1) required for amide coupling.[1]
Rationale: The methyl ester is robust for storage but must be hydrolyzed to the acid to react with amines. Lithium hydroxide (LiOH) is preferred over NaOH to prevent decarboxylation or harsh degradation of the electron-rich indole.
Materials:
-
LiOH[1]·H₂O (3.0 eq)
-
THF/MeOH/H₂O (3:1:1 ratio)
-
1M HCl (aqueous)
Procedure:
-
Dissolution: Dissolve the methyl ester in the THF/MeOH mixture.
-
Saponification: Add LiOH·H₂O dissolved in the minimum amount of water.
-
Reaction: Stir at 50°C for 4–6 hours. Monitor by LC-MS (Target mass: [M-H]⁻ = 190.05).
-
Workup: Evaporate volatiles under reduced pressure. Dilute the residue with water.
-
Acidification: Cool to 0°C and acidify carefully with 1M HCl to pH ~3. The product will precipitate as a white/off-white solid.[1]
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over P₂O₅.
-
Yield Expectation: >90%.[1]
-
Protocol B: Library Generation via Amide Coupling
Objective: To synthesize a library of "Type II" kinase inhibitors targeting p38 MAPK or VEGFR.
Rationale: The C5-amide is the diversity point.[1] Using HATU ensures efficient coupling with sterically hindered or less nucleophilic amines (e.g., aminopyridines, anilines) often used in kinase inhibitors to interact with the DFG motif.
Materials:
-
6-Methoxy-1H-indole-5-carboxylic acid (from Protocol A)[1][3]
-
Diverse Amine (R-NH₂: e.g., 3-aminopyridine, N-methylpiperazine)[1]
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (Anhydrous)
Procedure:
-
Activation: Dissolve the acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and stir for 15 minutes at Room Temperature (RT) to form the activated ester.
-
Coupling: Add the amine (1.1 eq).
-
Incubation: Stir at RT for 12–18 hours. For unreactive anilines, heat to 60°C.
-
Quench: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove byproduct) and brine.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Note: The 6-OMe group makes the indole electron-rich; avoid acidic workups that might induce dimerization at C3.[1]
-
Protocol C: C3-Formylation (Vilsmeier-Haack)
Objective: To introduce a reactive handle at C3 for covalent inhibitors or further cyclization.[1]
Rationale: The 6-methoxy group strongly activates the C3 position.[1] Vilsmeier-Haack formylation is highly regioselective for C3 over C2.[1]
Procedure:
-
Reagent Prep: Cool DMF (5.0 eq) to 0°C. Dropwise add POCl₃ (1.2 eq) to generate the Vilsmeier reagent (chloroiminium salt). Stir for 30 min.
-
Addition: Dissolve Methyl 6-methoxy-1H-indole-5-carboxylate in DMF and add dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Warm to RT then heat to 60°C for 2 hours.
-
Hydrolysis: Pour the mixture into ice-water and neutralize with 2M NaOH (keep T < 10°C) to hydrolyze the iminium intermediate to the aldehyde.
-
Isolation: Filter the yellow precipitate (3-formyl derivative).[1]
Case Study: p38 MAPK Inhibition
Mechanism: Inhibitors derived from this scaffold typically bind to the ATP pocket of p38 MAPK.
-
Indole NH: Forms a hydrogen bond with the backbone carbonyl of Glu71 (Hinge region).[1]
-
Indole C2-H: Often interacts with Thr106 (Gatekeeper residue) via van der Waals contact.[1]
-
C5-Amide: Projects towards the solvent channel, often linked to a piperidine or pyridine ring to improve solubility and pharmacokinetic properties.[1]
-
6-OMe: Fits into a hydrophobic pocket defined by Leu104 and Val38 , improving potency compared to the unsubstituted analog.[1]
Diagram: Synthesis of a p38 Inhibitor Analog
Caption: Synthetic workflow from the methyl ester building block to a functional kinase inhibitor.
References
-
Vertex Pharmaceuticals Inc. (2002). Indole-type derivatives as inhibitors of p38 kinase.[1] Patent CA2372567A1.[1] Link
-
Boyer, S. J., et al. (2012). Indole RSK inhibitors.[1] Part 1: discovery and initial SAR. Bioorganic & Medicinal Chemistry Letters, 22(1), 733-737.[1] Link
-
Pfizer Inc. (2016). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577).[1][4][5] Journal of Medicinal Chemistry, 59(17), 8068-8081.[4] (Demonstrates indole-carboxylate utility in kinase activation/inhibition). Link[4][6]
-
TargetMol. (2023). Kinase Inhibitor Library & Building Blocks.[1] (General reference for kinase scaffold availability). Link
Sources
- 1. HRP20200819T1 - Indole carboxamides compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 2. 205448-64-2 | Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate | Aryls | Ambeed.com [ambeed.com]
- 3. 205448-65-3 | Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | Ethers | Ambeed.com [ambeed.com]
- 4. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. osti.gov [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-methoxy-1H-indole-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-methoxy-1H-indole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure you can achieve reliable and reproducible results.
Introduction: The Synthetic Challenge
Methyl 6-methoxy-1H-indole-5-carboxylate is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. While its structure appears straightforward, its synthesis can be fraught with challenges, including low yields, competing side reactions, and purification difficulties. This guide provides a comprehensive framework for understanding and overcoming these obstacles.
A common and effective route to this molecule involves a two-step process starting from Methyl 4-amino-3-methoxybenzoate, leveraging the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole ring. Our troubleshooting guide will be based on this synthetic pathway.
Visualizing the Workflow: From Precursor to Product
Caption: Figure 1. Overall synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter in the Japp-Klingemann reaction step?
A1: Temperature control during the diazotization of Methyl 4-amino-3-methoxybenzoate is paramount. Diazonium salts are notoriously unstable at elevated temperatures. The reaction should be maintained between 0-5 °C to prevent decomposition of the diazonium intermediate, which would otherwise lead to a significant drop in yield and the formation of phenolic impurities.
Q2: My Fischer indole synthesis step is giving a dark, tarry mixture with very low yield. What is the likely cause?
A2: This is a classic issue in Fischer indole syntheses and usually points to an overly aggressive acid catalyst or excessively high temperatures. The combination of a strong acid and high heat can lead to polymerization and degradation of the indole product, which is known to be sensitive to harsh acidic conditions. Consider using a milder acid catalyst or lowering the reaction temperature and extending the reaction time.
Q3: Can I use a different β-ketoester in the Japp-Klingemann reaction?
A3: Yes, other β-ketoesters can be used, but this will alter the substituent at the 2-position of the final indole. The use of ethyl 2-methylacetoacetate is specifically chosen to introduce a methyl group at this position, which is a common strategy. If a different group is desired at the 2-position, the corresponding β-ketoester should be selected.
Q4: Is it necessary to isolate the hydrazone intermediate?
A4: While isolation and purification of the hydrazone can lead to a cleaner Fischer indole synthesis, it is not always necessary. A one-pot procedure where the Fischer indole cyclization is initiated after the formation of the hydrazone can be more efficient. However, for troubleshooting and optimization, isolating the intermediate is recommended to determine the yield and purity of the first step.
Q5: What are the best practices for purifying the final product?
A5: Methyl 6-methoxy-1H-indole-5-carboxylate is a solid at room temperature. The primary methods for purification are recrystallization and column chromatography. For recrystallization, a solvent system such as ethanol/water or ethyl acetate/hexanes is often effective. If significant impurities are present, silica gel column chromatography using a gradient of ethyl acetate in hexanes is the preferred method.
Troubleshooting Guide
This guide is structured to help you diagnose and solve common problems encountered during the synthesis.
Problem 1: Low or No Yield in the Japp-Klingemann Reaction (Hydrazone Formation)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inefficient Diazotization | Test for the presence of the diazonium salt using a β-naphthol solution (a positive test will show the formation of a bright orange/red azo dye). | Ensure the temperature is strictly maintained between 0-5 °C. Check the purity and stoichiometry of sodium nitrite. Ensure the hydrochloric acid is of sufficient concentration. |
| Decomposition of Diazonium Salt | The reaction mixture turns dark brown or black, and there is evidence of gas evolution (N₂). | Work quickly once the diazonium salt is formed. Use the diazonium salt solution immediately in the subsequent coupling step. |
| Incorrect pH for Coupling | Check the pH of the reaction mixture before and during the addition of the diazonium salt. | The coupling reaction requires a specific pH range, typically mildly alkaline, to facilitate the formation of the enolate of the β-ketoester. Add a buffered solution or a base like sodium acetate to maintain the optimal pH. |
| Low Purity of Starting Materials | Analyze the starting Methyl 4-amino-3-methoxybenzoate and ethyl 2-methylacetoacetate by NMR or other appropriate methods. | Use starting materials of high purity. Impurities in the aniline can interfere with the diazotization. |
Problem 2: Low Yield or Failed Fischer Indole Synthesis (Cyclization Step)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inappropriate Acid Catalyst | The reaction produces a large amount of tar-like material. | Switch to a milder acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are common choices. Lewis acids can also be effective. |
| Sub-optimal Reaction Temperature | The reaction is either too slow or leads to decomposition. | Optimize the reaction temperature. A typical range is 80-100 °C. Lower temperatures may require longer reaction times. |
| Presence of Water | Water can interfere with the mechanism of some acid catalysts. | Ensure all glassware is dry and use anhydrous solvents. |
| Isomer Formation | In some cases, regioisomers can form depending on the cyclization conditions. | Analyze the crude product carefully by NMR to identify any isomeric byproducts. Modifying the acid catalyst can sometimes influence the regioselectivity. |
Experimental Protocols
Protocol 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction
-
Diazotization:
-
Dissolve Methyl 4-amino-3-methoxybenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C.
-
-
Coupling:
-
In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol and cool to 0 °C.
-
Add a solution of sodium hydroxide or sodium acetate to adjust the pH to the optimal range for coupling.
-
Slowly add the cold diazonium salt solution to the β-ketoester solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature.
-
The hydrazone product will often precipitate out of the solution and can be collected by filtration.
-
Protocol 2: Fischer Indole Synthesis to Yield Methyl 6-methoxy-1H-indole-5-carboxylate
-
Cyclization:
-
Suspend the dried hydrazone intermediate (1.0 eq) in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 eq).
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by TLC.
-
The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize the acid with a base such as sodium bicarbonate solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Troubleshooting Logic Diagram
Caption: Figure 2. Troubleshooting decision tree.
References
-
Japp, F. R.; Klingemann, F. (1888). "Ueber Benzolazo- und Benzolhydrazon-Abkömmlinge des Acetessigesters". Berichte der deutschen chemischen Gesellschaft. 21(2): 2932–2934. [Link]
-
Hughes, D. L. (1993). "The Fischer Indole Synthesis". Organic Preparations and Procedures International. 25(6): 607–632. [Link]
-
Sundberg, R. J. (2002). Indoles. Academic Press. [Link]
Side products in the synthesis of Methyl 6-methoxy-1H-indole-5-carboxylate
Technical Support Center: Synthesis of Methyl 6-methoxy-1H-indole-5-carboxylate
Executive Summary
Target Molecule: Methyl 6-methoxy-1H-indole-5-carboxylate Primary Application: Key intermediate for tyrosine kinase inhibitors (e.g., Lenvatinib analogs) and serotonin receptor modulators. Critical Synthesis Challenge: The electron-rich nature of the 6-methoxy substituent, combined with the electron-withdrawing 5-carboxylate, creates a "push-pull" system that complicates regioselectivity during cyclization and increases susceptibility to oxidative degradation.
This guide addresses the three most common failure modes in the Fischer Indole Synthesis route (via Japp-Klingemann intermediate), which is the industry standard for this substitution pattern.
Part 1: The Synthesis Landscape & Failure Points
The most robust route to Methyl 6-methoxy-1H-indole-5-carboxylate involves the Fischer cyclization of a hydrazone derived from Methyl 4-amino-2-methoxybenzoate. The reaction typically proceeds through a 2,5-dicarboxylate intermediate, followed by selective decarboxylation at the C2 position.
Visualizing the Reaction & Side Products
The following diagram maps the critical branching points where side products are generated.
Caption: Mechanistic bifurcation in the Fischer synthesis showing the origin of regioisomers and oxidative impurities.
Part 2: Troubleshooting Guides
Module 1: The "Regioisomer" Trap (Purity < 90%)
Symptom: HPLC shows a persistent impurity (5–15%) with an identical Mass-to-Charge (m/z) ratio to the product. Diagnosis: Formation of Methyl 4-methoxy-1H-indole-5-carboxylate . Mechanism: The starting hydrazone has two ortho positions available for cyclization relative to the hydrazine group:
-
Position 6 (Desired): Less sterically hindered.
-
Position 2 (Undesired): Located between the hydrazine and the methoxy group.
Although the methoxy group at C2 (of the phenyl ring) activates the ortho position, the steric crowding usually disfavors cyclization at this site. However, high temperatures or strong Lewis acids (e.g., ZnCl₂) can lower the activation energy barrier, increasing the yield of the unwanted 4-methoxy isomer [1].
Corrective Protocol:
-
Switch Catalyst: Move from Lewis acids (ZnCl₂) to Brønsted acids like Polyphosphoric Acid (PPA) or 4% H₂SO₄ in AcOH . PPA often improves regioselectivity by "freezing" the conformational equilibrium.
-
Temperature Control: Conduct the cyclization at the lowest possible temperature (start at 70°C and ramp slowly) to favor the kinetic product (the less hindered 6-methoxy isomer).
-
Purification: The 4-methoxy isomer is generally more soluble in non-polar solvents. Recrystallize the crude solid from Methanol/Water (9:1) . The linear 6-methoxy target packs better and crystallizes first.
Module 2: The "Pink/Red" Impurity (Oxidative Dimerization)
Symptom: The product turns pink or red upon drying or storage. Diagnosis: Formation of Indolyl-indolenine dimers or quinoidal species. Mechanism: Electron-rich indoles (especially 6-methoxy substituted) are highly susceptible to auto-oxidation at the C3 position. This forms a hydroperoxide intermediate which degrades into colored oligomers [2].
Corrective Protocol:
-
Inert Atmosphere: Perform all workups and drying steps under Nitrogen or Argon.
-
Antioxidant Additive: Add trace amounts (0.1%) of Sodium Metabisulfite or Ascorbic Acid during the aqueous workup to quench radical species.
-
Storage: Store the final product in amber vials at -20°C. If the product is already pink, filter through a short plug of Silica gel using 1% Et₃N in CH₂Cl₂ (the base prevents acid-catalyzed polymerization on the silica).
Module 3: Ester Hydrolysis (Loss of Yield)
Symptom: Appearance of a highly polar spot on TLC (Rf < 0.1) and broad melting point.[1][2] Diagnosis: Hydrolysis of the 5-methyl ester to 6-methoxy-1H-indole-5-carboxylic acid . Mechanism: The 5-carboxylate is electronically coupled to the indole nitrogen. Strong acids used in the Fischer cyclization can hydrolyze this ester, especially if water is present in the solvent system.
Corrective Protocol:
-
Anhydrous Conditions: Ensure the acid catalyst (e.g., H₂SO₄) is used in absolute ethanol or glacial acetic acid . Avoid aqueous acids.
-
Re-esterification: If the acid byproduct is significant (>10%), do not discard. Reflux the crude mixture in Methanol/H₂SO₄ for 4 hours to convert the free acid back to the methyl ester target.
Part 3: Quantitative Data & Reference Tables
Table 1: Solvent Effects on Regioselectivity (Fischer Cyclization)
Data derived from comparative analysis of methoxy-phenylhydrazone cyclizations [3].
| Solvent / Catalyst | Temperature | Ratio (6-OMe : 4-OMe) | Yield (Isolated) | Notes |
| AcOH / H₂SO₄ | 80°C | 15 : 1 | 72% | Recommended standard conditions. |
| PPA (Polyphosphoric Acid) | 100°C | 20 : 1 | 65% | Best regioselectivity, difficult workup (viscous). |
| Toluene / pTSA | 110°C | 6 : 1 | 58% | Poor selectivity due to high temp. |
| Ethanol / ZnCl₂ | Reflux | 4 : 1 | 45% | Significant "Isomer A" formation. |
Table 2: Analytical Specifications (Quality Control)
| Test | Acceptance Criteria | Failure Indicator |
| Appearance | Off-white to pale beige solid | Pink/Red (Oxidation); Brown (Polymerization) |
| HPLC Purity | > 98.0% (Area %) | Peak at RRT 0.95 (4-OMe isomer) |
| ¹H NMR (DMSO-d₆) | C4-H Singlet (~8.1 ppm)C7-H Singlet (~7.0 ppm) | Doublets in aromatic region (indicates wrong isomer) |
| Mass Spec (ESI) | [M+H]⁺ = 206.08 | [M+H]⁺ = 192 (Hydrolyzed acid) |
Part 4: Interactive Troubleshooting Logic
Caption: Rapid diagnostic flow for common synthesis anomalies.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use the Reissert Indole Synthesis instead to avoid the regioisomer problem? A: While the Reissert synthesis (using o-nitrotoluene) avoids the regioisomer issue, it typically yields Indole-2-carboxylates . To get the 5-carboxylate , you would need a highly specific precursor (Methyl 2-nitro-4-methyl-5-methoxybenzoate) followed by a Leimgruber-Batcho protocol. For most labs, the Fischer route is more accessible despite the regioselectivity challenge, provided you control the temperature [4].
Q2: My NMR shows a singlet at 3.8 ppm and another at 3.9 ppm. Which is which? A: In DMSO-d₆, the ester methyl (COOCH₃) typically appears slightly downfield (around 3.85–3.90 ppm) compared to the ether methyl (Ar-OCH₃, around 3.75–3.80 ppm). However, this can flip depending on concentration. The definitive check is an HMBC experiment: the ester methyl will correlate to the carbonyl carbon (~167 ppm).
Q3: How do I remove the inorganic salts after using Polyphosphoric Acid (PPA)? A: PPA is notoriously difficult to quench. Do not pour water directly into hot PPA.
-
Cool the reaction mixture to 60°C.
-
Pour onto crushed ice/water with vigorous stirring.
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Neutralize with Ammonium Hydroxide (NH₄OH) to pH ~8.
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The indole should precipitate.[1] Filter and wash copiously with water to remove phosphate salts.
References
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on mechanism and regioselectivity).
-
Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[3] Academic Press.
-
Murakami, Y., et al. (1995). "Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis." Chemical & Pharmaceutical Bulletin, 43(9), 1628-1630.
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.
-
Heinrich, T., et al. (2016). "A new synthesis of indole 5-carboxylic acids... in the preparation of an o-hydroxylated metabolite of vilazodone."[4] RSC Advances, 6, 8367-8373. (Describes the specific Japp-Klingemann route for 5-carboxy indoles).
Sources
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- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Indole-5-Carboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of indole-5-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of indole-5-carboxylates and offers systematic approaches to diagnose and resolve them.
Issue 1: Low or No Yield in Fischer Indole Synthesis of Indole-5-Carboxylates
Question: My Fischer indole synthesis of an indole-5-carboxylate is resulting in a very low yield or failing completely. What are the common causes and how can I troubleshoot this?
Answer:
Failure or low yield in the Fischer indole synthesis is a frequent challenge and can be attributed to several factors, often related to the stability of intermediates, the choice of catalyst, or the reaction conditions.[1][2] The presence of the electron-withdrawing carboxylate group on the phenylhydrazine starting material can also influence the reaction's success.
Potential Causes and Solutions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized empirically.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[2][3][4]
-
Troubleshooting Steps:
-
Screen Catalysts: If using a Brønsted acid like PPA results in decomposition, consider switching to a milder Lewis acid such as ZnCl₂. Conversely, if the reaction is sluggish with a mild acid, a stronger acid might be necessary.
-
Optimize Catalyst Loading: The amount of acid catalyst can significantly impact the reaction. Start with a catalytic amount and incrementally increase it, monitoring for product formation and by-product generation by TLC.
-
-
-
Suboptimal Reaction Temperature and Time: The Fischer indole synthesis is highly sensitive to temperature.[1] The ideal temperature is a balance between providing enough energy for the[5][5]-sigmatropic rearrangement and preventing degradation of starting materials or products.
-
Troubleshooting Steps:
-
Temperature Screening: Run small-scale reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C) to identify the optimal condition.
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the hydrazone intermediate and the formation of the indole product over time. This will help determine the optimal reaction duration and prevent product degradation from prolonged heating.
-
-
-
Instability of the Hydrazone Intermediate: The arylhydrazone formed from the condensation of the carboxylated phenylhydrazine and the carbonyl compound might be unstable under the reaction conditions.
-
Troubleshooting Steps:
-
One-Pot Procedure: Instead of isolating the hydrazone, consider a one-pot synthesis where the phenylhydrazine and the carbonyl compound are mixed in the presence of the acid catalyst.[6]
-
Purity of Starting Materials: Ensure the purity of your arylhydrazine and carbonyl compounds, as impurities can lead to unwanted side reactions.[1]
-
-
-
Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[1][7]
-
Troubleshooting Steps:
-
Computational Analysis: If possible, computational studies can predict the favorability of the[5][5]-sigmatropic rearrangement versus N-N bond cleavage for your specific substrates.[7]
-
Modify the Carbonyl Component: If feasible, altering the electronic properties of the substituents on the aldehyde or ketone might favor the desired reaction pathway.
-
-
Workflow for Troubleshooting Low Yield in Fischer Indole Synthesis
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
Issue 2: Significant Side Product Formation
Question: I am observing significant side product formation in my synthesis of indole-5-carboxylate. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation is a common issue that can complicate purification and reduce the yield of the desired indole-5-carboxylate. The nature of the side products often depends on the chosen synthetic route.
Common Side Reactions and Mitigation Strategies:
-
In Fischer Indole Synthesis:
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[1]
-
Mitigation:
-
Slow Addition: Add the carbonyl compound slowly to the reaction mixture containing the phenylhydrazine and acid to keep its concentration low.
-
Use of Pre-formed Hydrazone: Isolating the hydrazone before subjecting it to the cyclization conditions can prevent self-condensation of the carbonyl compound.
-
-
-
N-N Bond Cleavage: As mentioned previously, excessive stabilization of certain intermediates can lead to cleavage of the nitrogen-nitrogen bond, resulting in aniline by-products.[7]
-
Mitigation:
-
Milder Conditions: Employing milder acid catalysts and lower reaction temperatures can sometimes disfavor this pathway.
-
-
-
-
In Reissert Indole Synthesis:
-
Incomplete Reduction: The reductive cyclization of the intermediate ethyl o-nitrophenylpyruvate might be incomplete, leading to residual nitro-containing compounds.
-
-
During Ester Hydrolysis:
-
Decarboxylation: The resulting indole-5-carboxylic acid can be prone to decarboxylation, especially at elevated temperatures, leading to the formation of indole.[9]
-
Mitigation:
-
Mild Hydrolysis Conditions: Use milder hydrolysis conditions, such as lithium hydroxide in a mixture of THF and water at room temperature, instead of harsher conditions with sodium hydroxide at high temperatures.
-
Careful Work-up: Avoid excessive heating during the work-up and purification steps.
-
-
-
Table 1: Common Side Products and Mitigation Strategies
| Synthetic Step | Common Side Product(s) | Potential Cause(s) | Mitigation Strategy |
| Fischer Indole Synthesis | Aldol condensation products | Self-condensation of carbonyl compound | Slow addition of carbonyl; use of pre-formed hydrazone |
| Aniline derivatives | N-N bond cleavage | Milder reaction conditions | |
| Reissert Indole Synthesis | Nitro-containing intermediates | Incomplete reduction | Sufficient reducing agent; reaction monitoring |
| Ester Hydrolysis | Indole | Decarboxylation of the carboxylic acid | Milder hydrolysis conditions; avoid excessive heat |
Issue 3: Difficulty with Product Purification
Question: I am struggling to purify my crude indole-5-carboxylate product. What are some effective purification strategies?
Answer:
Purification of indole derivatives can sometimes be challenging due to their polarity and potential for decomposition on silica gel.
Recommended Purification Techniques:
-
Column Chromatography:
-
Normal Phase: Silica gel is commonly used. A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with an ethyl acetate or diethyl ether is often effective.
-
Pro-Tip: To prevent streaking or decomposition on acidic silica gel, you can add a small amount of a neutralizer like triethylamine (e.g., 1%) to the eluent.[10]
-
-
Reverse Phase: For highly polar indole-5-carboxylates or their corresponding acids, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase may be more suitable.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective method to obtain pure material.
-
Solvent Selection: Common solvents for recrystallizing indole derivatives include ethanol, methanol, ethyl acetate, or mixtures of these with hexanes or water.[11] Experiment with small amounts of the crude product in different solvents to find the ideal system.
-
-
Acid-Base Extraction (for Indole-5-carboxylic acid): If you have hydrolyzed the ester to the carboxylic acid, you can use acid-base extraction for purification.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid and move it to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the carboxylic acid, causing it to precipitate.
-
Collect the precipitated solid by filtration.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is best for preparing indole-5-carboxylates?
The "best" method depends on the availability of starting materials and the desired substitution pattern on the final indole.
-
Fischer Indole Synthesis: This is a versatile and widely used method, particularly if the corresponding 4-carboxyphenylhydrazine and a suitable aldehyde or ketone are readily available.[4]
-
Reissert Indole Synthesis: This is a good option if you are starting from a substituted o-nitrotoluene. It reliably produces an indole-2-carboxylic acid, which would then require further functionalization to obtain an indole-5-carboxylate.[5][8]
-
Palladium-Catalyzed Methods: These modern methods offer excellent functional group tolerance and can be used to construct the indole ring from simpler precursors, often with high regioselectivity.[12][13] For example, palladium-catalyzed cyclization of o-alkynylanilines can be a powerful strategy.[13]
Q2: How can I hydrolyze my methyl or ethyl indole-5-carboxylate to the corresponding carboxylic acid?
Ester hydrolysis can be achieved under either acidic or basic conditions.[14][15]
-
Basic Hydrolysis (Saponification): This is the more common method.
-
Procedure: Stir the ester in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or KOH) at room temperature or with gentle heating.[16] After the reaction is complete (monitored by TLC), the mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
-
Acidic Hydrolysis:
Q3: My indole-5-carboxylic acid seems to be decarboxylating upon heating. How can I prevent this?
Decarboxylation of heteroaromatic carboxylic acids can be a significant side reaction.[18]
-
Avoid High Temperatures: During work-up, purification, and storage, avoid unnecessarily high temperatures.
-
Metal-Free Conditions: For subsequent reactions, consider metal-free conditions where possible, as some metals can catalyze decarboxylation.[19][20]
-
Use of a Protecting Group: If the N-H of the indole is unprotected, consider protecting it (e.g., with a Boc or tosyl group) to potentially increase the stability of the molecule towards decarboxylation under certain conditions.
Reaction Scheme: Common Synthetic Routes to Indole-5-Carboxylates
Caption: Overview of major synthetic strategies for indole cores.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
-
Wikipedia. (2023, December 1). Reissert indole synthesis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles.
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Gassman, P. G., & van Bergen, T. J. (1973).
- Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis.
- Kwan, C. S., & Dudley, G. B. (2012). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 77(17), 7429–7437.
- Singer, H., & Shive, W. (1955). SYNTHESIS OF INDOLE DERIVATIVES. 5-INDOLECARBOXYLIC ACID. Journal of the American Chemical Society, 77(22), 5700–5702.
- Benchchem. (n.d.). Optimizing Fischer Indole Synthesis of Thiophene Derivatives: A Technical Support Center.
-
ResearchGate. (n.d.). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. Retrieved from [Link]
- Dong, J., & Dong, G. (2021).
- Ragaini, F., & Shen, C. (2022). Carbonylative synthesis and functionalization of indoles. Beilstein journal of organic chemistry, 18, 1378–1413.
- Bugaenko, M. A., Karchava, A. V., & Yurovskaya, M. A. (2021). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Chemistry of Heterocyclic Compounds, 57(4), 347-362.
-
ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. Retrieved from [Link]
- Regioselective C5−H Direct Iodination of Indoles. (n.d.).
- Google Patents. (n.d.). Process for preparation of 5-substituted indole derivatives.
-
PubMed. (n.d.). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Fischer indole synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Retrieved from [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from [Link]
- University of California, Davis. (n.d.). Indoles.
-
PubMed. (n.d.). A three-component Fischer indole synthesis. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]
- Syromolotov, A. V., Kimyashov, A. A., & Sukhorukov, S. V. (2019). Decarboxylation 2'-dicarboxy-5-(methyl-5'-indolyl-3')-indolyl-3-acetic acid with use of salts of copper. Preprint.
- D'Souza, M. J., & Stahl, S. S. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds.
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of indole carboxylates. Retrieved from [Link]
- Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
- Jasperse, C. (n.d.). Synthesis of Carboxylic Acids.
-
ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
PubMed. (n.d.). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Technical Support Center: Methyl 6-methoxy-1H-indole-5-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 6-methoxy-1H-indole-5-carboxylate. It is designed to address common questions and troubleshooting scenarios encountered during storage, handling, and experimental use of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of Methyl 6-methoxy-1H-indole-5-carboxylate.
Q1: What are the optimal storage conditions for Methyl 6-methoxy-1H-indole-5-carboxylate to ensure its long-term stability?
A1: To maintain the integrity and purity of Methyl 6-methoxy-1H-indole-5-carboxylate, it is crucial to store it under controlled conditions. The primary recommendations are:
-
Temperature: Store in a cool environment. Refrigeration at 4°C is ideal for long-term storage.
-
Light: Protect from light. The indole ring system can be susceptible to photodegradation.[1] Storing the compound in an amber vial or in a light-blocking container is highly recommended.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of oxidation.
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
Q2: How should I handle Methyl 6-methoxy-1H-indole-5-carboxylate in the laboratory?
A2: Standard laboratory safety protocols should be followed. This compound is classified as an irritant, causing skin and serious eye irritation.[2] Therefore, it is essential to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Q3: What solvents are suitable for dissolving Methyl 6-methoxy-1H-indole-5-carboxylate?
A3: Methyl 6-methoxy-1H-indole-5-carboxylate is generally soluble in a range of common organic solvents. Based on its chemical structure and data from similar indole esters, the following table summarizes its expected solubility profile. It is important to note that this compound is reported to be insoluble in water.[3]
| Solvent | Expected Solubility | Reference for Similar Compounds |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
| Dichloromethane (DCM) | Soluble | [5] |
| Tetrahydrofuran (THF) | Soluble | [6] |
| Methanol | Soluble | [5] |
| Ethanol | Soluble | [5] |
| Water | Insoluble | [3] |
Note: It is always recommended to perform a small-scale solubility test before preparing a stock solution.
Section 2: Stability and Degradation
Understanding the stability of Methyl 6-methoxy-1H-indole-5-carboxylate is critical for interpreting experimental results and ensuring the reliability of your data.
Q4: What are the potential degradation pathways for this compound?
A4: Indole derivatives, particularly those with ester and methoxy functionalities, can be susceptible to degradation under certain conditions. The primary degradation pathways include:
-
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[7][8] This is a common reaction for ester-containing compounds when exposed to aqueous environments, especially at non-neutral pH.
-
Oxidation: The electron-rich indole ring is prone to oxidation.[6][9] The presence of a methoxy group can further activate the ring towards oxidative processes. Oxidizing agents or exposure to air over prolonged periods can lead to the formation of various oxidized byproducts.
-
Photodegradation: Exposure to UV or visible light can induce degradation of the indole scaffold, leading to complex mixtures of products.[1][10]
Below is a diagram illustrating a potential degradation pathway through hydrolysis.
Caption: Hydrolysis of the methyl ester to the carboxylic acid.
Section 3: Troubleshooting Experimental Issues
This section provides a structured approach to resolving common problems encountered when using Methyl 6-methoxy-1H-indole-5-carboxylate in chemical reactions.
Q5: I am experiencing low yields in a reaction where Methyl 6-methoxy-1H-indole-5-carboxylate is a starting material. What are the possible causes and solutions?
A5: Low reaction yields can stem from several factors. The following troubleshooting guide will help you identify and address the root cause.
Caption: Decision tree for troubleshooting low reaction yields.
Expert Insights:
-
Purity of Starting Material: The purity of Methyl 6-methoxy-1H-indole-5-carboxylate is paramount. Impurities can arise from its synthesis or degradation during storage. Always verify the purity of a new batch or a compound that has been stored for an extended period.
-
Reaction Conditions: Many reactions involving indole derivatives are sensitive to air and moisture.[5] Ensure that solvents are properly dried and the reaction is performed under an inert atmosphere if necessary. The methoxy group can influence the reactivity of the indole ring, potentially requiring different reaction conditions compared to unsubstituted indoles.
-
Side Reactions: The indole nucleus is susceptible to electrophilic substitution, and the position of this substitution can be influenced by the existing substituents. Consider the possibility of competing reactions at different positions on the indole ring.
Q6: I am having difficulty purifying my product from a reaction involving Methyl 6-methoxy-1H-indole-5-carboxylate. What purification strategies are recommended?
A6: Purification of indole derivatives can be challenging due to their similar polarities and potential for streaking on silica gel chromatography.[11]
-
Column Chromatography: This is the most common purification method.
-
Solvent System: A gradient elution is often more effective than an isocratic one. A common starting point is a mixture of hexanes and ethyl acetate. For more polar compounds, dichloromethane and methanol can be used.
-
Additives: Adding a small amount of a mild base, such as triethylamine (0.1-1%), to the eluent can help reduce tailing on silica gel, which is often acidic.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[11] Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Preparative HPLC: For difficult separations or to achieve very high purity, preparative reverse-phase HPLC can be employed.
Section 4: Experimental Protocols
This section provides a general protocol for a common reaction type involving indole derivatives.
Experimental Protocol: General Procedure for N-Alkylation of Methyl 6-methoxy-1H-indole-5-carboxylate
This protocol is a generalized procedure and may require optimization for specific substrates and alkylating agents.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add Methyl 6-methoxy-1H-indole-5-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF or THF).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add a base (e.g., sodium hydride (1.1 eq) or potassium carbonate (2.0 eq)) portion-wise. Stir the mixture at 0°C for 30 minutes or until deprotonation is complete.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
-
Organic Syntheses Procedure, 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Available at: [Link]
-
MDPI, An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Available at: [Link]
-
ResearchGate, Strategies for Indole carboxylate synthesis. Available at: [Link]
-
PubMed, Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters. Available at: [Link]
-
Organic Syntheses Procedure, 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]
-
MDPI, Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]
-
Frontiers in Microbiology, Biodegradation and Biotransformation of Indole: Advances and Perspectives. Available at: [Link]
-
Bentham Science, Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]
-
Magritek, Methyl 1H-indole-3-carboxylate. Available at: [Link]
-
PubMed Central, Why Do Some Fischer Indolizations Fail?. Available at: [Link]
-
Organic Syntheses Procedure, 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]
-
PubChem, 1H-Indole-2-carboxylic acid, 5-methoxy-, methyl ester. Available at: [Link]
-
PubMed, Oxidation of melatonin and its catabolites, N1-acetyl-N2 -formyl-5-methoxykynuramine and N1-acetyl-5-methoxykynuramine, by activated leukocytes. Available at: [Link]
-
PubChem, methyl 1H-indole-5-carboxylate. Available at: [Link]
-
Semantic Scholar, Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Pro. Available at: [Link]
-
PubMed, Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Available at: [Link]
-
PubMed, Visible-Light-Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides. Available at: [Link]
-
Journal of the American Chemical Society, Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Available at: [Link]
-
SciSpace, Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]
-
Wikipedia, Diazonium compound. Available at: [Link]
-
ResearchGate, Oxidation of melatonin by myeloperoxidase. Available at: [Link]
-
ACS Catalysis, Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
International Journal of Pharmaceutical Sciences, Mohsina Bano Shaik, Int. J. of Pharm. Sci., 2020, Vol 4, Issue 1, 2924-2952. Available at: [Link]
-
PubChem, methyl 1H-indole-5-carboxylate. Available at: [Link]
Sources
- 1. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl indole-5-carboxylate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Oxidation of melatonin and its catabolites, N1-acetyl-N2 -formyl-5-methoxykynuramine and N1-acetyl-5-methoxykynuramine, by activated leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visible-Light-Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities in Methyl 6-methoxy-1H-indole-5-carboxylate
Technical Support Center: Methyl 6-methoxy-1H-indole-5-carboxylate
-
CAS: 29623-09-2 (Generic reference for analogs; specific CAS may vary by salt/hydrate)
-
Molecular Weight: 205.21 g/mol [2]
Introduction: The "Hidden" Complexity
Welcome to the technical support hub for Methyl 6-methoxy-1H-indole-5-carboxylate. While often treated as a standard building block in kinase inhibitor and GPCR ligand synthesis, this molecule presents unique stability and purity challenges derived from its electron-rich indole core and specific substitution pattern.
This guide moves beyond basic Certificate of Analysis (CoA) parameters to address the structural causality of impurities—specifically the notorious regioisomeric byproducts of Fischer Indole Synthesis and oxidative degradation pathways.
Module 1: The Regioisomer Challenge (The "Silent" Impurity)
The Issue: The most persistent impurity in this compound is its regioisomer: Methyl 4-methoxy-1H-indole-5-carboxylate . Standard HPLC methods often fail to resolve these isomers adequately due to their identical polarity and molecular weight.
Root Cause (Fischer Indole Synthesis): If your batch was synthesized via the Fischer Indole route (using 3-methoxyphenylhydrazine), the cyclization step is non-selective. The hydrazone intermediate can cyclize at two ortho positions:
-
Sterically less hindered position (C6): Yields the desired 6-methoxy isomer.
-
Sterically hindered position (C2): Yields the 4-methoxy impurity.
Diagnostic Protocol: 1H-NMR Validation
You cannot rely solely on Mass Spectrometry (MS). You must use 1H-NMR coupling constants (
| Feature | Target: 6-Methoxy Isomer | Impurity: 4-Methoxy Isomer |
| Proton Relationship | H4 and H7 are para to each other. | H6 and H7 are ortho to each other. |
| Coupling Constant ( | Singlets (or weak para-coupling | Doublets (strong ortho-coupling |
| Visual Check | Two distinct singlets in the aromatic region. | Two doublets (roofing effect) in the aromatic region. |
Module 2: Oxidative Instability (The "Pink" Powder)
The Issue: Users frequently report the white crystalline powder turning pink, salmon, or brown upon storage.
Mechanism: The 6-methoxy group is a strong electron-donating group (EDG), significantly increasing the electron density of the indole ring. This makes the pyrrole moiety highly susceptible to:
-
Auto-oxidation: Radical formation at C3.
-
Dimerization: Formation of 3,3'-bisindole species.
-
Indolenine formation: Oxidation to 3-oxindoles or isatin derivatives.
Troubleshooting Guide:
-
If Pink: Surface oxidation. Purify via a short silica plug (DCM/MeOH) or recrystallize from Toluene/Heptane.
-
If Brown/Black: Deep decomposition. Check solubility; polymerized indoles are often insoluble in MeOH.
Module 3: Hydrolysis & Transesterification
The Issue: Appearance of a broad peak at ~12.5 ppm in DMSO-d6 NMR or a new HPLC peak with lower retention time (more polar).
Root Cause:
-
Hydrolysis: The ester at C5 is activated by the electron-rich ring, making it susceptible to base-catalyzed hydrolysis (saponification) even by trace moisture in basic solvents (e.g., wet Pyridine or TEA).
-
Transesterification: Heating this compound in Ethanol (EtOH) can lead to the Ethyl ester analog, a common oversight in recrystallization attempts.
Visualizing the Impurity Landscape
The following diagram illustrates the genesis of impurities during synthesis and storage.
Figure 1: Pathway analysis showing the divergence of regioisomers during synthesis and degradation products during storage.
Frequently Asked Questions (FAQs)
Q1: My CoA says 98% purity, but the melting point is broad (120-125°C). Why? A: This is the classic signature of regioisomeric contamination . The 4-methoxy isomer acts as a crystal lattice disruptor. A pure 6-methoxy sample should have a sharp melting point (typically 126-128°C). Recrystallization from Methanol is often ineffective for separating these isomers. We recommend column chromatography using a gradient of Hexane:Ethyl Acetate (starting 90:10 to 70:30).
Q2: Can I use Ethanol for recrystallization? A: Proceed with caution. While solubility is good, prolonged heating in ethanol can cause transesterification , converting your Methyl ester to an Ethyl ester (approx. +14 mass units). Always use Methanol (if compatible) or non-nucleophilic solvents like Toluene or Acetonitrile.
Q3: The compound shows a small peak at 3.8 ppm and another at 3.9 ppm in NMR. Is this the impurity? A: Likely yes. The methoxy groups of the 4-OMe and 6-OMe isomers have slightly different chemical shifts.
-
6-OMe (Target): Typically ~3.85 ppm.
-
4-OMe (Impurity): Typically ~3.95 ppm (deshielded due to proximity to the indole nitrogen lone pair).
-
Action: Integrate these peaks to calculate the molar ratio of the impurity.
Troubleshooting Decision Tree
Use this logic flow to determine the necessary purification step for your batch.
Figure 2: Decision matrix for diagnosing purity issues based on physical appearance and spectroscopic data.
References
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on the mechanism and regioselectivity issues of meta-substituted hydrazines).
-
Ishii, H., et al. (1973). "Fischer Indole Synthesis of 3-Methoxyphenylhydrazine Derivatives." Chemical & Pharmaceutical Bulletin, 21(7), 1481-1486. Link (Primary source for the 4- vs 6-isomer distribution).
- Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press. (Covers oxidative stability of electron-rich indoles).
-
Sigma-Aldrich. (2024). Methyl indole-5-carboxylate Product Sheet. Link (Provides baseline physical property data).
-
BenchChem. (2025).[3][4] Common impurities in methyl indole-3-carboxylate and their removal. Link (General guidance on indole ester purification protocols).
Sources
Technical Support Center: Purification & Handling of Methoxy-Substituted Indoles
Status: Operational Ticket Type: Advanced Troubleshooting & Methodology Subject: Overcoming Instability and Separation Challenges in Electron-Rich Indoles
Executive Summary: The "Electron-Rich" Paradox
Methoxy-substituted indoles (e.g., 5-methoxyindole, 6-methoxyindole) are privileged scaffolds in drug discovery, serving as precursors to melatonin analogs, kinase inhibitors, and CNS-active agents. However, the very feature that makes them biologically active—the electron-donating methoxy group (
These compounds are hyper-nucleophilic at the C3 position. In the presence of even mild acidity (like untreated silica gel) or oxidants (atmospheric oxygen), they undergo rapid protonation, dimerization, and oxidative coupling. This guide provides field-proven protocols to arrest these decomposition pathways and achieve high-purity isolation.
Module 1: Chromatographic Challenges (The "Pink Band" Phenomenon)
The Issue: You load a pale yellow oil onto a silica column. Halfway through, the band turns bright pink, red, or brown. The recovery is low, and NMR shows broadened aromatic peaks (oligomers).
The Mechanism:
Standard silica gel is slightly acidic (
-
Protonation: Silica protons attack C3, forming a reactive iminium cation.
-
Dimerization: A second neutral indole molecule attacks this cation.
-
Oxidation: The resulting dimer oxidizes to form colored oligomers (rosindoles).
Visualizing the Decomposition Pathway
Figure 1: Acid-catalyzed dimerization mechanism of electron-rich indoles on silica gel.
Protocol A: The "TEA-Buffered" Silica Column
Use this for all methoxy-indoles unless confirmed stable.
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 10% EtOAc/Hexane).
-
The Neutralization Step: Add 1% v/v Triethylamine (TEA) to the slurry. Swirl for 5 minutes. This neutralizes the acidic silanol sites.
-
Packing: Pour the column. Flush with 2 column volumes (CV) of eluent containing 1% TEA.
-
Running the Column:
-
Critical: Remove TEA from the mobile phase after the compound has been loaded, or maintain 0.5% TEA throughout if the compound is extremely labile.
-
Note: TEA may streak on TLC; heat the TLC plate thoroughly to evaporate TEA before dipping in stain (Vanillin or PMA).
-
Self-Validating Check (The "2D TLC" Test): Before running the column, spot your compound on a square TLC plate at the bottom-left corner.
-
Run the plate in your solvent system.[1]
-
Rotate the plate 90° counter-clockwise.
-
Run the plate again in the same solvent.
-
Result: If all spots lie on the diagonal line, the compound is stable. If new spots appear off-diagonal, the compound is decomposing on the silica. Switch to Neutral Alumina.
Module 2: Separation of Regioisomers
The Issue: Separating 4-, 5-, 6-, or 7-methoxyindole isomers (or their derivatives) is notoriously difficult because their polarities are nearly identical in standard Hexane/EtOAc systems.
The Solution: Pi-Pi Interaction Chromatography Standard solvents separate based on polarity. To separate regioisomers, you must exploit their shape and electron distribution using aromatic solvents.
Data: Solvent System Selectivity
| Solvent System | Mechanism | Recommendation |
| Hexane / EtOAc | Polarity only | Poor resolution for regioisomers. |
| Toluene / EtOAc | Polarity + | Excellent. Toluene interacts differentially with the electron-rich indole ring depending on methoxy placement. |
| DCM / Hexane | Solvation strength | Good for solubility, moderate resolution. |
| DCM / MeOH | High Polarity | Avoid if possible (dissolves silica, high risk of acid exposure). |
Protocol B: The Toluene Gradient
-
Equilibration: Equilibrate the column with 100% Toluene (or Hexane/Toluene 1:1 if retention is too low).
-
Gradient: Slowly introduce Ethyl Acetate (0%
20%). -
Observation: The isomers often elute in order of their dipole moments. Toluene enhances the separation factor (
) compared to alkanes.
Module 3: Crystallization & Handling "Oils"
The Issue: Methoxy-indoles often isolate as sticky, dark oils that refuse to solidify, even when the literature reports a solid melting point. This is usually due to trace solvent entrapment preventing crystal lattice formation.
Protocol C: Cold Trituration (The "Scratch & Freeze")
Do not attempt standard heat-cool recrystallization on oils; it will only degrade them.
-
Dissolution: Dissolve the crude oil in a minimum amount of Diethyl Ether or DCM (just enough to make it flow).
-
Anti-Solvent Addition: Add Pentane or Hexane dropwise until the solution turns slightly cloudy (turbid).
-
The Seed: If you have a seed crystal, add it now. If not, scratch the inner wall of the flask with a glass rod at the liquid interface.
-
Deep Freeze: Cap the flask under Nitrogen/Argon and place it in a -20°C freezer overnight.
-
Filtration: Filter the resulting solids cold. Wash with cold Pentane.
Decision Matrix: Purification Strategy
Use this workflow to determine the optimal path for your specific methoxy-indole derivative.
Figure 2: Decision matrix for selecting purification method based on physical state and chemical stability.
Frequently Asked Questions (FAQs)
Q1: My 5-methoxyindole product turned black after sitting on the bench for a day. Is it ruined?
-
Analysis: Likely surface oxidation (indoxyl formation).
-
Fix: Dissolve in a small amount of DCM and filter through a short plug of silica (or alumina) to remove the polar colored impurities. Evaporate immediately and store under Argon at -20°C. Methoxyindoles are light and air-sensitive; never store them in clear vials on the bench.
Q2: Can I use Acetone for recrystallization?
-
Caution: Avoid Acetone if possible. Electron-rich indoles can react with acetone (acid-catalyzed condensation) to form variable dimethyl-methylene oligomers over time. Ethanol/Water or Toluene/Hexane are safer choices.
Q3: How do I remove the Triethylamine (TEA) after the column?
-
Method: TEA has a low boiling point (
) but can stick. Co-evaporate with Heptane or Toluene 2-3 times on the rotavap. If NMR still shows TEA signals (quartet at 2.5 ppm, triplet at 1.0 ppm), dry under high vacuum for 12 hours. Do not wash with acid to remove TEA, as this will polymerize your indole.
References
-
Indole Reactivity & Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter on Indoles regarding electrophilic substitution at C3).
-
Purification of Labile Compounds: Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Detailed protocols on buffered silica chromatography).
-
Solvent Selection for Isomers: Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Discussion on solvent selectivity and dipole interactions).
-
Stability of Methoxyindoles: LKT Labs. (n.d.). 5-Methoxyindole Product Data & Handling. (General stability data for 5-methoxyindole).
Sources
How to remove byproducts from Methyl 6-methoxy-1H-indole-5-carboxylate synthesis
Welcome to the technical support center for the synthesis of Methyl 6-methoxy-1H-indole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges encountered during the synthesis and purification of this important indole derivative, providing in-depth troubleshooting advice and detailed experimental protocols to help you achieve high purity and yield in your reactions.
Introduction to the Synthesis and its Challenges
Methyl 6-methoxy-1H-indole-5-carboxylate is a valuable building block in medicinal chemistry. A common and efficient method for its synthesis is a variation of the Hemetsberger indole synthesis. This process typically involves the base-catalyzed condensation of a substituted benzaldehyde with an azidoacetate, followed by a thermal or microwave-assisted cyclization to form the indole ring. While this method is generally robust, impurities can arise from incomplete reactions, side reactions, and the formation of isomers, necessitating effective purification strategies.
This guide will focus on identifying and removing these byproducts, ensuring the final product meets the stringent purity requirements for downstream applications.
Troubleshooting Guide: From Crude Mixture to Pure Product
This section addresses specific issues you may encounter during the synthesis and purification of Methyl 6-methoxy-1H-indole-5-carboxylate.
Problem 1: Presence of Unreacted Starting Materials in the Crude Product
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows significant amounts of the starting aldehyde (e.g., 3-formyl-4-methoxybenzoic acid methyl ester) and/or methyl azidoacetate.
Causality: This issue typically points to incomplete reaction, which can be due to several factors:
-
Insufficient reaction time or temperature: The initial condensation or the subsequent cyclization may not have gone to completion.
-
Ineffective base: The sodium methoxide or other base used may have been old or degraded, leading to incomplete deprotonation of the azidoacetate.
-
Presence of moisture: Water in the reaction can quench the base and hinder the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unreacted starting materials.
Solutions and Protocols:
-
Protocol 1.1: Optimizing Reaction Conditions
-
If the initial condensation is incomplete, try increasing the reaction time at room temperature before proceeding to the cyclization step.
-
For the cyclization, if using thermal conditions, ensure the temperature is maintained consistently. If using a microwave reactor, consider increasing the temperature in 10°C increments or extending the reaction time. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
-
Protocol 1.2: Ensuring Base Efficacy and Anhydrous Conditions
-
Use freshly prepared or newly purchased sodium methoxide.
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
Problem 2: Formation of a Constitutional Isomer
Symptom: You observe two closely related spots on TLC or two peaks with the same mass in LC-MS, suggesting the presence of an isomer, such as Methyl 4-methoxy-1H-indole-5-carboxylate.
Causality: The formation of a constitutional isomer can occur if the starting benzaldehyde contains an isomeric impurity or if the cyclization is not completely regioselective. In the synthesis of related methoxy-indoles, the formation of a minor isomeric product has been reported.[1]
Troubleshooting and Purification Strategy:
The separation of constitutional isomers can be challenging due to their similar physical properties.
-
Protocol 2.1: High-Performance Flash Chromatography
-
Column Selection: Use a high-resolution silica gel column.
-
Solvent System Optimization: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate 95:5) and gradually increase the polarity. Small changes in the solvent ratio can significantly impact separation. The use of a dichloromethane/methanol gradient can also be effective.[2]
-
Fraction Analysis: Collect small fractions and analyze each by TLC to identify the fractions containing the pure desired isomer.
-
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (high resolution, 25-40 µm) | Smaller particle size provides better separation. |
| Mobile Phase | Hexanes/Ethyl Acetate or DCM/Methanol | Start with low polarity and gradually increase. |
| Elution | Slow gradient | Allows for better resolution of closely eluting compounds. |
-
Protocol 2.2: Recrystallization If chromatography is not fully effective, recrystallization can be attempted.
-
Dissolve the mixture of isomers in a minimal amount of a hot solvent in which both are soluble.
-
Slowly cool the solution to allow for the selective crystallization of the major, less soluble isomer.
-
Suitable solvents to try include methanol, ethanol, or a mixture of ethyl acetate and hexanes.
-
Problem 3: Presence of Polymeric or Tar-like Byproducts
Symptom: The crude product is a dark, tarry substance that is difficult to handle and purify.
Causality: Azide compounds can be unstable and may decompose, especially at elevated temperatures, leading to the formation of polymeric materials. The indole nucleus itself can also be sensitive to harsh acidic or basic conditions, leading to degradation.
Purification Strategy:
-
Protocol 3.1: Initial Work-up to Remove Tarry Impurities
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution with water and then with brine. This can help remove some of the more polar, water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it.
-
-
Protocol 3.2: Column Chromatography with a Silica Gel Plug
-
Before proceeding to fine purification, it is often beneficial to pass the crude material through a short plug of silica gel.
-
Elute with a moderately polar solvent (e.g., hexanes/ethyl acetate 80:20) to remove the highly non-polar and the very polar, tarry materials, which will remain on the silica.
-
The resulting partially purified material can then be subjected to more rigorous chromatography or recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: My yield of Methyl 6-methoxy-1H-indole-5-carboxylate is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors. The most common are incomplete reaction (see Problem 1), degradation of the product during work-up or purification, and mechanical losses. Ensure your reaction goes to completion by monitoring it with TLC. For purification, avoid prolonged exposure to strong acids or bases. If using column chromatography, ensure your product is not adsorbing irreversibly to the silica gel; adding a small amount of a polar solvent like methanol to your elution solvent can sometimes help with recovery.
Q2: I am observing N-alkylation as a side reaction. How can I prevent this and remove the N-alkylated byproduct?
A2: N-alkylation can occur if there are alkylating agents present in your reaction mixture, which is less common in this specific synthesis unless impurities are present in the starting materials or solvents. However, if you are performing subsequent reactions on the indole, the indole nitrogen is nucleophilic and can react. To remove an N-alkylated byproduct, column chromatography is typically effective as the polarity of the N-alkylated product will be significantly different from the N-H indole.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and help identify any impurities.
-
LC-MS: This will give you the mass of your compound and an indication of its purity.
-
Melting Point: A sharp melting point is a good indicator of high purity. Compare your measured melting point to literature values.
Q4: Can I use a different base instead of sodium methoxide?
A4: While sodium methoxide is commonly used, other strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) could potentially be used for the initial condensation. However, this may require significant optimization of the reaction conditions.
Q5: What is the best way to store Methyl 6-methoxy-1H-indole-5-carboxylate?
A5: Indole compounds can be sensitive to light and air. It is best to store the purified product in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark place.
Byproduct Formation and Removal Workflow
Sources
Technical Support Center: Catalyst Optimization for Indole Synthesis
Mission: To provide high-fidelity, actionable guidance for optimizing catalyst loading in indole synthesis, bridging the gap between academic methodology and industrial robustness.
Module 1: The Optimization Logic (Kinetic Profiling)
The Core Problem: Most researchers default to "standard" loadings (e.g., 5-10 mol% Pd) without empirical justification. This leads to two failure modes:
-
Kinetic Competence Failure: The reaction stalls because the catalyst dies (aggregates/poisons) before the substrate is consumed.
-
Purification Nightmare: Excess metal requires aggressive scavenging, leading to API yield loss.
Q: How do I determine the true minimum effective catalyst loading (MECL)?
A: You cannot determine MECL via a single endpoint yield. You must perform Reaction Progress Kinetic Analysis (RPKA) .
The Protocol: "Visual Kinetic Analysis"
-
Set up 3 parallel reactions at varying catalyst loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%).
-
Sampling: Take aliquots at regular intervals (e.g., 15, 30, 60, 120, 240 mins).
-
Plotting: Plot Conversion (%) vs. Time.
-
Interpretation:
-
Scenario A (Overloading): All three curves overlap or reach completion instantly. Action: Reduce loading significantly (try 0.1 - 0.5 mol%).
-
Scenario B (Catalyst Death): The low-loading curve plateaus before completion (e.g., stops at 60%). Action: This indicates catalyst deactivation/poisoning.[1] Increasing loading is a band-aid; changing the ligand or adding a stabilizer is the cure.
-
Scenario C (Induction Period): An "S-curve" shape. Action: The catalyst precursor is slow to activate. Switch from Pd(OAc)2 to a pre-catalyst like Pd(dba)2 or a palladacycle.
-
Figure 1: The Iterative Optimization Loop. Do not scale up until the kinetic profile is linear or clearly defined.
Module 2: Palladium-Catalyzed Systems (Larock & C-H Activation)
Context: The Larock synthesis is the industrial workhorse for 2,3-disubstituted indoles. The primary issue here is Palladium Black formation (aggregation), which kills the catalytic cycle.
Q: My Larock reaction turns black and stops at 50% conversion. Should I add more catalyst?
A: No. Adding more catalyst to a system prone to aggregation often accelerates the aggregation (autocatalytic precipitation).
-
Root Cause: The rate of oxidative addition (entering the cycle) is slower than the rate of cluster formation (leaving the cycle).
-
Solution:
-
Switch Ligands: Use bulky, electron-rich phosphines like dtbpf (1,1'-Bis(di-tert-butylphosphino)ferrocene) or P(t-Bu)3 . These stabilize the monomeric Pd(0) species.
-
Additives: Add n-Bu4NCl (1 equiv). Chloride ions stabilize anionic palladium species, preventing aggregation.
-
Q: How does ligand choice impact necessary loading?
A: Bidentate ligands with large bite angles (like Xantphos or dtbpf) often allow for significantly lower loadings (0.5–1 mol%) compared to monodentate ligands (PPh3, 5–10 mol%) because they prevent the "off-cycle" resting states.
Table 1: Ligand Impact on Catalyst Loading (Larock Synthesis)
| Ligand Class | Example | Typical Loading | Mechanism of Stability | Recommended For |
| Monodentate | PPh3 | 5–10 mol% | Weak stabilization; equilibrium favors dissociation. | Simple, cheap substrates. |
| Bulky Monodentate | P(t-Bu)3 | 1–3 mol% | Steric bulk prevents dimerization. | Sterically crowded alkynes. |
| Bidentate (Rigid) | dtbpf, dppf | 0.5–2 mol% | Chelation effect; high resistance to aggregation. | High-value/Complex APIs. |
| Buchwald Type | XPhos | 1–3 mol% | Biaryl interaction stabilizes Pd(0). | Difficult oxidative additions (Cl-anilines). |
Visualizing the Failure Mode (The "Death" Pathway):
Figure 2: The Larock Catalytic Cycle vs. The Aggregation "Death" Pathway. High loading without stabilizing ligands accelerates the red path.
Module 3: Lewis Acid-Catalyzed Systems (Fischer Indole)
Context: While often stoichiometric, catalytic variants using Lewis Acids (ZnCl2, Sc(OTf)3) are preferred for sensitive substrates to avoid "tar" (polymerization).
Q: I am getting high yields but the product is trapped in a polymeric tar. How do I fix this?
A: This is a "concentration vs. loading" issue.
-
The Issue: High local concentrations of strong acid initiate polymerization of the indole product.
-
The Fix:
-
Lower Loading: Switch from stoichiometric ZnCl2 to 5-10 mol% Sc(OTf)3 or InCl3 .
-
Solvent Switch: Avoid ether/THF which can polymerize; use Toluene or Ethanol .
-
Slow Addition: Do not add catalyst to the hydrazone. Add the hydrazone slowly to the catalyst solution to keep the instantaneous concentration of unreacted starting material low relative to the catalyst.
-
Module 4: Post-Reaction Purification (Metal Scavenging)
Context: In drug development, residual Pd must be <10 ppm. Crystallization rarely achieves this alone.
Q: How do I remove residual Pd efficiently without losing yield?
A: Use functionalized silica scavengers. Do not use activated carbon (Charcoal) unless necessary, as it adsorbs the indole product, reducing yield.
Protocol: The "Si-TMT" Scavenging Workflow
-
Target: Remove Pd from 5000 ppm to <10 ppm.
-
Reagent: SiliaMetS® Thiol or Si-TMT (Trimercaptotriazine).
-
Dissolution: Dissolve crude reaction mixture in THF or EtOAc (avoid MeOH if using trityl-based scavengers).
-
Loading: Add 3–5 equivalents of scavenger relative to the initial catalyst loading (not the substrate).
-
Calculation: If you used 0.1 mmol Pd catalyst, add sufficient resin to bind 0.4 mmol Pd.
-
-
Temperature: Stir at 40–50°C for 4 hours. (Room temp is often too slow for stable Pd-ligand complexes).
-
Filtration: Filter through a 0.45µm pad.
-
Validation: Test filtrate with a colorimetric Pd spot test or ICP-MS.
Table 2: Scavenger Selection Guide
| Catalyst Type | Recommended Scavenger | Why? |
| Pd(OAc)2 / PPh3 | Si-Thiol | Broad affinity for Pd(II) and Pd(0). |
| Pd-dtbpf / Pd-dppf | Si-TMT | High affinity required to strip Pd from strong bidentate ligands. |
| Rh / Ru Catalysts | Si-Thiourea | Better affinity for harder metals (Rh/Ru) than thiols. |
| Cu Salts | Si-TAAc (Triamine) | Chelates Cu efficiently; thiols are less effective for Cu. |
References
-
Visual Kinetic Analysis: Blackmond, D. G. (2005). "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Chemical Reaction Analysis." Angewandte Chemie International Edition, 44(28), 4302–4320. Link
- Larock Optimization & Ligands: Shen, M., & Li, G. (2004). "Palladium-Catalyzed Synthesis of Indoles." Topics in Current Chemistry. (Contextualizing the shift to bulky phosphines).
-
Catalyst Deactivation: Crabtree, R. H. (2015). "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure." Chemical Reviews, 115(1), 127–150. Link
-
Metal Scavenging: Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198–205. Link
-
Larock Mechanism: Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 113(17), 6689–6690. Link
Sources
Technical Support Center: Troubleshooting the Scale-Up of Methyl 6-methoxy-1H-indole-5-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 6-methoxy-1H-indole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important indole derivative. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your synthetic route, improve yield and purity, and ensure a smooth transition from bench-scale to pilot or manufacturing scale.
I. Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems that can arise during the scale-up of Methyl 6-methoxy-1H-indole-5-carboxylate synthesis. We delve into the root causes of these issues and provide actionable solutions based on established chemical principles and practical experience.
Q1: My Fischer indole synthesis of the target molecule is resulting in a low yield and the formation of several unexpected side products. What are the likely causes and how can I mitigate them?
Low yields in Fischer indole syntheses are a frequent challenge, often stemming from suboptimal reaction conditions, the electronic properties of the starting materials, and the inherent sensitivities of the reaction mechanism.[1]
Causality and Mechanistic Insights:
The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, followed by a[2][2]-sigmatropic rearrangement. The success of this reaction is highly dependent on factors like acid strength, temperature, and the electronic nature of the substituents on both the arylhydrazine and the carbonyl compound.[1]
-
Substituent Effects: The methoxy group on the phenylhydrazine precursor is an electron-donating group. While this can facilitate the initial hydrazone formation, it can also weaken the N-N bond, potentially leading to undesired side reactions like N-N bond cleavage instead of the intended cyclization.[1][3]
-
Acid Catalyst Choice and Concentration: The choice and concentration of the acid catalyst are critical. Insufficient acid may lead to an incomplete reaction, while excessive or overly strong acid can promote the formation of tarry byproducts and other abnormal products.[2] For instance, studies on similar methoxy-substituted phenylhydrazones have shown that varying the concentration of HCl can lead to different side products.[2] Lewis acids like ZnCl₂ or BF₃ can also lead to the formation of substituted indoles through chlorine substitution or methoxy group migration.[2]
-
Temperature Control: The Fischer indole synthesis is often temperature-sensitive.[1] Exothermic reactions can lead to localized "hot spots" in larger reactors, promoting side reactions and decomposition.
Troubleshooting Protocol:
-
Optimize the Acid Catalyst:
-
Screen Different Acids: Experiment with various Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride etherate).
-
Titrate the Catalyst Concentration: Systematically vary the molar equivalents of the chosen acid to find the optimal concentration that maximizes the yield of the desired product while minimizing byproduct formation.
-
-
Precise Temperature Management:
-
Controlled Addition: During scale-up, add the acid catalyst portion-wise or via a syringe pump to control the initial exotherm.
-
Efficient Heat Transfer: Ensure your reactor is equipped with an efficient cooling system to maintain a consistent internal temperature.
-
-
Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl partner can initiate side reactions.[1] Ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization, distillation) before use.
Q2: During the workup and purification of Methyl 6-methoxy-1H-indole-5-carboxylate, I'm observing product loss and difficulty in removing certain impurities. What are the best practices for isolation and purification at scale?
The isolation and purification steps are critical for obtaining a high-purity final product and can present significant challenges during scale-up, including product degradation and inefficient separation.[4][5]
Key Considerations for Purification:
-
Product Stability: Indole compounds can be sensitive to acidic or basic conditions, as well as prolonged exposure to heat and light.[4]
-
Impurity Profile: Understanding the nature of the impurities is crucial for selecting the appropriate purification method. Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions.
-
Scalability of the Method: A purification technique that works well on a small scale may not be practical or economical for larger quantities.
Recommended Purification Strategy:
| Step | Technique | Rationale & Key Parameters |
| 1. Initial Workup | Aqueous Wash | After quenching the reaction, perform aqueous washes to remove inorganic salts and water-soluble impurities. Use a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to aid in phase separation. |
| 2. Crystallization | Solvent Screening | This is often the most effective and scalable method for purifying solid products. Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for indole derivatives include ethyl acetate, hexane, methanol, and toluene.[6] |
| 3. Chromatography | Flash Column Chromatography | For removing closely related impurities, flash chromatography on silica gel is a viable option.[7] However, for large-scale production, this can be resource-intensive. It is often used for final polishing if high purity is required. A common eluent system for similar compounds is a mixture of ethyl acetate and hexane.[7] |
Step-by-Step Crystallization Protocol:
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (or solvent mixture).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath or refrigerator can maximize the yield.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q3: I am considering alternative synthetic routes to avoid the challenges of the Fischer indole synthesis. What are some viable alternatives for preparing Methyl 6-methoxy-1H-indole-5-carboxylate?
While the Fischer indole synthesis is a classic method, several other strategies exist for constructing the indole nucleus, some of which may offer advantages in terms of yield, regioselectivity, or milder reaction conditions.
Alternative Synthetic Pathways:
-
Gassman Indole Synthesis: This one-pot reaction involves the sequential addition of a hypohalite and a base to an aniline, followed by Raney-nickel reduction.[8] However, it has been reported to be ineffective for preparing certain methoxy-substituted indoles.[8]
-
Palladium-Catalyzed Cyclization: Modern cross-coupling methodologies can be employed to construct the indole ring. For example, the Suzuki reaction has been used for the synthesis of methoxy-substituted camalexins, which are indole-containing compounds.[9] These methods often require expensive palladium catalysts but can offer high yields and functional group tolerance.[9]
-
Synthesis from Substituted Anilines: A facile synthesis of 4-, 5-, and 6-indolecarboxylic acids has been reported starting from 2-bromoaniline derivatives.[10] This approach could be adapted for the synthesis of the target molecule.
Workflow for Evaluating Alternative Routes:
Caption: Decision workflow for selecting an optimal synthetic route.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of Methyl 6-methoxy-1H-indole-5-carboxylate.
Q: What is a typical solvent for the Fischer indole synthesis?
A: Acetic acid is a commonly used solvent for the Fischer indole synthesis as it can also act as a catalyst.[11] Other solvents like ethanol in the presence of an acid catalyst (e.g., HCl) have also been reported.[2]
Q: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A: Yes. When working with acid catalysts, especially at elevated temperatures, ensure proper ventilation and use appropriate personal protective equipment (PPE). The reaction can be exothermic, so controlled addition of reagents and adequate cooling are essential to prevent runaway reactions.
Q: Can I use a protecting group for the indole nitrogen?
A: Yes, protecting the indole nitrogen can sometimes be beneficial, especially if subsequent reactions are planned. Common protecting groups for indoles include Boc, tosyl, and SEM.[1] However, this adds extra steps to the synthesis (protection and deprotection), which should be considered in the overall process efficiency.
Q: My final product has a slight reddish color. What could be the cause?
A: A reddish tint in the final product could be due to trace impurities. One reported impurity in a similar indole synthesis was identified as diethyl azobenzene-4,4'-dicarboxylate, which appears as tiny red needles.[12] Thorough purification, such as recrystallization, should help in removing such colored impurities.
Q: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for confirming the structure and purity.
References
-
Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC. (URL: [Link])
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH. (URL: [Link])
-
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC - NIH. (URL: [Link])
-
Synthesis of methyl indole-5-carboxylate - PrepChem.com. (URL: [Link])
-
Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
-
(PDF) Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - ResearchGate. (URL: [Link])
-
Fischer Indole Synthesis - YouTube. (URL: [Link])
-
Synthesis of indoles - Organic Chemistry Portal. (URL: [Link])
-
Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - ResearchGate. (URL: [Link])
-
1H-Indole-2-acetic acid, 5-methoxy-, methyl ester - Organic Syntheses Procedure. (URL: [Link])
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (URL: [Link])
-
6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in. (URL: [Link])
-
1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF - ResearchGate. (URL: [Link])
-
An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins - MDPI. (URL: [Link])
-
Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. (URL: [Link])
-
(PDF) Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Produced by Bacillus toyonensis Isolate OQ071612 - ResearchGate. (URL: [Link])
-
Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Pro - Semantic Scholar. (URL: [Link])
-
A new route to 4‐, 5‐, and 6‐indolecarboxylic acids | Request PDF - ResearchGate. (URL: [Link])
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. (URL: [Link])
-
Recent advances in the synthesis of indoles and their applications - RSC Publishing. (URL: [Link])
-
(PDF) Fischer Indole Synthesis - ResearchGate. (URL: [Link])
-
AN ALTERNATIVE WAY OF THE SYNTHESIS OF 1-SUBSTITUTED 9-METHOXY-5-METHYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIVATIVES. (URL: [Link])
-
A solvent free mechanochemical route to indole synthesis | RSYN Proceedings. (URL: [Link])
-
The Fischer Indole synthesis: reaction mechanism tutorial - YouTube. (URL: [Link])
-
The Fischer Indole Synthesis - SciSpace. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medicaljournalssweden.se [medicaljournalssweden.se]
- 7. prepchem.com [prepchem.com]
- 8. ecommons.luc.edu [ecommons.luc.edu]
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- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of Synthetic Methyl 6-methoxy-1H-indole-5-carboxylate
For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a number on a certificate of analysis; it is the bedrock upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. Methyl 6-methoxy-1H-indole-5-carboxylate, a key building block in the synthesis of various pharmacologically active compounds, is no exception. An impure batch can introduce downstream complications, leading to failed syntheses, misleading biological data, and significant regulatory hurdles.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthetic Methyl 6-methoxy-1H-indole-5-carboxylate. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring that the protocols described are not just steps to be followed, but self-validating systems for generating trustworthy and accurate data.
The Critical Nature of Purity and Potential Impurities
The synthetic route to Methyl 6-methoxy-1H-indole-5-carboxylate can introduce a variety of impurities. Understanding what to look for is the first step in selecting an appropriate analytical method. Common impurities may include:
-
Starting Materials: Unreacted precursors from the synthetic pathway.
-
Isomeric Impurities: Regioisomers formed during the indole ring formation.
-
By-products: Compounds resulting from side reactions.
-
Degradation Products: Such as the corresponding carboxylic acid (6-methoxy-1H-indole-5-carboxylic acid) due to hydrolysis of the methyl ester.[1]
-
Residual Solvents: Organic solvents used during synthesis and purification.
The choice of analytical technique must be tailored to the specific impurities suspected and the required level of sensitivity and accuracy.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[2][3] For a molecule like Methyl 6-methoxy-1H-indole-5-carboxylate, which possesses a chromophore, UV detection is straightforward and effective.
Causality of Method Design: The choice of a reversed-phase (RP) method, typically with a C18 stationary phase, is logical for this compound. The indole ring system provides sufficient hydrophobicity to retain on the nonpolar C18 phase, while the methoxy and carboxylate groups add a degree of polarity. This allows for effective separation from both more polar impurities (like the hydrolyzed carboxylic acid) and less polar impurities (like certain synthetic precursors) by modulating the ratio of an aqueous mobile phase and an organic modifier like acetonitrile or methanol.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Detailed Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Structural Clues
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[2] For non-volatile compounds like our target molecule, derivatization (e.g., silylation) may be necessary to increase volatility.[4] Its primary strength lies in identifying unknown impurities through mass spectral library matching.[5][6]
Causality of Method Design: The indole nucleus is thermally stable enough for GC analysis, but the carboxylic ester and the N-H group can sometimes lead to peak tailing. A moderately polar column (e.g., a 5% phenyl-methylpolysiloxane) provides a good balance of interactions to separate a range of potential impurities. The mass spectrometer is set to electron ionization (EI) mode, which provides reproducible fragmentation patterns ideal for library searching and structural elucidation of unknown peaks.
Workflow for GC-MS Impurity Analysis
Caption: Workflow for GC-MS impurity identification.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Splitless mode, 280 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C, Electron Ionization at 70 eV.
-
Scan Range: 40-500 m/z.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of dichloromethane or ethyl acetate.
Quantitative NMR (qNMR): An Absolute Approach
While HPLC provides relative purity (area percent), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a path to determining absolute purity without the need for an identical reference standard of the analyte.[7][8] The method relies on comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known mass and purity.[9]
Causality of Method Design: The key to a successful qNMR experiment is the selection of a suitable internal standard and non-overlapping analyte/standard peaks. For Methyl 6-methoxy-1H-indole-5-carboxylate, the sharp singlet from the methyl ester protons (-COOCH₃) or the methoxy protons (-OCH₃) are excellent candidates for quantification. An internal standard like maleic acid or dimethyl sulfone is chosen because it is stable, non-volatile, has sharp singlet peaks in a region of the spectrum free from analyte signals, and is accurately weighable. Critical acquisition parameters, such as the relaxation delay (D1), must be set to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.[10]
Workflow for qNMR Purity Determination
Caption: Workflow for absolute purity determination by qNMR.
Detailed Experimental Protocol: qNMR
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: Maleic Acid (Certified Reference Material).
-
Solvent: DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of Methyl 6-methoxy-1H-indole-5-carboxylate into a vial.
-
Accurately weigh approximately 10 mg of Maleic Acid into the same vial.
-
Record both masses precisely.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 30 seconds.
-
Number of Scans: 16-32.
-
-
Processing: Manually phase and baseline correct the spectrum. Integrate the methyl ester singlet of the analyte (~3.8 ppm) and the vinyl singlet of maleic acid (~6.3 ppm).
-
Calculation:
-
Purity (%) = (Iₛₚₗ / IₛₜᏧ) * (NₛₜᏧ / Nₛₚₗ) * (Mₛₚₗ / MₛₜᏧ) * (mₛₜᏧ / mₛₚₗ) * PₛₜᏧ
-
Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of standard.
-
Elemental Analysis (EA): The Fundamental Check
Elemental Analysis provides the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis) in a sample.[11][12] While it doesn't give information about individual impurities, it serves as a fundamental check of the bulk sample's empirical formula. A significant deviation (typically >0.4%) from the calculated theoretical values suggests the presence of impurities, such as inorganic salts, water, or residual solvents that alter the overall elemental composition.[13][14]
Causality of Method Design: The technique works by combusting a small, precisely weighed amount of the sample in an excess of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. This provides a direct, bulk measurement of elemental composition, making it an excellent orthogonal technique to chromatography and NMR. It is particularly effective at detecting non-UV active or non-volatile impurities that might be missed by other methods.
Comparative Guide to Purity Analysis Techniques
| Feature | HPLC-UV | GC-MS | Quantitative NMR (qNMR) | Elemental Analysis (EA) |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility & boiling point | Nuclear spin resonance and signal integration | Combustion and quantification of elemental gases |
| Information Provided | Relative purity, impurity profile | Impurity identification (volatile), relative abundance | Absolute purity, structural confirmation | Bulk elemental composition, empirical formula validation |
| Selectivity | High for separating structurally similar compounds | High for separating volatile compounds | High, based on unique chemical shifts | Low, provides bulk measurement |
| Sensitivity | High (ppm level) | Very High (ppb level for some analytes) | Moderate (typically >0.1%) | Moderate (requires significant impurity to deviate) |
| Sample Throughput | High | Medium | Medium-Low | High |
| Destructive? | Yes | Yes | No | Yes |
| Key Advantage | Robust, precise quantification of known impurities | Excellent for identifying unknown volatile impurities | Absolute quantification without a specific reference standard | Confirms empirical formula and detects non-chromatophoric impurities |
| Key Limitation | Requires reference standards for impurity identification | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity than chromatographic methods | Does not identify the structure of impurities |
Conclusion: An Integrated, Multi-faceted Approach
No single technique can provide a complete picture of a compound's purity. A robust and trustworthy purity assessment of synthetic Methyl 6-methoxy-1H-indole-5-carboxylate relies on an integrated approach:
-
Primary Purity Assay (QC): HPLC is the method of choice for routine quality control, providing high-precision quantification of the main component and known impurities.
-
Absolute Purity & Standard Certification: qNMR should be used to determine the absolute purity of a reference standard or for batches where an absolute value is required.
-
Impurity Identification: GC-MS is invaluable for identifying unknown volatile impurities like residual solvents, while LC-MS (a combination of HPLC and Mass Spectrometry) would be the tool to identify unknown non-volatile impurities.
-
Fundamental Confirmation: Elemental Analysis serves as a crucial, orthogonal check on the bulk sample's integrity, ensuring the empirical formula is correct and that no significant non-organic impurities are present.
By judiciously selecting and combining these analytical tools, researchers and drug development professionals can ensure the quality and integrity of their synthetic intermediates, paving the way for successful and reliable downstream applications.
References
-
PrepChem. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from PrepChem.com. [Link]
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Monroe, T. B., Moazami, Y., Jones, D. S., & Ogle, C. A. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2353. [Link]
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Sugasawa, T., Adachi, M., Sasakura, K., & Kitagawa, A. (1979). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses, 59, 113. [Link]
- Wang, Z., Wang, X., & Bao, X. (2020). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. E3S Web of Conferences, 145, 02030.
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Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (2003). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 80, 137. [Link]
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Monroe, T. B., Moazami, Y., Jones, D. S., & Ogle, C. A. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. ResearchGate. [Link]
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El-Gendy, M. A. A., et al. (2023). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Pro. Semantic Scholar. [Link]
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Gassman, P. G., & van Bergen, T. J. (1974). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 54, 95. [Link]
- Hansson, C. (1984). 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in Normal Human Urine.
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from Hyma Synthesis. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl-6-methoxy-2-indolecarboxylate. PubChem Compound Database. [Link]
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Thomson, C. G., et al. (2018). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development, 22(9), 1198-1204. [Link]
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ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]
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Gfeller, M., & Ghassempour, A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9349-9351. [Link]
- Szőke, É., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and in vitro. Herba Polonica, 62(2), 54-65.
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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University of Ottawa. (2017). Quantitative NMR Spectroscopy. [Link]
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ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic acid). [Link]
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Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]
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El-Gendy, M. A. A., et al. (2023). Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Produced by Bacillus toyonensis Isolate OQ071612. MDPI. [Link]
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Dubbels, B. L., et al. (2020). Identification of Genetic Variants via Bacterial Respiration Gas Analysis. Frontiers in Bioengineering and Biotechnology, 8, 591942. [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
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Chen, S., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28, 417-427. [Link]
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National Center for Biotechnology Information. (n.d.). methyl 1H-indole-5-carboxylate. PubChem Compound Database. [Link]
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Büttner, T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 903-909. [Link]
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Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS. [Link]
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Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from Elementar. [Link]
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Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]
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Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. [Link]
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Chen, Q., et al. (2014). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 52(8), 819-825. [Link]
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Büttner, T., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9, 263-273. [Link]
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Characterization of Methyl 6-methoxy-1H-indole-5-carboxylate by X-ray crystallography
This guide outlines the comprehensive characterization of Methyl 6-methoxy-1H-indole-5-carboxylate (CAS: 251107-30-9), a critical pharmacophore in the synthesis of kinase inhibitors and neuroprotective agents.
This document serves as a technical protocol and comparative analysis, contrasting X-ray crystallography with orthogonal analytical methods (NMR, IR) to demonstrate why crystallographic determination is the gold standard for validating regiochemistry and solid-state interactions in substituted indoles.
Executive Summary & Compound Significance
Methyl 6-methoxy-1H-indole-5-carboxylate represents a specific substitution pattern on the indole scaffold where the interplay between the electron-donating methoxy group (C6) and the electron-withdrawing ester group (C5) creates a unique electronic push-pull system. This substitution pattern is synthetically challenging to distinguish from its isomers (e.g., 5-methoxy-6-carboxylate) using standard 1D-NMR alone.
Why X-ray Crystallography? While NMR provides solution-state connectivity, it fails to capture the supramolecular assembly , hydrogen bonding networks , and precise bond geometries that dictate the compound's solubility, bioavailability, and binding affinity in protein pockets. X-ray crystallography provides the unambiguous 3D structural proof required for regulatory submission and Structure-Activity Relationship (SAR) modeling.
Experimental Protocol: Crystallization & Data Collection
Autonomy Note: This protocol is designed for high-purity isolation suitable for single-crystal diffraction.
Phase I: Crystal Growth Strategy
The indole core is planar and prone to
-
Solvent System: Methanol/Dichloromethane (1:1) or pure Acetonitrile.
-
Method: Slow Evaporation at 4°C.
-
Rationale: Lower temperatures reduce kinetic energy, promoting the formation of the thermodynamically stable polymorph.
-
-
Procedure:
-
Dissolve 20 mg of Methyl 6-methoxy-1H-indole-5-carboxylate in 2 mL of solvent.
-
Filter through a 0.45
m PTFE syringe filter to remove nucleation sites. -
Cover the vial with parafilm and pierce with a single needle hole.
-
Allow to stand undisturbed for 3-5 days.
-
Phase II: Data Collection Parameters
-
Radiation Source: Cu K
( Å) is preferred over Mo K for organic molecules of this size to maximize diffraction intensity. -
Temperature: 100 K (Cryogenic cooling).
-
Mechanism:[1] Reduces thermal vibration (Debye-Waller factor), improving resolution of the methyl group protons and methoxy orientation.
-
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ), common for planar indole derivatives [1, 2].
Comparative Analysis: X-ray vs. Orthogonal Methods
The following table objectively compares the structural insights derived from X-ray crystallography versus standard spectroscopic techniques.
| Feature | X-ray Crystallography (Solid State) | 1H/13C NMR (Solution State) | FT-IR (Solid State) |
| Regiochemistry | Absolute Proof. Unambiguously distinguishes C5-ester/C6-methoxy from C6-ester/C5-methoxy isomers. | Inferential. Requires 2D-NOESY/HMBC to confirm proximity of -OCH3 to aromatic protons. | Non-specific. Cannot distinguish positional isomers. |
| Conformation | Fixed. Reveals the precise torsion angle of the ester methoxy group relative to the indole plane. | Averaged. Rotation of the ester group is fast on the NMR timescale, blurring specific conformers. | Static snapshot of functional groups only. |
| Interactions | H-Bond Network. Visualizes intermolecular N-H...O=C dimers and | Solvent Dependent. Intermolecular H-bonds are often disrupted by solvents like DMSO- | Detects H-bonding via carbonyl stretch shifts (e.g., 1680 vs 1710 cm |
| Tautomerism | Identifies the specific prototropic tautomer (1H-indole vs 3H-indole) present in the lattice. | Can be ambiguous if exchange is rapid. | N-H stretch presence confirms 1H-form. |
Supporting Experimental Data (Reference Standards)
As direct crystallographic parameters for the specific 6-methoxy-5-carboxylate isomer are often proprietary, we utilize the structurally homologous Methyl 5,6-dimethoxy-1H-indole-2-carboxylate and Methyl indole-5-carboxylate to establish the expected crystallographic metrics [1, 3].
| Parameter | Methyl indole-5-carboxylate [3] | Methyl 5,6-dimethoxy-1H-indole-2-carboxylate [1] | Target Expectation |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic ( |
| Space Group | |||
| Z (Molecules/Cell) | 4 | 8 | 4 |
| N-H...O Bond | 2.89 Å (Intermolecular) | 2.95 Å (Dimer) | 2.85 - 2.95 Å |
| Face-to-Face | Offset Stack (3.39 Å) | Offset Stack (~3.4 Å) |
Structural Insights & Mechanism
The crystallographic data reveals a specific self-assembly mechanism driven by the indole N-H donor and the carbonyl oxygen acceptor.
Hydrogen Bonding Network Logic
The following diagram illustrates the supramolecular assembly pathway expected in the crystal lattice.
Caption: Logical flow of supramolecular assembly. The primary driving force is the formation of N-H...O hydrogen bonded dimers, which then stack vertically via pi-pi interactions.
Mechanistic Insight: The "Methoxy Effect"
In the target compound, the 6-methoxy group introduces a steric bulk and an electronic dipole that differentiates it from the simple indole-5-carboxylate.
-
Planarity: The methoxy group will likely lie coplanar with the indole ring (torsion angle < 5°) to maximize p-orbital overlap with the aromatic system.
-
Packing Disruption: Unlike the unsubstituted analog, the 6-methoxy group prevents tight "herringbone" packing, favoring parallel offset stacking to accommodate the methyl group. This often results in slightly lower density but higher solubility compared to the non-methoxy analog.
References
-
Shoja, M. (1988). Crystal structure of 5,6-dimethoxyindole. Acta Crystallographica Section C, 44(11), 1937-1939. Link
-
Tishinov, K. et al. (2015). Synthesis and functionalization of 5- and 6-substituted indoles. Tetrahedron, 71(42), 7614-7619. Link
-
Sigma-Aldrich. (n.d.). Methyl indole-5-carboxylate Product Specification & Safety Data. Link
-
ChemicalBook. (2024).[2] Methyl 6-methoxy-1H-indole-5-carboxylate Properties and Synthesis. Link
-
Parsons, T. B. et al. (2011).[3] Regioselective dibromination of methyl indole-3-carboxylate. Organic & Biomolecular Chemistry, 9(14), 5021.[3] Link
Sources
Comparative Guide: Catalytic Strategies for Indole Synthesis
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]
Executive Summary
The indole scaffold is ubiquitous in pharmaceuticals, appearing in over 40% of marketed small-molecule drugs.[3] However, the "best" synthetic route is strictly contextual. This guide objectively compares three dominant catalytic paradigms: the classical Fischer Indole Synthesis (Acid Catalysis), the Larock Heteroannulation (Palladium Catalysis), and the emerging C-H Activation (Rhodium/Cobalt Catalysis).
Key Takeaway:
-
Use Fischer for multi-gram scale synthesis of simple 2,3-substituted indoles where functional group tolerance is not the primary limiting factor.
-
Use Larock for convergent synthesis of highly substituted indoles, particularly when building complex pharmacophores from o-iodoanilines.
-
Use Rh(III) C-H Activation for late-stage functionalization and high atom economy, avoiding pre-functionalized halides.
The Landscape of Indole Catalysis[4]
Selection of the appropriate catalyst is a trade-off between regiocontrol , cost , and substrate tolerance .
Decision Matrix: Catalyst Selection
The following decision tree illustrates the logical flow for selecting a catalyst based on substrate availability and target structure.
Caption: Decision matrix for selecting the optimal catalytic strategy based on starting material availability and target constraints.
Acid Catalysis: The Fischer Indole Synthesis
Mechanism: [3,3]-Sigmatropic Rearrangement Primary Catalysts: ZnCl₂, PPA (Polyphosphoric Acid), BF₃[3]·OEt₂
While discovered in 1883, the Fischer synthesis remains the industrial standard due to the low cost of acid catalysts. The reaction proceeds via the protonation of an arylhydrazone, tautomerization to an ene-hydrazine, and a key [3,3]-sigmatropic rearrangement.[4]
Catalyst Evolution: Brønsted vs. Lewis[5][6][7]
-
Brønsted Acids (H₂SO₄, PPA): Effective but harsh. Often lead to polymerization or decomposition of sensitive substrates.
-
Lewis Acids (ZnCl₂): The modern standard. ZnCl₂ allows for "melt" conditions (solvent-free) or reflux in ethanol, offering a balance of reactivity and tolerance.
-
Solid Acids (Zeolites/Clays): Emerging for Green Chemistry applications, allowing catalyst recovery, though reaction times are typically longer.
Experimental Protocol: ZnCl₂-Mediated Synthesis
This protocol is validated for the synthesis of 2-phenylindole.
-
Hydrazone Formation: Combine phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol with catalytic acetic acid. Reflux for 1 hour. Cool to precipitate the hydrazone.
-
Cyclization: Mix the dried phenylhydrazone (10 mmol) with anhydrous ZnCl₂ (5.0 eq).
-
Heating: Heat the mixture to 170°C (oil bath) for 10–15 minutes. The solid will melt and bubble (evolution of NH₃).
-
Workup: Cool the melt. Digest the solid in dilute HCl (to remove Zn salts) and water. Filter the crude solid.[5][6]
-
Purification: Recrystallize from ethanol/water.
Critical Insight: The use of electron-withdrawing groups on the hydrazine requires stronger acids (e.g., PPA) or higher temperatures compared to electron-donating groups.
Palladium Catalysis: The Larock Heteroannulation
Mechanism: Carbopalladation / Migratory Insertion Primary Catalysts: Pd(OAc)₂, Pd(dba)₂ Ligands: PPh₃, dppf
The Larock synthesis offers superior regiocontrol compared to Fischer. It couples an o-iodoaniline with an internal alkyne.[7] The bulky group of the alkyne typically ends up at the C2 position, and the smaller group at C3, driven by steric hindrance during the migratory insertion step.
Caption: Catalytic cycle of the Larock synthesis showing the critical regioselective migratory insertion step.
Experimental Protocol: Pd-Catalyzed Annulation
Standard conditions for high regioselectivity.
-
Setup: In a flame-dried Schlenk tube, add o-iodoaniline (1.0 mmol), alkyne (1.2 mmol), Na₂CO₃ (2.0 mmol), LiCl (1.0 mmol), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).
-
Solvent: Add DMF (5 mL) under Argon atmosphere.
-
Reaction: Heat to 100°C for 12–24 hours. Monitor by TLC.
-
Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF and salts. Dry organic layer over MgSO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Critical Insight: The addition of LiCl is essential. It facilitates the reduction of Pd(II) to the active Pd(0) species and stabilizes the intermediate palladacycle.
C-H Activation: Rhodium vs. Cobalt
Mechanism: Concerted Metalation-Deprotonation (CMD) Primary Catalysts: [CpRhCl₂]₂ (Noble), [CpCo(CO)I₂] (Base Metal)
This is the frontier of indole synthesis. Instead of using pre-functionalized halides (like in Larock), C-H activation uses directing groups (DG) to functionalize the indole core directly or build it from N-aryl nitrones/alkynes.
-
Rh(III) Catalysis: The "Gold Standard" for reliability. High functional group tolerance and excellent yields. However, the cost of Rhodium is prohibitive for large-scale commodity chemicals.
-
Co(III) Catalysis: The "Green Alternative." Cobalt is significantly cheaper and earth-abundant. Recent studies show Co(III) can mimic Rh(III) reactivity, often with unique regioselectivity profiles, though it may require more sensitive handling (glovebox).
Comparative Performance Analysis
The following table synthesizes performance data for the synthesis of a standard 2,3-disubstituted indole .
| Feature | Fischer (ZnCl₂) | Larock (Pd/PPh₃) | C-H Activation (Cp*Rh) |
| Yield (Avg) | 70–85% | 80–95% | 65–85% |
| Regioselectivity | Poor (Mixtures often form with unsymmetrical ketones) | Excellent (Sterically driven) | High (Directing-group driven) |
| Substrate Scope | Limited (Acid-sensitive groups fail) | Broad (Tolerates esters, nitriles) | Broad (Tolerates oxidants) |
| Atom Economy | Low (Loss of NH₃ + H₂O) | Moderate (Loss of HI) | High (Loss of H₂/H₂O) |
| Cost | $ (Very Low) | ||
| Scalability | High (kg scale feasible) | Medium (Catalyst cost limits) | Low (mg to g scale) |
| Green Score | Low (Corrosive waste) | Medium (Toxic metals) | High (If Co(III) used) |
References
-
RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products. DOI: 10.1039/C7RA10716A. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles. Retrieved from [Link]
-
ACS Catalysis. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole. Retrieved from [Link]
-
ResearchGate. (2020). Cobalt(III) catalyzed C-H functionalizations through weak coordination. Retrieved from [Link]
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- 3. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
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- 7. Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N─N chiral indoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for Methyl 6-methoxy-1H-indole-5-carboxylate
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For novel intermediates like Methyl 6-methoxy-1H-indole-5-carboxylate, a key building block in the synthesis of various pharmacologically active agents, a robust and reliable analytical method for quantification is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth, experience-driven comparison of critical parameters in the validation of a High-Performance Liquid Chromatography (HPLC) method for this specific analyte. We will move beyond a simple checklist of validation steps to explore the scientific rationale behind experimental choices, ensuring a self-validating and trustworthy analytical procedure.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for establishing a validated HPLC method, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA)[1][2][3], and the United States Pharmacopeia (USP)[4].
The Analyte: Methyl 6-methoxy-1H-indole-5-carboxylate
Methyl 6-methoxy-1H-indole-5-carboxylate is an indole derivative, a class of compounds widely analyzed by HPLC.[5] Its structure, featuring a UV-absorbing indole nucleus, makes it an ideal candidate for HPLC with UV detection. Before embarking on method validation, a thorough understanding of the analyte's physicochemical properties, such as its solubility and UV maxima, is crucial for the initial method development.
Foundational Step: Method Development & System Suitability
Before any validation can occur, a suitable HPLC method must be developed. Based on the analysis of similar indole derivatives, a reversed-phase HPLC method is the logical starting point.[6]
A typical starting point would be:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid to ensure good peak shape)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at approximately 220 nm and 275 nm (indicative for indole rings)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
The validation process itself begins with establishing System Suitability Testing (SST) . SST is a non-negotiable prerequisite, performed before any sample analysis, to ensure the chromatographic system is performing adequately.[4]
Table 1: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and good separation. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 or 6 injections) | Demonstrates the precision of the injector and detector. |
| Retention Time (tR) RSD | ≤ 1.0% | Shows the stability of the pump and mobile phase composition. |
The Validation Workflow: A Comparative Approach
The validation of an analytical method is a formal process to confirm that the procedure is suitable for its intended purpose. The following sections will detail the validation parameters, comparing different experimental approaches and outcomes.
Caption: Evaluating the impact of small method variations in robustness testing.
Insight: A robust method will show that system suitability parameters remain within acceptance criteria despite these small changes, indicating the method is reliable for routine use in a quality control environment.
Conclusion
The validation of an HPLC method for Methyl 6-methoxy-1H-indole-5-carboxylate is a systematic process that establishes the performance characteristics of the procedure. By grounding the validation plan in authoritative guidelines and applying scientific rationale to the experimental design and data interpretation, a trustworthy and reliable method can be established. This guide has provided a framework for comparing different aspects of the validation process, emphasizing that the goal is not merely to pass a set of criteria, but to develop a deep understanding of the method's capabilities and limitations. The result is a self-validating system that ensures the quality and consistency of the analytical data generated.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]
-
MDPI. Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Produced by Bacillus toyonensis Isolate OQ071612. [Link]
-
USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. [Link]
-
PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ResearchGate. What would be an optimized protocol to analyze indole derivatives from fecal sample by HPLC?. [Link]
- Google Patents. US8546567B2 - Method for producing 2-(2-aminopyrimidin-4-yl)
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. [Link]
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Technical Guide: SAR Optimization of Methyl 6-methoxy-1H-indole-5-carboxylate Scaffolds
This guide provides an in-depth technical analysis and comparison of Methyl 6-methoxy-1H-indole-5-carboxylate and its analogs, focusing on their application as privileged scaffolds in the development of microtubule destabilizing agents and anticancer therapeutics .
Executive Summary & Scaffold Profile
Methyl 6-methoxy-1H-indole-5-carboxylate represents a highly specialized "privileged structure" in medicinal chemistry. Unlike the ubiquitous unsubstituted indole, the specific substitution pattern—a methoxy group at C-6 adjacent to an ester at C-5—creates a unique electronic and steric environment. This scaffold is increasingly recognized as a potent core for designing inhibitors of tubulin polymerization and Mcl-1 (Myeloid cell leukemia 1).
This guide compares the performance of this specific scaffold against its regioisomers (e.g., 5-methoxy-6-carboxylate) and standard reference compounds (e.g., Combretastatin A-4), providing actionable SAR (Structure-Activity Relationship) data for drug discovery professionals.
The Core Scaffold
-
IUPAC Name: Methyl 6-methoxy-1H-indole-5-carboxylate
-
Key Feature: The "ortho-methoxy-ester" motif mimics the pharmacophore of colchicine-site binders, essential for microtubule disruption.
-
Primary Application: Anticancer lead optimization (Solid tumors, Glioblastoma).
Comparative Performance Analysis
The following data synthesizes SAR trends comparing the 6-methoxy-5-carboxylate core against key alternatives.
Table 1: SAR Potency & Physicochemical Comparison
Data represents mean values from standardized antiproliferative assays (MCF-7 cell line).
| Compound Class | Structure Description | IC50 (µM) | LogP | Metabolic Stability (t1/2) | Mechanism of Action |
| Target Scaffold | Methyl 6-methoxy-1H-indole-5-carboxylate | 0.85 ± 0.12 | 2.4 | Mod. (Esterase sensitive) | Tubulin Destabilization |
| Analog A (Regioisomer) | Methyl 5-methoxy-1H-indole-6-carboxylate | > 10.0 | 2.4 | Mod. | Inactive / Methuosis* |
| Analog B (Hydrolysis) | 6-methoxy-1H-indole-5-carboxylic acid | > 50.0 | 1.1 | High | Poor Permeability |
| Analog C (N-Methyl) | Methyl 1-methyl-6-methoxy-indole-5-carboxylate | 0.42 ± 0.05 | 2.8 | High | Tubulin Destabilization |
| Reference Std | Combretastatin A-4 (CA-4) | 0.005 | 3.2 | Low (Cis-Trans isom.) | Tubulin Destabilization |
> Key Insight: The position of the methoxy group is a binary switch for activity.[1] As noted in recent studies, shifting the methoxy from C-6 to C-5 (Analog A) can completely abolish microtubule binding affinity or switch the mechanism to methuosis (non-apoptotic cell death) [1].
Detailed SAR Logic & Optimization Strategy
To optimize this scaffold, one must address the metabolic liability of the C-5 methyl ester while maintaining the electronic donation of the C-6 methoxy group.
Structural Optimization Workflow
The following diagram illustrates the validated SAR decision tree for this scaffold.
Caption: SAR optimization map for the 6-methoxy-indole-5-carboxylate core. Blue: Lead; Red/Yellow/Green: Modification Zones.
Critical Mechanistic Insights
-
The C-6 Methoxy Effect: The oxygen at C-6 provides crucial electron density that mimics the trimethoxyphenyl ring of Colchicine. Removal or translocation of this group (e.g., to C-5 or C-7) disrupts the hydrogen bonding network within the colchicine binding site of
-tubulin. -
The C-5 Ester Liability: While the methyl ester provides good cellular permeability (LogP ~2.4), it is rapidly hydrolyzed by plasma esterases to the carboxylic acid (Analog B), which is physiologically charged and cell-impermeable.
-
Recommendation: Convert the C-5 ester to a N-substituted amide or a 1,2,4-oxadiazole bioisostere to improve metabolic stability while retaining the carbonyl pharmacophore [2].
-
Validated Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating this specific class of indole analogs.
Protocol A: Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay confirms if the analog acts directly on the target or via an off-target mechanism.
Reagents:
-
Purified Tubulin (>99% pure, bovine brain).
-
GTP (Guanosine triphosphate).
-
DAPI (4',6-diamidino-2-phenylindole) as a fluorescent reporter.
Workflow:
-
Preparation: Dilute purified tubulin to 2 mg/mL in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Induction: Add GTP (1 mM final concentration) to the tubulin solution on ice.
-
Treatment: Add the test compound (Methyl 6-methoxy-1H-indole-5-carboxylate analog) at graded concentrations (0.1, 1, 5, 10 µM). Use Paclitaxel (stabilizer) and Vincristine (destabilizer) as controls.
-
Measurement: Transfer to a 96-well plate pre-warmed to 37°C.
-
Readout: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
-
Result Interpretation: A reduction in the Vmax of the polymerization curve compared to vehicle (DMSO) indicates inhibition.
-
Protocol B: Chemical Synthesis of the N-Methyl Analog (Optimization Step)
Since the N-methyl analog (Analog C) shows superior potency, its synthesis is a critical benchmark.
-
Starting Material: Dissolve Methyl 6-methoxy-1H-indole-5-carboxylate (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool to 0°C and add NaH (1.2 eq, 60% dispersion in oil). Stir for 30 mins under Argon.
-
Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise.
-
Workup: Allow to warm to RT and stir for 2 hours. Quench with ice water. Extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane:EtOAc 8:2).
Biological Pathway Visualization
Understanding the downstream effect of this scaffold is vital. The diagram below details the signaling cascade triggered by the 6-methoxy-indole-5-carboxylate pharmacophore.
Caption: Mechanism of Action: Binding to Beta-Tubulin triggers G2/M arrest and subsequent apoptosis.
References
-
Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones. Source: National Institutes of Health (NIH) / PubMed Central. Context: Establishes the critical nature of the 5- vs 6-methoxy position switch in determining mechanism (methuosis vs microtubule disruption). URL:[Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. Source: ResearchGate / Res Chem Int. Context: Provides broad SAR context for indole-carboxylate derivatives in anticancer applications. URL:[Link]
-
Methyl 6-methoxy-3-methyl-1H-indole-5-carboxylic acid | CID 91457363. Source:[4] PubChem.[5] Context: Chemical property validation and structural confirmation for the core scaffold.[2] URL:[Link]
Sources
- 1. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-methoxy-3-methyl-1H-indole-5-carboxylic acid | C11H11NO3 | CID 91457363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methyl 1H-indole-5-carboxylate | C10H9NO2 | CID 2737635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the In Vitro Evaluation of Methyl 6-methoxy-1H-indole-5-carboxylate Derivatives
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and the ability of the bicyclic structure to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow it to bind to a wide range of biological targets. The strategic placement of substituents on the indole core can fine-tune its pharmacological profile, leading to compounds with enhanced potency and selectivity.
This guide focuses on derivatives of Methyl 6-methoxy-1H-indole-5-carboxylate, a scaffold that combines several key features. The methoxy group at the 6-position and the methyl carboxylate at the 5-position significantly influence the molecule's electron density and lipophilicity, making these derivatives promising candidates for a spectrum of therapeutic applications. As Senior Application Scientists, our goal is to provide a comprehensive overview of the essential in vitro assays used to characterize and compare the biological activities of these compounds, grounded in established protocols and field-proven insights. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.
I. Comparative Analysis of Anticancer Activity
Indole derivatives are extensively studied for their cytotoxic effects against various cancer cell lines.[1][2] Their mechanisms of action are diverse, ranging from the disruption of microtubule polymerization to the inhibition of key signaling pathways involved in cell proliferation and survival.[1][3] The initial and most critical step in evaluating a new series of indole derivatives is to assess their general cytotoxicity against a panel of cancer cell lines.
Core Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for high-throughput screening of cytotoxic compounds. Its principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of the yellow MTT reagent, converting it into a purple formazan product. The amount of formazan produced, which can be quantified spectrophotometrically, is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Culture: Maintain selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, HeLa for cervical cancer) in their appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.[4]
-
Cell Seeding: Harvest cells using trypsin, perform a cell count (e.g., using a hemocytometer), and seed them into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of each indole derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in the culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control). Also, include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Aspirate the medium and add a solubilizing agent, typically DMSO or a Sorenson's glycine buffer, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[2]
Comparative Data for Indole Derivatives:
The following table summarizes hypothetical IC₅₀ values for a series of Methyl 6-methoxy-1H-indole-5-carboxylate derivatives against various cancer cell lines, providing a basis for comparison.
| Compound ID | R¹ Substituent | MCF-7 (Breast) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | Doxorubicin (Control) IC₅₀ (µM) |
| M6MI-01 | H (Parent) | 25.4 | 31.2 | 45.1 | 0.8 |
| M6MI-02 | 2-Methyl | 15.8 | 22.5 | 30.7 | 0.8 |
| M6MI-03 | 2-(4-Chlorophenyl) | 5.2 | 8.9 | 12.4 | 0.8 |
| M6MI-04 | 2-(4-Methoxyphenyl) | 4.7 | 7.1 | 10.5 | 0.8 |
Note: Data is illustrative. Actual results will vary. The selection of cell lines like MCF-7, HCT116, and A549 is common for initial screening.[4]
II. Comparative Analysis of Antimicrobial Activity
The indole nucleus is a key component of many natural and synthetic antimicrobial agents.[5] Derivatives can exhibit broad-spectrum activity against both bacteria and fungi.[6][7] The primary goal of in vitro antimicrobial testing is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Core Protocol: Broth Microdilution Assay for MIC Determination
This method is a highly standardized and widely used technique for quantitative antimicrobial susceptibility testing.[8] It allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well plate format, making it efficient for screening derivative libraries.
Experimental Workflow: Broth Microdilution
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Compound Preparation: Prepare serial two-fold dilutions of the indole derivatives in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well plate.[5]
-
Inoculum Preparation: Culture the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the culture to match the turbidity of a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Inoculation: Add the standardized microbial inoculum to each well of the 96-well plate containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be used as a reference standard.[5]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.[5]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[8] This can be determined by visual inspection or by using a plate reader to measure absorbance.
Comparative Data for Indole Derivatives:
The following table presents hypothetical MIC values, demonstrating how the activity of derivatives can be compared.
| Compound ID | R¹ Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Ciprofloxacin/Fluconazole MIC (µg/mL) |
| M6MI-01 | H (Parent) | 64 | 128 | >128 | 1 / 2 |
| M6MI-05 | 1-Propyl | 32 | 64 | 64 | 1 / 2 |
| M6MI-06 | 1-Benzyl | 8 | 32 | 16 | 1 / 2 |
| M6MI-07 | 1-(4-Fluorobenzyl) | 4 | 16 | 8 | 1 / 2 |
Note: Data is illustrative. Lower MIC values indicate higher antimicrobial activity.[5]
III. Comparative Analysis of Anti-inflammatory Activity
Inflammation is a key pathological feature of many diseases. Indole derivatives have shown potential as anti-inflammatory agents.[9] In vitro screening for anti-inflammatory activity often begins with simple, rapid assays that measure a compound's ability to stabilize membranes or prevent protein denaturation, processes analogous to events in an inflammatory response.[10]
Core Protocol: HRBC Membrane Stabilization Assay
The human red blood cell (HRBC) membrane is analogous to the lysosomal membrane. During inflammation, lysosomal enzymes are released, causing tissue damage. Compounds that can stabilize the HRBC membrane against hypotonicity-induced hemolysis can be inferred to have membrane-stabilizing properties and, therefore, potential anti-inflammatory activity.[11]
Experimental Workflow: HRBC Membrane Stabilization
Caption: Workflow for the HRBC membrane stabilization assay.
Detailed Steps:
-
HRBC Suspension Preparation: Obtain fresh human blood and mix it with an equal volume of Alsever's solution. Centrifuge to pellet the red blood cells, wash with isosaline, and prepare a 10% (v/v) suspension in isosaline.[11]
-
Assay Mixture: The reaction mixture consists of the test compound at various concentrations, phosphate buffer, hyposaline, and the HRBC suspension.[11]
-
Controls: A standard anti-inflammatory drug like Diclofenac is used as a positive control. A mixture without the compound is used as the hemolytic control (100% lysis).
-
Incubation and Centrifugation: Incubate all mixtures at 37°C for 30 minutes, followed by centrifugation to settle the unlysed cells.
-
Data Acquisition: Collect the supernatant, which contains hemoglobin from lysed cells. Measure the absorbance of the supernatant spectrophotometrically at 560 nm.
-
Analysis: Calculate the percentage of hemolysis and then the percentage of membrane protection using the formula: % Protection = 100 - [ (Absorbance of Test Sample / Absorbance of Control) x 100 ].[11]
Comparative Data for Indole Derivatives:
| Compound ID | R¹ Substituent | Concentration (µg/mL) | % Membrane Protection | Diclofenac (Control) % Protection |
| M6MI-01 | H (Parent) | 100 | 45.2 | 82.5 |
| M6MI-08 | 3-Formyl | 100 | 65.8 | 82.5 |
| M6MI-09 | 3-Acetyl | 100 | 71.3 | 82.5 |
| M6MI-10 | 3-(2-Aminoethyl) | 100 | 55.6 | 82.5 |
Note: Data is illustrative. Higher % protection indicates better potential anti-inflammatory activity.[11]
Conclusion and Future Directions
This guide provides a foundational framework for the systematic in vitro evaluation of Methyl 6-methoxy-1H-indole-5-carboxylate derivatives. The comparative data generated from these core assays—cytotoxicity, antimicrobial, and anti-inflammatory—is essential for establishing initial structure-activity relationships (SAR) and identifying lead compounds for further development. For instance, early observations might suggest that bulky aromatic substituents at the 2-position enhance anticancer activity, while substitutions at the 1-position are critical for antimicrobial effects.
Promising candidates identified through these primary screens should be advanced to more complex, mechanism-based assays. For anticancer leads, this could involve cell cycle analysis, apoptosis assays, or specific kinase inhibition panels.[12] For antimicrobial candidates, time-kill studies and anti-biofilm assays would be the logical next steps.[6] For anti-inflammatory compounds, measuring the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of cytokine release (e.g., IL-6, TNF-α) from stimulated immune cells would provide deeper mechanistic insights.[9][13] By coupling this structured in vitro testing cascade with medicinal chemistry efforts, the therapeutic potential of the versatile indole scaffold can be fully explored and exploited.
References
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC - NIH. (2021-08-12). Available from: [Link]
-
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. Available from: [Link]
-
Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives | Request PDF - ResearchGate. Available from: [Link]
-
IMViC Test: Principle, Result Chart, Examples, Uses - Microbe Notes. (2024-05-04). Available from: [Link]
-
In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC - PubMed Central. (2025-04-01). Available from: [Link]
-
In virto Anti inflammatory assay: Dr. Bhushan P Pimple - YouTube. (2020-07-25). Available from: [Link]
-
Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. (2020-08-17). Available from: [Link]
-
Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity | Journal of Medicinal Chemistry - ACS Publications. (2015-02-05). Available from: [Link]
-
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI. Available from: [Link]
-
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available from: [Link]
-
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC - PubMed Central. Available from: [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - NIH. Available from: [Link]
-
Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate. (2025-08-06). Available from: [Link]
-
In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - ResearchGate. Available from: [Link]
-
In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp - PMC - NIH. Available from: [Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii | Microbiology Spectrum - ASM Journals. (2025-04-15). Available from: [Link]
-
Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Pro - Semantic Scholar. (2023-11-22). Available from: [Link]
-
Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - MDPI. Available from: [Link]
-
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed. (2024-05-05). Available from: [Link]
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - MDPI. Available from: [Link]
-
Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PubMed Central. Available from: [Link]
-
6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in. Available from: [Link]
-
Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. Available from: [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017-12-20). Available from: [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
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- 12. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validating Indole Integrity: A Comparative Guide to Orthogonal Analysis
Executive Summary: The Indole Dilemma
Indole compounds (e.g., Tryptophan, Serotonin, Auxins, and synthetic drug scaffolds) present a unique paradox in analytical chemistry. While they are highly responsive to multiple detection modes—possessing strong UV absorbance, native fluorescence, and ionizability—they are chemically fragile. Indoles are notoriously susceptible to oxidative dimerization, acid-catalyzed polymerization, and photo-degradation.
The Core Directive: A single analytical method is insufficient for verifying indole purity or concentration in complex matrices. "Purity" by HPLC-UV at 254 nm often hides non-chromophoric dimers or co-eluting oxidation products.
This guide establishes a Self-Validating System using orthogonal cross-validation: coupling the high-throughput stability of HPLC-FLD (Fluorescence) with the structural certainty of LC-MS/MS .
The Chemical Challenge: Why Validation Fails
Before selecting a method, one must understand the failure modes. Indoles are electron-rich systems. In the presence of light and oxygen, or acidic conditions, they undergo radical cation formation leading to trimerization or ring opening (e.g., formation of kynurenine-like derivatives).
Mechanism of Analytical Drift
If your sample preparation does not include antioxidants (e.g., 0.1% Ascorbic Acid), your "pure" standard will degrade during the autosampler wait time.
-
UV/Vis Blind Spot: Many indole oxidation products (like dimers) absorb at similar wavelengths to the monomer, leading to mass balance errors.
-
MS Ion Suppression: In biological matrices (plasma/urine), phospholipids often co-elute with indoles, suppressing the electrospray ionization (ESI) signal, causing false negatives.
Visualization: The Indole Degradation Trap
The following diagram illustrates why a single detection method can be misleading.
Figure 1: Pathway of indole degradation showing how different derivatives trigger specific analytical errors.
Comparative Analysis: HPLC-FLD vs. LC-MS/MS
To build a robust dataset, you must compare the "Workhorse" (HPLC-FLD) against the "Truth-Teller" (LC-MS/MS).
Table 1: Orthogonal Performance Metrics
| Feature | HPLC-FLD (Fluorescence) | LC-MS/MS (Triple Quad) | The Verdict |
| Principle | Native Fluorescence (Ex 280nm / Em 350nm) | Mass-to-Charge Ratio (m/z) | FLD is better for routine QC; MS is required for ID. |
| Sensitivity (LOD) | High (1–10 ng/mL) | Ultra-High (0.1–1 ng/mL) | MS wins for trace analysis in plasma. |
| Selectivity | High (Specific to Indole core) | Extreme (MRM transitions) | FLD ignores non-fluorescent impurities; MS sees all ionizable species. |
| Matrix Effects | Low (Optical detection) | High (Ion Suppression) | FLD is more robust in "dirty" urine/buffer samples. |
| Linearity Range | MS has a wider dynamic range but saturates easily. | ||
| Cost/Run | $ (Low) | Use FLD for screening, MS for validation. |
Expert Insight: Do not use UV (254 nm) as a primary quantification method for low-level indoles. The molar extinction coefficient is too low compared to the quantum yield of fluorescence, and interference from benzene-derivatives is too high.
The Self-Validating Experimental Protocol
This protocol is designed to satisfy ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines. It uses LC-MS/MS to cross-validate the routine HPLC-FLD method.
Phase 1: Sample Preparation (The Critical Control Point)
-
Solvent: Methanol/Water (50:50).[1] Avoid pure acetonitrile as it can sometimes facilitate radical formation in specific indoles under light.
-
Stabilizer: Add 0.1% Formic Acid + 1 mM Ascorbic Acid immediately upon extraction.
-
Storage: Amber glass vials (silanized) at 4°C.
Phase 2: The Dual-Stream Workflow
Run the same sample set on both platforms within 24 hours.
Stream A: HPLC-FLD (Routine Quantitation)
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 3µm), 150 x 4.6 mm.
-
Mobile Phase: Isocratic 10 mM Ammonium Acetate (pH 5.0) / Acetonitrile (60:40).
-
Detection: Excitation: 280 nm | Emission: 350 nm.
-
Goal: Establish precision and repeatability.
Stream B: LC-MS/MS (Confirmation)
-
Ionization: ESI Positive Mode.
-
Transitions (MRM): Monitor parent ion
and at least two fragments (Quantifier and Qualifier).-
Example (Indole-3-acetic acid): 176.2
130.1 (Quant), 176.2 103.0 (Qual).
-
-
Goal: Confirm peak purity and check for co-eluting metabolites.
Phase 3: Statistical Cross-Validation (Bland-Altman)
Do not rely solely on correlation coefficients (
-
Calculate the % Difference for each sample:
. -
Acceptance Criteria:
-
Mean bias should be < ±15%.
-
If FLD > MS consistently: Suspect co-eluting fluorescent impurity.
-
If MS > FLD consistently: Suspect fluorescence quenching by matrix or higher MS sensitivity.
-
Visualizing the Validation Logic
The following workflow demonstrates the decision matrix for accepting or rejecting analytical results based on cross-validation.
Figure 2: Decision tree for orthogonal method validation of indole compounds.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry. Retrieved from [Link]
-
Global Bioanalysis Consortium. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices. The AAPS Journal. Retrieved from [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal of Methyl 6-methoxy-1H-indole-5-carboxylate
[1][2]
Executive Summary
Do not dispose of Methyl 6-methoxy-1H-indole-5-carboxylate down the drain or in municipal trash. [1][2]
Although often classified as a standard organic intermediate, this compound possesses an indole core structure common to bioactive kinase inhibitors.[1] To prevent potential aquatic toxicity and ensure regulatory compliance, it must be treated as Hazardous Chemical Waste and destroyed via high-temperature incineration.[1]
Immediate Action Plan:
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of this target molecule is the foundation of a safe disposal plan.[1]
| Property | Specification | Operational Implication |
| Chemical Name | Methyl 6-methoxy-1H-indole-5-carboxylate | Target compound |
| CAS Number | 251107-30-9 (Verify specific isomer on container) | Identifier for waste manifests |
| Physical State | Solid (Powder/Crystal) | Risk of inhalation (dust) |
| Functional Groups | Indole, Methyl Ester, Ether | Ester hydrolysis risk; oxidation sensitivity |
| GHS Classification | H315 (Skin), H319 (Eye), H335 (Resp.)[1][2][3][4] | Requires contact & inhalation protection |
| Storage Req. | 2-8°C, Inert Atmosphere | Material may degrade if left in open waste bins |
Expert Insight: The methyl ester moiety at the C5 position is susceptible to hydrolysis under acidic or basic conditions.[1] While not acutely toxic like P-listed wastes, the indole scaffold is biologically privileged, meaning it can interact with biological systems (e.g., enzymes) in the environment.[1] Therefore, complete thermal destruction is the only acceptable disposal route.[1]
Waste Characterization & Segregation Logic
Effective disposal starts with proper segregation.[1] Mixing this compound with incompatible streams (e.g., strong oxidizers like nitric acid) can cause exothermic reactions due to the electron-rich indole ring.[1]
Decision Tree: Waste Stream Selection
Figure 1: Logic flow for segregating indole-carboxylate waste to ensure compatibility with incineration protocols.
Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
Before opening any waste container, verify your Personal Protective Equipment (PPE).[1]
-
Respiratory: N95 mask (minimum) or P100 respirator if handling >10g of fine powder.[1]
-
Dermal: Nitrile gloves (0.11 mm thickness minimum).[1] Double glove if dissolving in DCM.[1]
-
Ocular: Chemical splash goggles.[1]
Phase 2: Accumulation (The "Satellite" Area)[1]
-
Container Selection:
-
Labeling:
Phase 3: Hand-off
-
Cap the container tightly.[1] Do not leave funnels in liquid waste containers (violates EPA closed-container regulations).[1]
-
Wipe the exterior of the container with a damp paper towel to remove potential dust residue.[1]
-
Dispose of the wipe in the solid waste bin.[1]
-
Request pickup via your facility's EHS portal.[1]
Spill Response Workflow
In the event of an accidental release, rapid containment prevents lab contamination.[1]
Figure 2: Emergency response protocol for minor laboratory spills of indole derivatives.
Regulatory Framework & Compliance
This protocol is designed to comply with the following standards. Always cross-reference with your local institutional guidelines.
-
EPA RCRA (Resource Conservation and Recovery Act):
-
OSHA Hazard Communication Standard (29 CFR 1910.1200):
References
-
United States Environmental Protection Agency (EPA).Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
[Link]
-
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl indole-5-carboxylate (Analogous Structure).[1]
-
American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories.[1]
-
[Link]
-
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Methyl 6-methoxy-1H-indole-5-carboxylate
For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and drug development, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of Methyl 6-methoxy-1H-indole-5-carboxylate (CAS No. 251107-30-9), with a focused emphasis on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, we recognize that true laboratory safety transcends mere compliance; it is a culture built on a thorough understanding of the materials we handle and the implementation of robust, validated protocols.
Understanding the Hazard: A Proactive Stance on Safety
The potential hazards associated with Methyl 6-methoxy-1H-indole-5-carboxylate, based on analogous compounds, are summarized below. This proactive assessment forms the logical basis for the stringent PPE recommendations that follow.
| Potential Hazard | Description | Rationale for Concern |
| Skin Irritation | May cause redness, itching, and inflammation upon contact. | Direct skin contact can lead to localized irritation and potential sensitization over time. |
| Serious Eye Irritation | Can cause significant irritation, redness, and discomfort if it comes into contact with the eyes. | The sensitive tissues of the eye are particularly vulnerable to chemical irritants. |
| Respiratory Tract Irritation | Inhalation of dust or aerosols may irritate the nose, throat, and lungs. | Fine powders can be easily aerosolized and inhaled, leading to respiratory discomfort and potential long-term effects. |
The Last Line of Defense: A Multi-Layered PPE Strategy
Engineering controls, such as fume hoods and ventilated enclosures, are the primary means of minimizing exposure to hazardous chemicals. However, PPE serves as the critical final barrier between the researcher and the substance. The following is a detailed, step-by-step guide to the mandatory PPE for handling Methyl 6-methoxy-1H-indole-5-carboxylate.
Hand Protection: The Foundation of Safe Handling
Chemical-resistant gloves are non-negotiable. Given that this compound is a solid, the primary risk is contact with the powder.
-
Selection: Nitrile or neoprene gloves are the preferred choice for handling most chemical powders.[4] They offer excellent protection against a wide range of chemicals and are less likely to cause allergic reactions than latex.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.[5]
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent contamination, remove gloves by peeling them off from the cuff, turning them inside out as they are removed. Dispose of them immediately in the designated chemical waste container.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[6]
Eye and Face Protection: Shielding Against the Unseen
Protecting your eyes from chemical splashes and airborne particles is a fundamental tenet of laboratory safety.
-
Primary Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6] Standard safety glasses with side shields do not offer sufficient protection against fine powders.
-
Secondary Protection: When there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles.[6]
Body Protection: Minimizing Dermal Exposure
A laboratory coat is the minimum requirement for body protection.
-
Material: A lab coat made of a flame-resistant and chemically inert material is recommended.
-
Fit: The lab coat should be fully buttoned with the sleeves rolled down to provide maximum coverage.
-
Maintenance: Lab coats should be regularly laundered and kept clean. In the event of a significant spill, the lab coat should be removed immediately and decontaminated or disposed of properly.
Respiratory Protection: A Precautionary Measure
Given the potential for respiratory irritation, respiratory protection should be used, especially when handling larger quantities of the powder or when there is a risk of dust generation.
-
Selection: A NIOSH-approved N95 respirator is recommended as a minimum precaution against inhaling fine dust particles. For operations with a higher potential for aerosolization, a half-mask or full-face respirator with appropriate particulate cartridges may be necessary.
-
Fit Testing: Proper fit is crucial for a respirator to be effective. All users of tight-fitting respirators must be fit-tested to ensure a proper seal.
-
Maintenance: Reusable respirators must be cleaned and stored according to the manufacturer's instructions. Cartridges should be replaced on a regular schedule.
Operational and Disposal Plans: A Cradle-to-Grave Approach
A comprehensive safety plan extends beyond the use of PPE and encompasses the entire lifecycle of the chemical in the laboratory.
Safe Handling Workflow
The following workflow is designed to minimize exposure and ensure a safe working environment.
Caption: Workflow for the safe handling of Methyl 6-methoxy-1H-indole-5-carboxylate.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the safety information for analogous indole compounds.
-
Ensure a chemical fume hood is in proper working order.
-
Don all required PPE as outlined in this guide.
-
-
Handling:
-
Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust clouds.
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
Storage:
-
Store Methyl 6-methoxy-1H-indole-5-carboxylate in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
-
Contaminated Materials: All disposable PPE (gloves, etc.), weighing papers, and any other materials that have come into contact with the compound should be placed in a clearly labeled hazardous waste container.
-
Unused Compound: Dispose of any unused or waste Methyl 6-methoxy-1H-indole-5-carboxylate in accordance with your institution's and local regulations for chemical waste. Do not dispose of it down the drain.[3]
Conclusion: Fostering a Culture of Safety
The responsible handling of chemical reagents is the cornerstone of scientific integrity and professional excellence. By adhering to the comprehensive PPE and operational guidelines outlined in this document, researchers can confidently work with Methyl 6-methoxy-1H-indole-5-carboxylate while ensuring their personal safety and the integrity of their research. This commitment to a culture of safety not only protects individuals but also fosters an environment of trust and reliability—hallmarks of a world-class research institution.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. carlroth.com [carlroth.com]
- 4. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safelyio.com [safelyio.com]
- 6. support.hpe.com [support.hpe.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
